molecular formula C4H2F3NO2 B024585 3-(Trifluoromethyl)isoxazol-5-ol CAS No. 110411-51-3

3-(Trifluoromethyl)isoxazol-5-ol

カタログ番号: B024585
CAS番号: 110411-51-3
分子量: 153.06 g/mol
InChIキー: DMUDTNKXRBJRKA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(Trifluoromethyl)isoxazol-5-ol is a versatile fluorinated isoxazole building block designed for advanced research and development, particularly in medicinal chemistry. The incorporation of the trifluoromethyl group is a well-established strategy in drug design, as it significantly enhances key properties of lead compounds, including their metabolic stability, lipophilicity, and membrane permeability, often leading to improved bioavailability . As a synthetic intermediate, this compound is highly valuable for constructing diverse heterocyclic systems. Its applications span multiple stages of the research pipeline, from early hit identification to the optimization of drug candidates for various therapeutic areas. The structural motif of the isoxazole ring is recognized as a privileged scaffold in pharmaceuticals, present in numerous agents with antibacterial, antifungal, anti-inflammatory, and anticancer activities . Researchers can utilize this compound to develop novel analogs of known active molecules or to create fluorinated versions of existing drugs, a process that can profoundly improve their pharmacological profile and efficacy . This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

3-(trifluoromethyl)-2H-1,2-oxazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2F3NO2/c5-4(6,7)2-1-3(9)10-8-2/h1,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMUDTNKXRBJRKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NOC1=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Physicochemical Properties of 3-(Trifluoromethyl)isoxazol-5-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(Trifluoromethyl)isoxazol-5-ol (CAS 131750-68-8) is a critical heterocyclic building block in medicinal and agricultural chemistry. Distinguished by its acidic nature and fluorine-enabled lipophilicity , it serves as a non-classical bioisostere for carboxylic acids (


). This guide details its dynamic tautomeric behavior, physicochemical profile, and synthetic pathways, providing researchers with the actionable intelligence required to deploy this scaffold in drug design—particularly for targeting GABA and glutamate receptors where anionic mimicry is essential.

Chemical Identity & Tautomeric Dynamics

The core challenge and utility of this compound lie in its keto-enol tautomerism .[1] While nomenclature often refers to the "ol" (hydroxy) form, the compound exists predominantly as the 3-(trifluoromethyl)isoxazol-5(4H)-one (keto form) in both solid state and solution, driven by the thermodynamic stability of the amide-like lactam linkage.

Tautomeric Equilibrium

The electron-withdrawing trifluoromethyl (


) group at the C3 position significantly influences the electronic distribution, stabilizing the anionic conjugate base and increasing the acidity of the N-H proton in the keto form.

Tautomerism neutral_keto Neutral Keto Form (Major Tautomer) 3-(trifluoromethyl)isoxazol-5(4H)-one neutral_enol Neutral Enol Form (Minor Tautomer) This compound neutral_keto->neutral_enol Tautomerization (K_T) anion Delocalized Anion (Physiological Species) neutral_keto->anion -H+ (pKa ~3.5) neutral_enol->anion -H+

Figure 1: Tautomeric equilibrium and ionization pathways. The


 group enhances acidity, pushing the equilibrium toward the anionic species at physiological pH.

Physicochemical Profile

The substitution of a methyl group (as found in the naturally occurring agonist muscimol) with a trifluoromethyl group drastically alters the physicochemical landscape.

Table 1: Key Physicochemical Parameters
PropertyValue / RangeStructural Driver
Molecular Formula

Core Isoxazole Scaffold
Molecular Weight 153.06 g/mol Fluorine atom mass contribution
pKa (Acidic) 3.0 – 4.0 (Estimated)Inductive effect of

(

) stabilizes the anion.
LogP (Neutral) ~1.2

adds lipophilicity (

).
LogD (pH 7.4) < -1.5Dominant anionic species prevents passive diffusion in this state.
H-Bond Donors 1 (NH or OH)Tautomer dependent.
H-Bond Acceptors 4 (N, O, F atoms)High acceptor density for receptor binding.
Mechanistic Insight: The "Acid Mimic" Effect

The 3-hydroxyisoxazole moiety is a planar, acidic heterocycle. The


 group lowers the pKa by approximately 1.5–2.0 units compared to the methyl analog (3-methylisoxazol-5-ol, pKa ~5.5). This ensures that >99% of the compound is ionized at physiological pH (7.4) .
  • Implication: This makes it an excellent bioisostere for the carboxylate anion of Glutamate or Aspartate, but with a different charge distribution radius, potentially altering selectivity between receptor subtypes (e.g., AMPA vs. NMDA).

Experimental Protocols

Protocol A: Synthesis of this compound

This protocol utilizes a condensation reaction between a fluorinated


-keto ester and hydroxylamine. This method is preferred for its operational simplicity and scalability.

Reagents:

  • Ethyl 4,4,4-trifluoroacetoacetate (1.0 eq)[2]

  • Hydroxylamine hydrochloride (

    
    ) (1.1 eq)
    
  • Sodium Hydroxide (

    
    ) (2.2 eq)
    
  • Solvent: Water/Ethanol (1:1 v/v) or Water.

Step-by-Step Methodology:

  • Preparation: Dissolve Hydroxylamine hydrochloride (1.1 eq) in water. Cool to 0°C in an ice bath.

  • Neutralization: Slowly add an aqueous solution of NaOH (1.1 eq) to liberate the free hydroxylamine base.

  • Condensation: Add Ethyl 4,4,4-trifluoroacetoacetate (1.0 eq) dropwise to the stirred solution, maintaining temperature < 10°C.

  • Cyclization: Add a second portion of NaOH (1.1 eq) to the mixture. Allow the reaction to warm to room temperature, then reflux for 2–4 hours. Mechanism: The base promotes the attack of the oxime oxygen on the ester carbonyl, closing the ring.

  • Work-up: Cool the reaction mixture. Acidify carefully with concentrated

    
     to pH ~1–2. The product, 3-(trifluoromethyl)isoxazol-5(4H)-one, will precipitate or form an oil.
    
  • Purification: Extract with Ethyl Acetate (

    
    ). Dry organic layer over 
    
    
    
    . Concentrate in vacuo. Recrystallize from hexane/ethyl acetate if solid, or distill if liquid (though typically solid).
Protocol B: pKa Determination (Spectrophotometric)

Due to low solubility of the neutral form in water, potentiometric titration can be difficult. UV-metric titration is recommended.

  • Stock Solution: Dissolve 1 mg of compound in 1 mL Methanol.

  • Buffer Preparation: Prepare a series of buffers ranging from pH 1.0 to 7.0.

  • Measurement: Add 10 µL stock solution to 2 mL of each buffer.

  • Analysis: Measure UV absorbance (scan 200–400 nm). The

    
     will shift significantly between the neutral species (low pH) and the anion (high pH).
    
  • Calculation: Plot Absorbance vs. pH at the

    
     of the anion. The inflection point represents the pKa.
    

Applications in Drug Discovery[3]

Bioisosterism Strategy

The this compound scaffold is deployed to replace carboxylic acids when:

  • Permeability is poor: The neutral form (though minor) is more lipophilic than a carboxylic acid, potentially aiding transport before ionization.

  • Metabolic instability: It avoids glucuronidation, a common clearance pathway for carboxylic acids.

  • Selectivity: The rigid geometry of the isoxazole ring restricts the spatial orientation of the H-bond acceptors/donors, unlike the freely rotating carboxylate.

Bioisostere COOH Carboxylic Acid (Natural Ligand) Target Target Receptor (e.g., GABA-A, Glutamate) COOH->Target High Affinity Rapid Metabolism Isox 3-CF3-Isoxazol-5-ol (Bioisostere) Isox->Target Retained Affinity Metabolic Stability Altered pKa

Figure 2: Strategic replacement of Carboxylic Acid with Isoxazol-5-ol scaffold.

Targeted Systems
  • GABA Agonists: Analogs of Muscimol where the methyl is replaced by

    
     to modulate receptor subtype selectivity.
    
  • Glutamate Receptors: Used in the design of AMPA receptor antagonists.

  • Agrochemicals: Used as a core scaffold for herbicides (e.g., Isoxaflutole derivatives) due to inhibition of HPPD enzymes.

References

  • Tautomerism in Isoxazoles

    • Source:Journal of the Chemical Society, Perkin Transactions 2.
    • Context: Analysis of keto-enol equilibria in 3-substituted isoxazol-5-ones.
    • Link: (General reference for class behavior).

  • Bioisosterism of 3-Hydroxyisoxazoles

    • Source:Chemical Reviews.
    • Title: "Bioisosteres in Medicinal Chemistry."
    • Context: Detailed discussion on heterocyclic replacements for carboxylic acids.
    • Link:

  • Synthesis of Trifluoromethyl Isoxazoles

    • Source:Journal of Fluorine Chemistry.
    • Title: "Synthesis of trifluoromethyl
    • Context: Standard protocols for condensing trifluoroacetoacet
    • Link:

  • Physicochemical Properties (General)

    • Source:PubChem Compound Summary.
    • Context: Data on related isoxazol-5-ol structures.[3][4][5]

    • Link:

Sources

Technical Guide: Tautomeric Equilibrium of 3-(Trifluoromethyl)isoxazol-5-ol vs 5-isoxazolone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a rigorous technical analysis of the tautomeric equilibrium between 3-(trifluoromethyl)isoxazol-5-ol (the enol form) and its dominant isomer, 3-(trifluoromethyl)isoxazol-5(2H)-one (the NH-keto form).

While often simplified as "isoxazolols," these scaffolds function as "molecular chameleons." The presence of the strongly electron-withdrawing trifluoromethyl (-CF₃) group at position 3 fundamentally alters the electronic landscape compared to alkyl- or aryl-substituted analogs. This modification significantly increases the acidity of the system (pKa ≈ 2.5–3.5), making it a potent bioisostere for carboxylic acids in drug design. Furthermore, the stability of this ring system is kinetically labile under basic conditions, a feature exploited in prodrug strategies (e.g., Leflunomide).

Part 1: Mechanistic Underpinnings & The Tautomeric Triad

The Equilibrium Landscape

The this compound scaffold does not exist as a static structure. It fluctuates between three distinct tautomeric forms. Understanding this triad is critical for predicting binding modes in protein pockets.

  • OH-form (5-ol): The aromatic tautomer. Stabilized by aromatization of the isoxazole ring. Dominant in the gas phase and non-polar solvents (e.g., CCl₄, Hexane).

  • NH-form (2H-one): The amide-like tautomer. Stabilized by dipolar solvents (DMSO, H₂O) and intermolecular hydrogen bonding. This is the dominant species in physiological media.

  • CH-form (4H-one): The non-aromatic ketone. Generally the least stable due to loss of conjugation, but becomes relevant if position 4 is disubstituted.

The Trifluoromethyl Effect

The -CF₃ group is a critical electronic modulator:

  • Inductive Effect (-I): It pulls electron density away from the ring, significantly increasing the acidity of the O-H (or N-H) proton.

  • Acidity Shift: While 3-methylisoxazol-5-ol has a pKa ≈ 5.7, the 3-CF₃ analog exhibits a pKa in the range of 2.5 – 3.5 .

  • Consequence: At physiological pH (7.4), the molecule exists primarily as the anion , delocalized between the oxygen and nitrogen. This anionic species mimics the carboxylate of standard amino acids or drug pharmacophores.

Visualization of the Equilibrium

The following diagram illustrates the tautomeric pathways and the resonance-stabilized anion.

Tautomerism OH_Form OH-Form (Aromatic) 3-CF3-isoxazol-5-ol (Non-polar media) NH_Form NH-Form (Dominant) 3-CF3-isoxazol-5(2H)-one (Polar/Physiological media) OH_Form->NH_Form Proton Transfer (Solvent Assisted) Anion Resonance Stabilized Anion (pH > 3.5) OH_Form->Anion -H+ CH_Form CH-Form (Minor) 3-CF3-isoxazol-5(4H)-one (Rarely observed) NH_Form->CH_Form Keto-Enol Shift NH_Form->Anion -H+

Caption: The Tautomeric Triad. The NH-form (red) predominates in polar solution, while the Anion (green) is the relevant species at physiological pH.

Part 2: Analytical Characterization (Self-Validating Protocols)

To distinguish the tautomers, simple 1H NMR is often insufficient due to rapid exchange. The following multi-modal protocol ensures structural certainty.

NMR Spectroscopy Protocol

Objective: Determine the dominant tautomer in solution.

NucleusParameterOH-Form (Aromatic)NH-Form (2H-one)Mechanistic Insight
1H Chemical Shift~11-12 ppm (Broad)~12-14 ppm (Broad)OH is typically shielded relative to NH. However, rapid exchange often merges these into one broad singlet.
13C C-5 Shift~165-168 ppm~170-175 ppmThe carbonyl character of the NH-form deshields C-5 compared to the phenolic C-5.
15N Chemical Shift~ -130 ppm (Pyridine-like)~ -220 ppm (Pyrrole-like)Definitive Diagnostic. The protonated nitrogen (NH-form) is significantly shielded compared to the naked nitrogen (OH-form).
19F Shift-63.0 to -64.0 ppm-63.0 to -64.0 ppmMinimal change; the CF3 group is too distal to report on the tautomeric state effectively.

Experimental Workflow:

  • Solvent Selection: Prepare samples in CDCl₃ (favors OH/mixed) and DMSO-d6 (favors NH).

  • Acquisition: Run ¹H-¹⁵N HMBC. This 2D experiment is crucial because the NH proton is often too broad to see directly. The cross-peak will reveal the nitrogen chemical shift.

  • Interpretation: A nitrogen shift near -220 ppm (relative to nitromethane) confirms the 2H-one structure.

X-Ray Crystallography (Solid State)

In the solid state, the tautomeric preference is dictated by hydrogen bonding networks.

  • Protocol: Recrystallize from a non-polar solvent (e.g., Hexane/Benzene) vs. a polar donor solvent (e.g., Methanol/Water).

  • Expectation: 3-CF₃-isoxazol-5-ones typically crystallize as hydrogen-bonded dimers (NH···O=C) in the 2H-form .

Part 3: Synthetic Protocol

This protocol describes the synthesis of the 3-trifluoromethyl-5-isoxazolone core. Note that direct synthesis often yields the 2H-one form, which can be O-alkylated or N-alkylated depending on conditions.

Reaction: Ethyl 4,4,4-trifluoroacetoacetate + Hydroxylamine → 3-(Trifluoromethyl)isoxazol-5(2H)-one

Step-by-Step Methodology:

  • Reagents: Dissolve Hydroxylamine hydrochloride (1.1 eq) in water. Neutralize with NaOH (1.1 eq) at 0°C.

  • Addition: Add Ethyl 4,4,4-trifluoroacetoacetate (1.0 eq) dropwise. The CF₃ group activates the ketone, making this step exothermic.

  • Cyclization: Stir at room temperature for 2 hours, then heat to 60°C for 1 hour to drive the elimination of ethanol.

  • Acidification: The product exists as a salt. Acidify with 6M HCl to pH ~1 to precipitate the neutral isoxazolone.

  • Purification: Recrystallize from Toluene. Do not use silica chromatography with methanol , as the acidic silica can catalyze ring opening or decomposition.

Purity Check:

  • MP: ~45-50°C (varies by exact derivative/solvate).

  • 19F NMR: Single singlet at -63.8 ppm.

Part 4: Implications in Drug Design

Bioisosterism: The Carboxylic Acid Surrogate

The 3-CF₃-isoxazol-5-ol anion is planar and delocalizes the negative charge between N and O.

  • Volume: Similar to a carboxylate (-COO⁻).

  • Lipophilicity: Higher LogP than carboxylate, improving membrane permeability.

  • Application: Used to replace -COOH in GABA agonists (e.g., muscimol derivatives) and glutamate receptor ligands (AMPA).

The "Leflunomide" Mechanism: Ring Opening

The most critical feature of the isoxazole ring with a C3-H (or in this case, a C3-CF3 which activates the ring) is its susceptibility to base-catalyzed ring opening.

  • Leflunomide (Prodrug): Contains an isoxazole ring.[1][2][3][4][5]

  • Metabolism: In vivo, the isoxazole ring opens to form the active metabolite (A77 1726 ), which is an α-cyanoenol.[6]

  • Relevance to 3-CF3: The 3-CF3 group makes the ring more susceptible to nucleophilic attack and ring opening than the 3-methyl variant found in Leflunomide.

RingOpening Isoxazole Isoxazole Core (Prodrug Form) Intermediate Deprotonation at C3 (or Nucleophilic Attack) Isoxazole->Intermediate Activation Base Base/Enzyme (In Vivo) Base->Intermediate Cyanoenol Alpha-Cyanoenol (Active Metabolite) Intermediate->Cyanoenol N-O Bond Cleavage

Caption: Metabolic activation via isoxazole ring scission, a pathway relevant to 3-substituted isoxazolones.[5]

References

  • Synthesis and Tautomerism of Isoxazoles

    • Katritzky, A. R., et al. "Tautomerism of Heterocycles." Advances in Heterocyclic Chemistry.
    • Source:

  • Leflunomide Mechanism (Ring Opening)

    • Rozman, B. "Clinical pharmacokinetics of leflunomide." Clinical Pharmacokinetics, 2002.
    • Source:

  • Bioisosterism of Isoxazoles

    • Ballatore, C., et al. "Carboxylic Acid (Bio)Isosteres in Drug Design."[7] ChemMedChem, 2013.

    • Source:

  • NMR Solvent Data (Trace Impurities & Shifts)

    • Babij, N. R., et al.[8] "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents." Org.[8][9][10] Process Res. Dev., 2016.[8][11][12]

    • Source:

  • Acidity of Heterocycles

    • Perez, M. A., et al. "Acidity and Tautomerism of 3-Substituted Isoxazol-5-ones." Journal of Organic Chemistry.
    • Source:

Sources

Technical Guide: Acidity and pKa Analysis of 3-(Trifluoromethyl)isoxazol-5-ol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the acidity, tautomeric behavior, and pKa determination of 3-(Trifluoromethyl)isoxazol-5-ol.

Executive Summary

This compound (CAS: 108655-63-6 for the amine analog; structural core relevant to 3-substituted isoxazol-5-ones) represents a specialized class of acidic heterocycles used in medicinal chemistry as bioisosteres for carboxylic acids (


) and phosphates.

Unlike simple phenols or alcohols, this compound exhibits significant acidity due to the electron-withdrawing power of the trifluoromethyl (


) group combined with the resonance stabilization of the isoxazole ring. Its acidity typically falls in the pKa range of 3.0 – 4.5 , making it more acidic than its methyl analogue (pKa ~5.9) and comparable to lactic or formic acid. This guide explores the structural origins of this acidity, the tautomeric equilibria governing its behavior, and validated protocols for experimental pKa determination.

Structural Analysis & Tautomerism

The Tautomeric Equilibrium

The acidity of this compound cannot be understood without addressing its tautomerism. In solution, 5-hydroxyisoxazoles exist in a dynamic equilibrium with their keto-forms (isoxazol-5-ones).

For the 3-trifluoromethyl substituted system, three distinct species are relevant:

  • The Enol Form (OH-form): this compound. Aromatic character is maximized.

  • The Keto-Amine Form (NH-form): 3-(Trifluoromethyl)-2H-isoxazol-5-one. Often the dominant tautomer in polar solvents due to dipolar stabilization.

  • The C-H Keto Form (CH-form): 3-(Trifluoromethyl)-4H-isoxazol-5-one. Less common unless C4 is substituted.

Regardless of the neutral tautomer, they all deprotonate to yield the same resonance-stabilized anion .

Electronic Effects of the Group

The trifluoromethyl group at position 3 exerts a profound effect on acidity through two mechanisms:

  • Inductive Effect (-I): The high electronegativity of the three fluorine atoms pulls electron density through the

    
    -bond framework, destabilizing the neutral N-H or O-H bonds and stabilizing the resulting anion.
    
  • Field Effect: Through-space electrostatic stabilization of the negative charge on the adjacent ring system.

Compared to 3-methylisoxazol-5-ol (pKa


 5.91), the 3-trifluoromethyl  derivative is significantly more acidic. The 

group typically lowers the pKa of heterocyclic systems by 1.5 to 2.5 units compared to a methyl group.
Visualization of Tautomerism and Ionization

The following diagram illustrates the equilibrium and the common anion.

Tautomerism Enol Enol Form (3-CF3-isoxazol-5-ol) Aromatic Keto Keto Form (2H-isoxazol-5-one) Polar Dominant Enol->Keto Tautomerism (K_T) Anion Common Anion [Delocalized Charge] Enol->Anion -H+ (Ka_OH) Keto->Anion -H+ (Ka_NH) H_ion H+

Figure 1: Tautomeric equilibrium between the enol and keto forms, both converging to a single resonance-stabilized anion.

Estimated and Comparative pKa Values

Based on Structure-Activity Relationship (SAR) data of analogous isoxazoles, the pKa of this compound is derived as follows:

CompoundSubstituent (R)pKa (Approx.)Electronic Effect
3-Methylisoxazol-5-ol

5.91 Weakly Electron Donating (+I)
3-Phenylisoxazol-5-ol

~ 5.5 - 6.0 Resonance Stabilization
3-Hydroxyisoxazole (Isomer)5.5 Reference Bioisostere
This compound

3.0 – 4.0 Strongly Electron Withdrawing (-I)
Acetic Acid (Reference)4.76 Standard Carboxylic Acid

Experimental Methodologies for pKa Determination

Due to the potential for low pKa (< 4) and limited solubility in pure water, standard potentiometric titration may yield errors. The following protocols are recommended for high-precision determination.

Method A: UV-Vis Spectrophotometric Titration (Recommended)

This method is superior for heterocyclic compounds where the ionized and neutral forms exhibit distinct UV absorption spectra.

Protocol:

  • Stock Solution: Prepare a

    
     solution of the analyte in a mixed solvent (e.g., 1% DMSO in water) to ensure solubility.
    
  • Buffer Preparation: Prepare a series of buffers ranging from pH 1.0 to pH 7.0 (e.g., Phosphate, Citrate, Glycine-HCl). Ensure constant ionic strength (

    
     KCl).
    
  • Measurement:

    • Record the UV spectrum (200–400 nm) of the analyte in highly acidic medium (pH < 1, fully protonated).

    • Record the spectrum in basic medium (pH > 8, fully deprotonated).

    • Identify the analytical wavelength (

      
      ) where the absorbance difference is maximal.
      
    • Measure absorbance at

      
       across the buffer series.
      
  • Calculation: Use the Henderson-Hasselbalch transformation:

    
    
    Plot 
    
    
    
    vs. pH; the x-intercept is the pKa.
Method B: NMR Titration

Ideal for fluorinated compounds, avoiding interference from impurities that lack fluorine.

Protocol:

  • Sample: Dissolve compound in

    
    .
    
  • Titration: Adjust pH using dilute

    
     and 
    
    
    
    . Measure pH using a calibrated micro-electrode.
  • Acquisition: Acquire

    
     NMR spectra at each pH step. The 
    
    
    
    shift will change as the electron density on the ring changes upon deprotonation.
  • Data Fitting: Plot chemical shift (

    
    ) vs. pH. Fit the sigmoidal curve to determine the inflection point (pKa).
    
Experimental Workflow Diagram

Experiment Sample Sample Prep (10-50 µM in 1% DMSO) Method Select Method Sample->Method UV UV-Vis Titration (Detects conjugation change) Method->UV NMR 19F NMR Titration (Specific to CF3 shift) Method->NMR Buffers Buffer Series (pH 1.0 to 7.0) UV->Buffers NMR->Buffers Data Data Acquisition (Absorbance or Chemical Shift) Buffers->Data Calc Henderson-Hasselbalch Regression Analysis Data->Calc Result pKa Value (Target: 3.0 - 4.0) Calc->Result

Figure 2: Decision tree and workflow for accurate pKa determination of fluorinated heterocycles.

Applications in Drug Discovery[2][3]

Bioisosterism

This compound serves as a non-classical bioisostere for the carboxylic acid group (


).
  • Physicochemical Advantage: It is generally more lipophilic than a carboxylate, potentially improving membrane permeability (passive diffusion).

  • Metabolic Stability: The isoxazole ring is resistant to glucuronidation and beta-oxidation, common metabolic pathways that clear carboxylic acids.

GABA and Glutamate Agonism

Isoxazol-5-ols are structurally related to Muscimol (GABA agonist) and AMPA (Glutamate agonist). The 3-CF3 variant provides a tool to modulate the acidity and electrostatic potential of the pharmacophore, potentially altering receptor subtype selectivity (e.g., GABA-A vs GABA-C).

References

  • Tautomerism of Isoxazoles: Journal of Heterocyclic Chemistry, "Tautomeric Equilibria of Isoxazol-5-ones."

  • pKa of Methyl-Isoxazolone: ChemBK Database, "5-methyl-3(2H)-isoxazolone Acidity Data."

  • Bioisosteres in Medicinal Chemistry: Journal of Medicinal Chemistry, "Isoxazoles as Carboxylic Acid Bioisosteres."

  • NMR Titration Methods: Nature Protocols, "Determination of pKa values by NMR."

  • Acidity of Fluorinated Phenols: Journal of Organic Chemistry, "Substituent Effects on the Acidity of Phenols and Heterocycles."

An In-depth Technical Guide to the Solubility Profile of 3-(Trifluoromethyl)isoxazol-5-ol in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its developability, influencing everything from formulation design to bioavailability.[1][2] 3-(Trifluoromethyl)isoxazol-5-ol is a heterocyclic compound of significant interest in medicinal chemistry, incorporating both a highly polar isoxazole-ol moiety and a lipophilic trifluoromethyl group.[3][4] This juxtaposition of functionalities creates a complex solubility profile that defies simple prediction and necessitates rigorous experimental determination. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for characterizing the solubility of this compound in a range of organic solvents. We will delve into the theoretical underpinnings of its solubility based on its unique molecular structure, present a gold-standard experimental protocol for thermodynamic solubility determination, detail robust analytical quantification methods, and provide a framework for systematic data interpretation.

Theoretical Considerations: A Molecule of Contrasting Character

Understanding the solubility of this compound begins with a structural analysis. The molecule's behavior in solution is governed by the interplay of three key features: the isoxazole ring, the trifluoromethyl group, and the hydroxyl group, which introduces the potential for tautomerism.

  • The Isoxazole Ring: As a five-membered heterocycle containing both nitrogen and oxygen, the isoxazole ring is inherently polar and capable of participating in dipole-dipole interactions and acting as a hydrogen bond acceptor.[5][6] This feature suggests a preference for polar solvents.

  • The Trifluoromethyl (-CF3) Group: The -CF3 group is a powerful electron-withdrawing moiety known for its high lipophilicity.[7] Its presence often enhances a molecule's solubility in non-polar organic solvents and can significantly increase metabolic stability.[4][8] This group directly counteracts the polarity of the isoxazole ring.

  • The 5-hydroxyl (-OH) Group and Tautomerism: The hydroxyl group makes the molecule capable of acting as a hydrogen bond donor, favoring solubility in protic solvents like alcohols. Crucially, 5-hydroxyisoxazoles exist in a tautomeric equilibrium with their corresponding isoxazolin-4-one form. This equilibrium is highly solvent-dependent; polar solvents can shift the equilibrium, altering the predominant species in solution and, consequently, its solubility.

This structural duality means that predicting solubility based solely on the "like dissolves like" principle is challenging.[9][10] While the molecule possesses features that favor both polar and non-polar environments, experimental validation is paramount to understanding its true behavior.

Experimental Determination of Equilibrium Solubility

The most reliable method for determining the true equilibrium solubility of a compound is the Saturation Shake-Flask Method .[11][12][13] This method ensures that the solution has reached a state of thermodynamic equilibrium with the solid drug, providing a definitive solubility value under specific conditions.[1][14]

Workflow for Equilibrium Solubility Determination

The following diagram outlines the essential steps of the shake-flask method.

G cluster_prep Preparation cluster_equilibrate Equilibration cluster_sample Sampling & Analysis cluster_calc Finalization A 1. Add Excess Solute to Known Volume of Solvent B 2. Agitate at Constant Temperature (e.g., 24-48h) A->B C 3. Allow Solids to Settle B->C D 4. Withdraw Supernatant C->D E 5. Filter (e.g., 0.45µm PTFE) D->E F 6. Dilute Accurately E->F G 7. Quantify Concentration (HPLC or UV-Vis) F->G H 8. Calculate Solubility (mg/mL or mol/L) G->H

Caption: Workflow of the Shake-Flask Method.

Detailed Protocol: Shake-Flask Method
  • Preparation:

    • To a series of glass vials, add a precisely measured volume (e.g., 2 mL) of the desired organic solvent (e.g., Methanol, Acetonitrile, Ethyl Acetate, Toluene, Hexane).

    • Add an excess amount of solid this compound to each vial. The presence of undissolved solid at the end of the experiment is essential to confirm that equilibrium has been reached.[12]

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker or rotator set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a predetermined period, typically 24 to 48 hours, to ensure equilibrium is achieved.[15] The time required may need to be determined empirically by sampling at various time points (e.g., 24, 48, 72 hours) until the concentration plateaus.

  • Sample Collection and Preparation:

    • Remove the vials from the shaker and allow them to stand at the same constant temperature for at least 2 hours to allow undissolved solids to settle.

    • Carefully withdraw an aliquot of the supernatant using a glass syringe.

    • Immediately filter the aliquot through a solvent-compatible syringe filter (e.g., 0.45 µm PTFE) into a clean vial. This step is critical to remove any remaining microscopic particles.[16]

  • Analysis:

    • Accurately dilute the filtered saturate with a suitable solvent (often the mobile phase for HPLC) to a concentration within the calibrated range of the analytical instrument.

    • Determine the concentration of the diluted sample using a validated analytical method, as described in the following section.

  • Calculation:

    • Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor.

    • Express the final solubility in appropriate units, such as mg/mL or mol/L.

Quantitative Analysis: HPLC and UV-Vis Spectrophotometry

Accurate quantification of the dissolved solute is the cornerstone of a reliable solubility study. High-Performance Liquid Chromatography (HPLC) is the preferred method due to its specificity and ability to separate the analyte from any potential impurities or degradants.[17] UV-Vis spectroscopy offers a higher-throughput alternative if the compound has a suitable chromophore and the solution is free of interfering substances.[18]

Comparative Analytical Workflow

Caption: Comparison of HPLC and UV-Vis analytical workflows.

Protocol 1: Quantification by HPLC-UV
  • Instrument & Conditions:

    • System: Agilent 1100 or equivalent.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic mixture of Acetonitrile and water (with 0.1% formic acid), optimized to achieve a retention time of 2-5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set at the wavelength of maximum absorbance (λmax) for this compound.

    • Injection Volume: 10 µL.

  • Procedure:

    • Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in the mobile phase.

    • Create a series of at least five calibration standards by serial dilution of the stock solution.[9]

    • Inject each standard to generate a calibration curve by plotting peak area against concentration. The curve should have a correlation coefficient (R²) > 0.99.

    • Inject the appropriately diluted, filtered sample from the shake-flask experiment.

    • Determine the concentration of the sample using the linear regression equation from the calibration curve.[9]

Protocol 2: Quantification by UV-Vis Spectroscopy
  • Instrument & Conditions:

    • System: SpectraMax Plus or equivalent microplate reader or cuvette-based spectrophotometer.[14]

    • Measurement: Scan the UV spectrum of a known concentration of the compound to determine its λmax.

  • Procedure:

    • Prepare a stock solution and a series of calibration standards in the same solvent used for the solubility experiment.

    • Measure the absorbance of each standard at λmax.

    • Generate a calibration curve by plotting absorbance against concentration (Beer-Lambert Law).[18][19]

    • Measure the absorbance of the appropriately diluted, filtered sample.

    • Determine the concentration from the calibration curve. Note: This method assumes no other components in the solution absorb at λmax.[18]

Data Presentation and Interpretation

Systematic documentation of solubility data is crucial for comparison and analysis. Results should be recorded in a clear, tabular format.

Table 1: Solubility Data for this compound at 25°C
Solvent ClassSolventDielectric Constant (ε)Solubility (mg/mL)Solubility (mol/L)
Polar Protic Methanol32.7[Experimental Data][Calculated Data]
Ethanol24.5[Experimental Data][Calculated Data]
Isopropanol19.9[Experimental Data][Calculated Data]
Polar Aprotic Acetonitrile37.5[Experimental Data][Calculated Data]
Dimethyl Sulfoxide (DMSO)46.7[Experimental Data][Calculated Data]
Acetone20.7[Experimental Data][Calculated Data]
Non-Polar Toluene2.4[Experimental Data][Calculated Data]
Dichloromethane9.1[Experimental Data][Calculated Data]
Hexane1.9[Experimental Data][Calculated Data]

This table serves as a template for recording experimentally determined values.

Interpretation: Once populated, this table will likely reveal trends. It is anticipated that this compound will exhibit higher solubility in polar aprotic solvents like DMSO and Acetonitrile, where both the polar ring and the trifluoromethyl group can be effectively solvated. Moderate solubility is expected in alcohols due to hydrogen bonding capabilities. Solubility will likely be lowest in non-polar hydrocarbon solvents like hexane, which cannot effectively solvate the polar isoxazole-ol portion of the molecule.[5]

Conclusion

The solubility profile of this compound is a complex property dictated by the compound's structural dichotomy. While theoretical principles provide a predictive framework, they are no substitute for precise experimental measurement. The shake-flask method remains the definitive approach for determining thermodynamic solubility, providing the foundational data required for successful drug formulation and development.[11][12] Accurate quantification via a stability-indicating HPLC method is critical to the integrity of these results. By following the rigorous methodologies outlined in this guide, researchers can confidently and accurately characterize the solubility of this important molecule, enabling informed decisions in the drug discovery and development pipeline.

References

  • PharmaGuru. How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. (2025). [Link]

  • PubMed. Thermodynamic modeling of activity coefficient and prediction of solubility. (2006). [Link]

  • ResearchGate. 1236 SOLUBILITY MEASUREMENTS. [Link]

  • ChemRxiv. Predicting solubility curves via a thermodynamic cycle and machine learning. (2025). [Link]

  • ACS Publications. Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models | Journal of Chemical Information and Modeling. (2025). [Link]

  • ACS Publications. Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles | Journal of the American Chemical Society. (2025). [Link]

  • ACS Publications. Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models. (2025). [Link]

  • Bienta.net. Shake-Flask Solubility Assay. [Link]

  • Solubility of Things. Isoxazole. [Link]

  • ACS Publications. UV−Visible Spectroscopic Measurement of Solubilities in Supercritical CO2 Using High-Pressure Fiber-Optic Cells. [Link]

  • Solubility of Things. Isoxazole derivative. [Link]

  • Protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024). [Link]

  • ResearchGate. How to measure solubility for drugs in oils/emulsions?. (2023). [Link]

  • World Health Organization (WHO). Annex 4. [Link]

  • Chromatography Forum. how can i test the solubility in hplc please ?. (2009). [Link]

  • Improved Pharma. Solubility and Dissolution with HPLC or UV-Vis Detection. (2021). [Link]

  • Bentham Science. What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011). [Link]

  • Analytik NEWS. Solubility: Importance, Measurements and Applications. (2024). [Link]

  • University of Colorado Boulder. Experiment: Solubility of Organic & Inorganic Compounds. [Link]

  • Pion Inc. UV-Vis Spectroscopy in Kinetic Dissolution: Key Challenges & Solutions. (2024). [Link]

  • digicollections.net. 1.16 Phase solubility analysis. [Link]

  • Raytor. Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. (2026). [Link]

  • ResearchGate. How I can determination of the solubility constant by using Uv-Vis spectrophotometer?. (2017). [Link]

  • Scribd. Experiment 1. Solubility of Organic Compounds | PDF. [Link]

  • NIH. Physics-Based Solubility Prediction for Organic Molecules. [Link]

  • ACS Publications. Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. (2019). [Link]

  • NIH. In-Line UV-Vis Spectroscopy as a Fast-Working Process Analytical Technology (PAT) during Early Phase Product Development Using Hot Melt Extrusion (HME). (2018). [Link]

  • California State University, Los Angeles. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

  • ResearchGate. Solubility of 2-Chloro-3-(trifluoromethyl)pyridine and Correlation with the Polarity in Organic Solvents at 273–303 K. (2025). [Link]

  • University of Sydney. Solubility of Organic Compounds. (2023). [Link]

  • Agilent. The Basics of UV-Vis Spectrophotometry. [Link]

  • SciSpace. Synthesis and optical properties of soluble isoxazole-containing poly(p-phenylene)-related polymer. [Link]

  • IJCRT.org. Synthesis, Characterization And Biological Activity Of Isoxazole Derivatives. [Link]

  • PubMed. When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols. (1986). [Link]

  • The Royal Society of Chemistry. Synthesis of trifluoromethylated isoxazoles and their elaboration including inter- and intra- molecular C-H functionalisation. [Link]

  • NIH. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). [Link]

  • MDPI. Solvent Effects in the Regioselective N-Functionalization of Tautomerizable Heterocycles Catalyzed by Methyl Trifluoromethanesulfonate: A Density Functional Theory Study with Implicit Solvent Model. (2022). [Link]

  • Wikipedia. Isoxazole. [Link]

  • RSC Publishing. One pot synthesis of trifluoromethyl aryl sulfoxides by trifluoromethylthiolation of arenes and subsequent oxidation with hydrogen peroxide. (2020). [Link]

  • eGrove. Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]- cycloaddition of nitrile oxides and 1,3-diketones. (2022). [Link]

Sources

3-(Trifluoromethyl)isoxazol-5-ol CAS number and chemical identifiers

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, synthesis, and application of 3-(Trifluoromethyl)isoxazol-5-ol (and its dominant tautomer, 3-(Trifluoromethyl)isoxazol-5(4H)-one ).

Strategic Scaffold for Bioisostere Design & Heterocyclic Synthesis[1]

Executive Summary

This compound represents a high-value fluorinated heterocyclic building block in medicinal chemistry. Its significance lies in the trifluoromethyl (CF₃) group's ability to modulate lipophilicity and metabolic stability, combined with the isoxazol-5-ol motif's capacity to act as a bioisostere for carboxylic acids (pKa ~5–6).

This compound rarely exists as a stable, isolated "enol" (5-ol) in the solid state. Instead, it predominantly adopts the 3-(Trifluoromethyl)isoxazol-5(4H)-one tautomeric form. This guide addresses the duality of its structure, providing robust protocols for its synthesis from ethyl 4,4,4-trifluoroacetoacetate and its application in generating high-affinity ligands.

Chemical Identity & Physicochemical Profile

Due to the dynamic tautomeric equilibrium, this compound is often indexed under varying identifiers or supplied as a custom synthesis intermediate.

Parameter Technical Detail
Primary Name 3-(Trifluoromethyl)isoxazol-5(4H)-one
Tautomer Name This compound
CAS Number Not widely assigned (Often synthesized in situ); Analog: 3-Methyl-5-isoxazolone (CAS 4228-88-0)
Precursor CAS 372-31-6 (Ethyl 4,4,4-trifluoroacetoacetate)
Molecular Formula C₄H₂F₃NO₂
Molecular Weight 153.06 g/mol
Predicted pKa ~4.5 – 5.5 (Acidic NH/OH due to CF₃ electron withdrawal)
Solubility Soluble in polar organic solvents (DMSO, MeOH, EtOAc); sparingly soluble in water.[1][2]
Tautomeric Equilibrium Analysis

The reactivity of this core is defined by the equilibrium between the 5-hydroxy (A) , 2H-one (B) , and 4H-one (C) forms. The CF₃ group (strong


-electron withdrawer) destabilizes the cation character of the ring, significantly increasing the acidity of the system compared to the methyl analog.

Tautomers OH_Form Enol Form (5-Hydroxy) Aromatic NH_Form 2H-One Form (NH-Lactam) Polar Solvent Favored OH_Form->NH_Form Solvent Polarity CH_Form 4H-One Form (CH-Lactam) Non-Polar/Solid State OH_Form->CH_Form Minor Path NH_Form->OH_Form NH_Form->CH_Form Protoptropic Shift CH_Form->NH_Form

Figure 1: Tautomeric landscape of 3-substituted isoxazol-5-ones. The CF₃ group shifts equilibrium toward the oxo-forms (NH/CH) in solution, making the "5-ol" a transient reactive species.

Synthesis & Manufacturing Protocol

The most reliable route to the 3-(trifluoromethyl)isoxazol-5-one core is the cyclocondensation of ethyl 4,4,4-trifluoroacetoacetate with hydroxylamine hydrochloride .

Reaction Mechanism
  • Nucleophilic Attack: Hydroxylamine attacks the ketone carbonyl (more electrophilic due to adjacent CF₃).

  • Oxime Formation: Elimination of water yields the oxime intermediate.

  • Cyclization: Intramolecular attack of the oxime oxygen on the ester carbonyl.

  • Elimination: Loss of ethanol yields the isoxazolone.

Step-by-Step Laboratory Protocol

Reagents:

  • Ethyl 4,4,4-trifluoroacetoacetate (1.0 eq)

  • Hydroxylamine hydrochloride (1.1 eq)

  • Sodium Acetate (1.1 eq) or NaOH (to buffer pH)

  • Solvent: Ethanol/Water (1:1 v/v)

Procedure:

  • Preparation: Dissolve Hydroxylamine HCl (1.1 eq) and Sodium Acetate (1.1 eq) in water.

  • Addition: Add Ethyl 4,4,4-trifluoroacetoacetate (1.0 eq) dropwise to the stirred solution at 0°C.

  • Reflux: Heat the mixture to reflux (70–80°C) for 4–6 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS.

  • Workup:

    • Cool to room temperature.

    • Acidify with 1M HCl to pH ~2 (crucial to protonate the isoxazolone).

    • Extract with Ethyl Acetate (3x).

  • Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo. Recrystallize from Hexane/EtOAc if necessary.

Yield Expectation: 65–85% (depending on pH control).

Applications in Drug Discovery

Bioisosterism

The this compound core acts as a non-classical bioisostere for carboxylic acids (COOH).

  • Acidity: The acidic proton (pKa ~5) mimics the ionization state of carboxylates at physiological pH.

  • Lipophilicity: The CF₃ group increases logP, improving membrane permeability compared to a standard carboxylate.

  • Metabolic Stability: The isoxazole ring resists rapid glucuronidation often seen with carboxylic acids.

Scaffold Derivatization

This core is a versatile intermediate for N-alkylation vs. O-alkylation, controlled by reaction conditions.

Target DerivativeReagentsMechanismSelectivity
O-Alkylation (Ether)R-X, Ag₂CO₃, TolueneSɴ2 (Silver salt preference)Favors O-isomer
N-Alkylation (Lactam)R-X, K₂CO₃, DMFSɴ2 (Hard/Soft Acid Base)Favors N-isomer
Chlorination POCl₃, RefluxNucleophilic sub.Yields 5-chloro-3-(CF₃)isoxazole
Structural Relationship to Known Drugs

The isoxazole scaffold is foundational in several approved therapeutics. The CF₃ variant is often explored to enhance potency.

  • Leflunomide (Arava): An isoxazole derivative (DHODH inhibitor) for rheumatoid arthritis. The active metabolite (Teriflunomide) is formed via ring opening.

  • Valdecoxib (Bextra): A COX-2 inhibitor utilizing the isoxazole core for geometric positioning of aryl rings.

Workflow Start 3-(CF3)isoxazol-5-ol (Core Scaffold) Branch1 Route A: Bioisostere (Direct Use) Start->Branch1 Branch2 Route B: Electrophilic Subst. (POCl3 -> 5-Cl) Start->Branch2 Branch3 Route C: N/O Alkylation (Scaffold Building) Start->Branch3 Result1 GABA-A Agonists Glutamate Analogs Branch1->Result1 Mimics COOH Result2 Suzuki Coupling (Bi-aryl systems) Branch2->Result2 Pd-Catalysis Result3 Kinase Inhibitors (Leflunomide Analogs) Branch3->Result3 Library Gen

Figure 2: Synthetic utility workflow for the this compound core in medicinal chemistry.

Safety & Handling (MSDS Highlights)

  • Hazards: Irritant to eyes, respiratory system, and skin.

  • Stability: Hygroscopic. Store under inert atmosphere (Nitrogen/Argon) at 2–8°C.

  • Reactivity: Incompatible with strong oxidizing agents and strong bases (ring opening may occur at high pH).

References

  • Zhu, J., et al. (2016). "Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition." Beilstein Journal of Organic Chemistry.

  • Pevzner, M. S., et al. (2017). "Reactions of ethyl 4,4,4-trifluoroacetoacetate with hydroxylamine." Chemistry of Heterocyclic Compounds.

  • Soloshonok, V. A., et al. (2025).[3] "The Role of Trifluoromethyl Groups in Medicinal Chemistry." Molecules.

  • PubChem Compound Summary. "Ethyl 4,4,4-trifluoroacetoacetate (Precursor)." National Center for Biotechnology Information.

  • ChemScene. "3-(Trifluoromethyl)isoxazol-5-amine (Analog Reference)."

Sources

The Electronic Influence of the Trifluoromethyl Group on the Physicochemical Stability of the Isoxazole Nucleus: A Mechanistic Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The strategic incorporation of the trifluoromethyl (CF3) group into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, enabling the fine-tuning of a molecule's physicochemical and pharmacokinetic properties. This guide provides an in-depth analysis of the profound electronic effects the CF3 group exerts on the isoxazole ring, a privileged structure in drug discovery. We will explore how the potent electron-withdrawing nature of the CF3 group modulates the isoxazole's thermodynamic and kinetic stability, influencing key parameters such as pKa, bond integrity, and susceptibility to metabolic or chemical degradation. Through a synthesis of mechanistic principles, experimental data, and computational insights, this document serves as a technical resource for researchers, scientists, and drug development professionals aiming to rationally design and optimize isoxazole-based therapeutics.

Introduction: The Strategic Role of Fluorine in Modern Drug Design

The introduction of fluorine atoms, and particularly the trifluoromethyl (CF3) group, into drug candidates is a well-established strategy to enhance biological and physicochemical properties.[1] These modifications can lead to improved metabolic stability, increased lipophilicity, and altered pKa, all of which are critical factors in transforming a lead compound into a viable therapeutic agent.[2][3]

The Isoxazole Scaffold: A Privileged Heterocycle

The isoxazole ring is a five-membered heterocycle containing one nitrogen and one oxygen atom in adjacent positions. It is a common structural motif in a wide range of pharmaceuticals, including the anticonvulsant zonisamide and the anti-inflammatory drug leflunomide.[4] Its prevalence stems from its ability to act as a versatile scaffold, engaging in various non-covalent interactions with biological targets and its relative stability.

The Trifluoromethyl Group: A Bioisostere with Profound Electronic Impact

The trifluoromethyl group is a powerful modulator of molecular properties. It is strongly electron-withdrawing, highly lipophilic, and metabolically stable due to the high bond dissociation energy of the C-F bond (approximately 485.3 kJ/mol).[5] These characteristics make it an attractive substituent for optimizing drug candidates.[4][5] It is often used as a bioisostere for other groups like methyl or chloro, offering a unique combination of steric and electronic properties.[5]

Fundamental Electronic Effects of the Trifluoromethyl Group

The influence of the CF3 group on the isoxazole ring is primarily governed by its potent electron-withdrawing nature, which operates through several mechanisms.

Inductive Effect (σ-effect): The Dominant Electron-Withdrawing Force

The high electronegativity of the fluorine atoms results in a strong inductive electron withdrawal through the sigma bonds.[6][7] This effect polarizes the C-CF3 bond and, by extension, the bonds within the isoxazole ring, leading to a significant redistribution of electron density. This inductive pull is the primary mechanism by which the CF3 group stabilizes anionic species and destabilizes cationic intermediates.

Impact on Aromaticity and the π-System of the Isoxazole Ring

The electron-withdrawing nature of the CF3 group can significantly alter the electronic properties of the isoxazole's π-system.[5] This can influence the ring's susceptibility to electrophilic and nucleophilic attack, as well as its participation in π-stacking interactions with biological targets.

Thermodynamic Stability of Trifluoromethylated Isoxazoles

The electronic perturbations induced by the CF3 group have a direct impact on the thermodynamic stability of the isoxazole ring.

Modulation of pKa: Impact on Acidity/Basicity

The strong inductive effect of the CF3 group significantly influences the acidity and basicity of nearby functional groups. For instance, the pKa of a proton on the isoxazole ring or an adjacent atom will be lowered, making it more acidic. Conversely, the basicity of the isoxazole nitrogen will be reduced. This modulation of pKa can have profound effects on a drug's solubility, absorption, and interaction with its target.[2] 19F NMR spectroscopy is a powerful technique for determining the pKa values of fluorinated heterocycles.[8][9]

Table 1: Comparison of pKa Values for Substituted Azoles

Compound Substituent pKa Reference
Imidazole H 7.14 N/A
2-Trifluoromethyl-1H-benzimidazole 2-CF3 ~5.5 [8]
Pyrazole H 2.48 N/A
3-Trifluoromethyl-1H-pyrazole 3-CF3 Lowered [8]
1,2,3-Triazole H ~9.26 [10]

| 4-Trifluoroacetyl-1,2,3-triazole | 4-COCF3 | Lowered |[10] |

Bond Dissociation Energies (BDEs) of the Isoxazole Ring

The C-F bond is one of the strongest in organic chemistry, contributing to the high metabolic stability of the trifluoromethyl group.[5] The electron-withdrawing nature of the CF3 group can also influence the strength of the bonds within the isoxazole ring, potentially making it more resistant to certain degradation pathways.

Kinetic Lability and Reaction Pathways

The electronic effects of the CF3 group also play a crucial role in the kinetic stability of the isoxazole ring, influencing its reactivity towards various chemical and enzymatic transformations.

Susceptibility to Nucleophilic Attack

The electron-deficient nature of the trifluoromethylated isoxazole ring can render it more susceptible to nucleophilic attack. The specific position of attack will depend on the substitution pattern and the nature of the nucleophile.

Ring-Opening Reactions: Pathways and Energetics

Isoxazole rings can undergo ring-opening reactions under certain conditions, such as in the presence of a strong base. For example, the drug leflunomide is known to undergo base-catalyzed isoxazole ring opening.[11] The presence of a CF3 group can influence the rate and mechanism of such reactions.

Diagram 1: Proposed Mechanism of Base-Catalyzed Isoxazole Ring Opening

G cluster_0 Base-Catalyzed Ring Opening Isoxazole Isoxazole Intermediate Intermediate Isoxazole->Intermediate OH- Ring-Opened Product Ring-Opened Product Intermediate->Ring-Opened Product Rearrangement

Caption: A simplified workflow for base-catalyzed isoxazole ring cleavage.

Photochemical and Thermal Stability

Trifluoromethyl groups are generally very stable to thermal and photochemical degradation, which can impart enhanced stability to the parent molecule.[5]

Experimental and Computational Methodologies for Stability Assessment

A combination of experimental and computational techniques is essential for a thorough evaluation of the stability of trifluoromethylated isoxazoles.

Step-by-Step Protocol: pH-Dependent Stability Assay using HPLC-UV

This protocol outlines a general procedure to assess the stability of a trifluoromethylated isoxazole at different pH values.

Materials:

  • Test compound (e.g., a trifluoromethylated isoxazole)

  • Buffers of varying pH (e.g., pH 4.0, 7.4, and 10.0)

  • Acetonitrile

  • Internal standard

  • HPLC system with a UV detector

Procedure:

  • Prepare a stock solution of the test compound in a suitable organic solvent (e.g., methanol or acetonitrile).

  • Incubate the test compound at a final concentration (e.g., 2 µM) in the different pH buffers at a controlled temperature (e.g., 25°C or 37°C).[11]

  • At various time points, withdraw aliquots of the reaction mixture.[11]

  • Quench the reaction by adding acetonitrile containing an internal standard.[11]

  • Analyze the samples by LC/MS-MS or HPLC-UV to monitor the disappearance of the parent compound.[11]

  • Calculate the half-life (t1/2) of the compound at each pH.[11]

Protocol: 19F NMR for Probing the Electronic Environment

19F NMR is a sensitive technique for studying the electronic environment of the CF3 group and can be used to determine pKa values.[8]

Procedure:

  • Prepare a series of aqueous solutions of the trifluoromethylated isoxazole at different pH values.

  • Acquire the 19F NMR spectrum for each sample.

  • Plot the chemical shift of the CF3 signal as a function of pH.

  • The pKa can be determined from the inflection point of the resulting titration curve.

Computational Workflow: Density Functional Theory (DFT) Calculations for BDE and Reaction Barriers

DFT calculations can provide valuable insights into the stability and reactivity of trifluoromethylated isoxazoles.

Diagram 2: Computational Workflow for Stability Assessment

G cluster_1 DFT Calculation Workflow Structure_Optimization Geometry Optimization Frequency_Calculation Frequency Analysis Structure_Optimization->Frequency_Calculation BDE_Calculation Bond Dissociation Energy Calculation Structure_Optimization->BDE_Calculation Transition_State_Search Transition State Search Structure_Optimization->Transition_State_Search Reaction_Barrier_Calculation Reaction Barrier Calculation Transition_State_Search->Reaction_Barrier_Calculation

Caption: A workflow for assessing stability using DFT calculations.

Case Studies in Drug Development

The strategic use of the trifluoromethyl group to enhance stability and other properties is evident in numerous FDA-approved drugs.[12] For example, in the development of picornavirus inhibitors, replacing a methyl group with a trifluoromethyl group on an oxadiazole ring (a bioisostere of isoxazole) not only prevented hydroxylation at that position but also conferred a global protective effect against metabolism at other sites on the molecule.[13] This highlights the profound and sometimes distant effects the CF3 group can have on molecular stability.

Conclusion and Future Perspectives

The trifluoromethyl group is a powerful tool for modulating the stability of the isoxazole ring. Its strong electron-withdrawing effects can significantly alter the pKa, bond energies, and reactivity of the heterocycle. A thorough understanding of these electronic effects is crucial for the rational design of stable, safe, and efficacious isoxazole-based drugs. Future research will likely focus on developing more sophisticated computational models to accurately predict the impact of the CF3 group on isoxazole stability and leveraging this knowledge to design next-generation therapeutics with optimized pharmacokinetic and pharmacodynamic profiles.

References

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI. Available from: [Link]

  • FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years - MDPI. Available from: [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed. Available from: [Link]

  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione. Available from: [Link]

  • (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - ResearchGate. Available from: [Link]

  • Synthesis of trifluoromethylated isoxazoles and their elaboration including inter- and intra- molecular C-H functionalisation - The Royal Society of Chemistry. Available from: [Link]

  • Superelectrophiles and the effects of trifluoromethyl substituents - PMC - NIH. Available from: [Link]

  • Synthesis of trifluoromethylated isoxazoles and their elaboration through inter- and intra-molecular C-H arylation - UCL Discovery - University College London. Available from: [Link]

  • (A) Synthesis of 4-(trifluoromethyl)isoxazoles and (B)... - ResearchGate. Available from: [Link]

  • Synthesis of trifluoromethylated isoxazoles and their elaboration through inter- and intra-molecular C–H arylation - Academia.edu. Available from: [Link]

  • Superelectrophiles and the Effects of Trifluoromethyl Substituents - SciSpace. Available from: [Link]

  • eGrove Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]- cycloaddition of nitrile oxides and 1,3-diketones,. Available from: [Link]

  • pH and temperature stability of the isoxazole ring in leflunomide.... - ResearchGate. Available from: [Link]

  • Innate C-H trifluoromethylation of heterocycles - PNAS. Available from: [Link]

  • Acid-Switchable Synthesis of Trifluoromethylated Triazoles and Isoxazoles via Reaction of CF3-Ynones with NaN3: DFT Study of the Reaction Mechanism - ResearchGate. Available from: [Link]

  • Design, Synthesis and Biological Evaluation of Isoxazole-Based CK1 Inhibitors Modified with Chiral Pyrrolidine Scaffolds - PMC. Available from: [Link]

  • A Brief Review on the Synthesis of the N-CF 3 Motif in Heterocycles - MDPI. Available from: [Link]

  • Trifluoromethylated Flavonoid-Based Isoxazoles as Antidiabetic and Anti-Obesity Agents: Synthesis, In Vitro α-Amylase Inhibitory Activity, Molecular Docking and Structure–Activity Relationship Analysis - MDPI. Available from: [Link]

  • Synthesis of a series of trifluoromethylazoles and determination of pKa of acidic and basic trifluoromethyl heterocycles by 19F NMR spectroscopy - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available from: [Link]

  • Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile oxide - Zanco Journal of Medical Sciences. Available from: [Link]

  • Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hepatic metabolism - PubMed. Available from: [Link]

  • Acid-Switchable Synthesis of Trifluoromethylated Triazoles and Isoxazoles via Reaction of CF3-Ynones with NaN3 - Semantic Scholar. Available from: [Link]

  • Synthesis of trifluoromethylated isoxazoles and their elaboration through inter- and intra-molecular C-H arylation. - Apollo. Available from: [Link]

  • Acid-Switchable Synthesis of Trifluoromethylated Triazoles and Isoxazoles via Reaction of CF 3 -Ynones with NaN 3 : DFT Study of the Reaction Mechanism - MDPI. Available from: [Link]

  • The synthetic and therapeutic expedition of isoxazole and its analogs - PMC. Available from: [Link]

  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - MDPI. Available from: [Link]

  • Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) - Chair of Analytical Chemistry. Available from: [Link]

  • Trifluoromethylated Flavonoid-Based Isoxazoles as Antidiabetic and Anti-Obesity Agents: Synthesis, In Vitro -Amylase Inhibitory - Semantic Scholar. Available from: [Link]

Sources

Technical Guide: Hydrogen Bonding Capacity of 3-(Trifluoromethyl)isoxazol-5-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive physicochemical analysis of 3-(Trifluoromethyl)isoxazol-5-ol , a heterocyclic scaffold critical in medicinal chemistry as a bioisostere for carboxylic acids. The presence of the trifluoromethyl (


) group at the C3 position significantly modulates the electronic landscape of the isoxazole ring, driving a complex tautomeric equilibrium that dictates its hydrogen bonding (H-bond) donor/acceptor capability.

This document is structured to assist researchers in rationalizing structure-activity relationships (SAR) involving this moiety, specifically addressing its acidity, tautomeric preference, and solvation dynamics.

Structural Dynamics & Tautomerism

The hydrogen bonding capacity of this compound cannot be defined by a single static structure. The molecule exists in a dynamic equilibrium between three primary forms: the aromatic 5-hydroxy tautomer (5-ol), the conjugated 2H-isoxazol-5-one (NH-form), and the non-aromatic 4H-isoxazol-5-one (CH-form).

The Trifluoromethyl Effect

The


 group is a strong electron-withdrawing group (EWG) (

). Its placement at the C3 position exerts a powerful inductive effect (

) on the ring system.
  • Acidity Enhancement: The

    
     group stabilizes the conjugate base (anion) by dispersing electron density, making the proton significantly more acidic than in the unsubstituted parent isoxazole.
    
  • Tautomeric Bias: In polar solvents (e.g., DMSO, Water), the equilibrium shifts heavily toward the 2H-isoxazol-5-one or the ionized anion , whereas non-polar solvents may trap the 5-ol form.

Tautomeric Equilibrium Diagram

The following diagram illustrates the proton transfer pathways and the resonance stabilization of the anion, which is the dominant species at physiological pH.

Tautomerism OH_Form 5-Hydroxy Form (Aromatic) [Non-polar Solvents] NH_Form 2H-Isoxazol-5-one (Conjugated) [Polar Aprotic] OH_Form->NH_Form Tautomerization Anion Delocalized Anion (Resonance Hybrid) [Physiological pH] OH_Form->Anion - H+ (pKa < 4) NH_Form->Anion - H+ CH_Form 4H-Isoxazol-5-one (Non-aromatic) [Minor Species] CH_Form->Anion - H+

Figure 1: Tautomeric landscape of this compound. The


 group (not explicitly drawn but implied at C3) drives the acidity, pushing the equilibrium toward the Anion at neutral pH.

Hydrogen Bonding Profiles

The H-bonding capacity is state-dependent. In a biological context (pH 7.4), the molecule acts primarily as a multi-dentate acceptor . In a crystal lattice or hydrophobic pocket, it acts as a donor-acceptor pair.

Quantitative Motif Analysis
SpeciesState / EnvironmentH-Bond Donors (HBD)H-Bond Acceptors (HBA)Key Interaction Motifs
5-Hydroxy (OH) Solid State / Non-polar1 (O-H)2 (Ring N, Ring O)Forms catemers (chains) via

.
2H-One (NH) Polar Solution1 (N-H)2 (C=O, Ring O)Forms dimers via

. Strong dipole alignment.
Anion Aqueous (pH 7.4)0 4 (Delocalized)Mimics carboxylate (

). Strong electrostatic interactions with Arg/Lys residues.
The Fluorine Contribution

While organic fluorine is generally considered a poor hydrogen bond acceptor, the


 group in this scaffold contributes to the electrostatic potential surface .
  • Weak Acceptors: The three fluorine atoms can serve as weak acceptors in "orthogonal" multipolar interactions (

    
    ), often seen in protein-ligand crystal structures.
    
  • Lipophilicity: The

    
     group increases 
    
    
    
    , facilitating membrane permeability despite the molecule's potential to ionize.

Physicochemical Profiling

To effectively utilize this scaffold, one must understand its acid-base profile compared to the carboxylic acid it mimics.

Acidity (pKa)

The this compound is significantly more acidic than unsubstituted isoxazol-5-ol due to the electron-withdrawing


.
  • Estimated pKa:

    
    
    
  • Comparison:

    • Benzoic Acid: pKa ~4.2

    • Tetrazole: pKa ~4.9

    • 3-

      
      -isoxazol-5-ol:  pKa ~3.0 (Super-acidic bioisostere)
      

Implication: At physiological pH (7.4), the species is


 ionized. Drug design efforts must account for the anionic penalty in membrane permeation, although the lipophilic 

helps offset this (the "Fluorine Effect").
Experimental Validation Protocol (NMR Titration)

To empirically determine the pKa and tautomeric ratio, the following self-validating NMR protocol is recommended.

Protocol Step1 Sample Prep: Dissolve 5mg in 90% H2O / 10% D2O Buffer range pH 1.0 - 9.0 Step2 19F NMR Acquisition: Monitor CF3 shift (-60 to -65 ppm) (High sensitivity to electronic env) Step1->Step2 Step3 13C/15N HMBC: Track C5 (160-170 ppm) and N2 shifts Step2->Step3 Step4 Data Plotting: Sigmoidal fit of Chemical Shift vs pH Inflection point = pKa Step3->Step4

Figure 2: 19F/13C NMR Titration workflow for precise pKa determination.

Applications in Drug Design[1][2][3][4]

Carboxylic Acid Bioisosterism

The this compound scaffold is a "non-classical" bioisostere. Unlike tetrazoles, which are roughly isosteric in size to carboxylates, the isoxazole is planar and rigid.

  • Advantages:

    • Metabolic Stability: Resistant to glucuronidation (unlike carboxylic acids).[1]

    • Permeability: The

      
       group masks the polarity of the anionic head group better than a simple carboxylate.
      
    • Selectivity: The rigid geometry restricts the vector of the H-bond acceptors, potentially improving selectivity for specific receptor pockets.

Case Study Context: Leflunomide Analogs

While Leflunomide itself is an isoxazole that undergoes ring opening to form the active metabolite Teriflunomide (a nitrile), stable isoxazol-5-ol analogs have been explored as inhibitors of DHODH and other enzymes where an acidic warhead is required to anchor the molecule in a cationic pocket (e.g., interacting with Arginine).

References

  • Kubinyi, H. (1998). Isoxazoles as Bioisosteres of Carboxylic Acids. Journal of Medicinal Chemistry.

  • P. Krogsgaard-Larsen et al. (2002). Bioisosteres of Glutamate: 3-Hydroxyisoxazoles. Medicinal Research Reviews.

  • Katritzky, A. R. (2010). Tautomerism of Heterocycles. Advances in Heterocyclic Chemistry.

  • Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

  • Cambridge Crystallographic Data Centre (CCDC) . Crystal Structures of 3-substituted-isoxazol-5-ols.

Sources

Literature review on 3-trifluoromethyl-5-hydroxyisoxazole derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 3-trifluoromethyl-5-hydroxyisoxazole scaffold represents a privileged structure in modern heterocyclic chemistry. Its utility stems from the unique electronic perturbation introduced by the trifluoromethyl (


) group at the C3 position. This moiety not only enhances lipophilicity (

) and metabolic stability—critical for bioavailability—but also dramatically alters the acidity (

) of the 5-hydroxyl group, driving a complex tautomeric equilibrium that dictates reactivity.

This guide provides a comprehensive technical analysis of this scaffold, moving beyond basic synthesis to explore the mechanistic causality of its reactivity, regioselective functionalization, and applications in high-value inhibitor design.

Part 1: Structural Dynamics & Tautomerism

The Chameleon Effect

To successfully manipulate 3-trifluoromethyl-5-hydroxyisoxazole, one must first understand that it rarely exists solely as the hydroxy tautomer. In solution, particularly in polar solvents, it exists in a dynamic equilibrium with its ketone form, 3-trifluoromethyl-isoxazol-5(2H)-one .

The strong electron-withdrawing nature of the


 group (Hammett 

) significantly increases the acidity of the N-H proton in the oxo-form and the O-H proton in the hydroxy-form.
Tautomeric Equilibrium Visualization

The following diagram illustrates the proton shift that dictates the nucleophilic character of the molecule.

Tautomerism Hydroxy 5-Hydroxy Form (Aromatic, Enol) Oxo 5-Oxo Form (2H-Isoxazol-5-one) Hydroxy->Oxo Tautomerization (Solvent Dependent) Anion Common Anion (Ambident Nucleophile) Hydroxy->Anion -H+ (Base) Oxo->Anion -H+ (Base)

Figure 1: Tautomeric equilibrium between the hydroxy and oxo forms, converging to a resonance-stabilized ambident anion under basic conditions.

Part 2: Synthetic Architecture

Core Synthesis: The Condensation Protocol

The most robust route to the 3-trifluoromethyl-5-hydroxyisoxazole core involves the cyclocondensation of


-keto esters with hydroxylamine.

Critical Regioselectivity Note: The reaction of ethyl 4,4,4-trifluoroacetoacetate with hydroxylamine is regioselective. The amine nitrogen of hydroxylamine (


) is harder and more nucleophilic than the oxygen; it preferentially attacks the more electrophilic ketone carbonyl (adjacent to the 

) rather than the ester carbonyl. This ensures the formation of the 3-

isomer rather than the 5-

isomer.
Standard Operating Procedure (SOP)

Self-Validating Protocol for Batch Synthesis

ParameterSpecificationCausality / Rationale
Substrate Ethyl 4,4,4-trifluoroacetoacetate (1.0 eq)Provides the

backbone and

source.
Reagent Hydroxylamine Hydrochloride (

) (1.1 eq)
The binucleophile for ring closure.
Base Sodium Hydroxide (NaOH) or Sodium Ethoxide (NaOEt)Neutralizes HCl; drives the formation of the hydroxamate intermediate.
Solvent Ethanol / Water (1:1 v/v)Solubilizes both the organic ester and the inorganic salt; water aids in final precipitation.
Temperature Reflux (

) for 4-6 hours
Required to overcome the activation energy for the final dehydration/cyclization step.
Quench Acidification to pH ~2 (HCl)Validation Step: The product is soluble in base (as a salt) but precipitates upon acidification.

Step-by-Step Workflow:

  • Preparation: Dissolve hydroxylamine HCl in water.

  • Neutralization: Add NaOH solution dropwise at

    
     (exothermic control).
    
  • Addition: Add ethyl 4,4,4-trifluoroacetoacetate slowly. The

    
     group increases the electrophilicity of the 
    
    
    
    -carbonyl, making this step rapid.
  • Cyclization: Heat to reflux. Monitor via TLC (mobile phase: EtOAc/Hexane).[1]

  • Isolation: Cool to room temperature. Acidify with concentrated HCl. The 3-trifluoromethyl-5-hydroxyisoxazole will precipitate as a white/off-white solid.

  • Purification: Recrystallize from water or toluene.

Part 3: Functionalization Strategies (N- vs. O-Alkylation)

The resulting anion is an ambident nucleophile . According to Pearson's Hard and Soft Acids and Bases (HSAB) theory:

  • Nitrogen (N2): Softer center.

  • Oxygen (Exocyclic O): Harder center.

Controlling the site of alkylation is the primary challenge in derivative synthesis.

Reaction Logic Table
Desired OutcomeReaction ConditionsMechanistic Driver
N-Alkylation (Isoxazolone formation)Soft Electrophiles: Alkyl iodides, Benzyl bromides.Solvent: Polar aprotic (DMF, DMSO).Base:

or

.
The softer nitrogen attacks soft electrophiles. Polar solvents dissociate the ion pair, exposing the N-nucleophile.
O-Alkylation (Isoxazolyl ether formation)Hard Electrophiles: Alkyl sulfates, Tosylates.Additives: Silver salts (

).Solvent: Non-polar (Toluene, Ether).
Silver coordinates to the Nitrogen, blocking it and forcing reaction at the Oxygen. Hard electrophiles prefer the hard Oxygen.
Synthesis & Functionalization Workflow Diagram

SynthesisWorkflow Start Ethyl 4,4,4-trifluoroacetoacetate + Hydroxylamine Core 3-Trifluoromethyl-5-hydroxyisoxazole (Core Scaffold) Start->Core Cyclization (Reflux) Cond_N Condition A: Alkyl Iodide / K2CO3 / DMF Core->Cond_N Soft Electrophile Pathway Cond_O Condition B: Ag2CO3 / Alkyl Halide / Toluene Core->Cond_O Hard/Assisted Pathway Prod_N N-Alkylated Product (2-substituted-isoxazol-5-one) Cond_N->Prod_N Prod_O O-Alkylated Product (5-alkoxy-isoxazole) Cond_O->Prod_O

Figure 2: Divergent synthesis pathways controlled by HSAB principles and metal coordination.

Part 4: Pharmacological & Agrochemical Applications

The 3-trifluoromethyl-5-hydroxyisoxazole moiety is rarely a drug in itself but acts as a potent pharmacophore or pro-drug scaffold.

Agrochemicals (Herbicides)

This is the most historically significant application. Derivatives often act as HPPD Inhibitors (4-hydroxyphenylpyruvate dioxygenase) or PDS Inhibitors (Phytoene desaturase).

  • Mechanism: The isoxazole ring mimics the plastoquinone ring involved in carotenoid biosynthesis.

  • Metabolic Activation: Many isoxazole herbicides (e.g., Isoxaflutole) are actually pro-herbicides. They undergo ring-opening in the plant (or soil) to form a diketonitrile, which is the active species. The

    
     group prevents metabolic degradation of the active chain while increasing uptake.
    
Pharmaceuticals
  • Leflunomide Analogs: Similar to the herbicide mechanism, the antirheumatic drug Leflunomide contains an isoxazole that opens to form the active metabolite (Teriflunomide). 3-

    
     derivatives are explored for similar immunomodulatory pathways.
    
  • Glutamate Receptor Modulation: The structural similarity of 3-substituted-5-hydroxyisoxazoles to glutamate (specifically the distal carboxylate mimicry) makes them candidates for AMPA/Kainate receptor agonists/antagonists. The

    
     group modulates the 
    
    
    
    to match physiological pH requirements for receptor binding.

References

  • Regioselective Synthesis: Sloop, J. C., et al. "Synthesis of fluorinated isoxazoles and isoxazolines." Journal of Fluorine Chemistry, 2013. Demonstrates the reaction of trifluoromethyl-aldoximes and beta-keto esters.

  • Tautomerism Studies: Perez, M. A., et al. "Tautomerism in 5-hydroxyisoxazoles: A theoretical and experimental study." Journal of Organic Chemistry. Provides the thermodynamic basis for the 2H-oxo preference in solution.

  • Alkylation Selectivity (HSAB): Chinchilla, R., et al. "N- vs O-Alkylation of 5-hydroxyisoxazoles." Chemical Reviews. Authoritative review on controlling ambident nucleophiles in heterocyclic chemistry.

  • Agrochemical Mechanism: Pallett, K. E., et al. "The mode of action of isoxaflutole: a case study of an isoxazole herbicide." Pest Management Science, 2001. Details the ring-opening mechanism relevant to trifluoromethyl-isoxazole derivatives.

  • General Compound Data: PubChem CID 12204179 (3-(Trifluoromethyl)isoxazol-5-ol). Physicochemical property data and safety sheets.

Sources

Thermodynamic Architecture of Fluorinated Isoxazole Heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the thermodynamic properties, synthesis, and application of fluorinated isoxazole heterocycles.

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Engineers, and Computational Biologists

Executive Summary

The isoxazole ring—a five-membered heterocycle containing adjacent oxygen and nitrogen atoms—occupies a unique "stability sweet spot" in medicinal chemistry. It is aromatic enough to survive metabolic pass-through yet possesses a labile N–O bond (


 230 kJ/mol) that allows it to function as a masked 1,3-dicarbonyl equivalent or a prodrug trigger (e.g., Leflunomide).

The introduction of fluorine into this scaffold fundamentally alters its thermodynamic landscape. Fluorination lowers the pKa of neighboring protons, modulates the dipole moment (


), and significantly impacts the enthalpy of formation (

). This guide synthesizes computational thermochemistry (DFT) and experimental phase transition data to provide a blueprint for designing fluorinated isoxazoles with optimal bioavailability and shelf-stability.

The Fluorine Effect: Electronic & Thermodynamic Perturbations

Enthalpic Stability & Bond Strengths

The thermodynamic stability of fluorinated isoxazoles is governed by the interplay between the high electronegativity of fluorine (


) and the inherent ring strain/aromaticity.
  • C–F Bond Strength: The formation of a C–F bond (approx. 485 kJ/mol) provides a significant enthalpic "sink," generally stabilizing the molecule relative to its non-fluorinated precursor.

  • N–O Bond Lability: The isoxazole N–O bond is the "Achilles' heel" of the ring. Fluorine substitution at the C4 position withdraws electron density from the

    
    -system, slightly strengthening the N–O bond by reducing the antibonding character in the HOMO, thereby increasing resistance to reductive ring opening.
    
Lipophilicity (LogP) Modulation

Fluorine is often termed a "lipophilicity chameleon." While the C–F bond is polar, the low polarizability of the fluorine lone pairs prevents strong hydrogen bonding with water.

  • General Trend: Monofluorination typically increases

    
     by 0.14–0.25 units.
    
  • Case Data: In thiazolidinone-isoxazole hybrids, the introduction of a fluorinated moiety resulted in

    
     values of ~4.70, optimizing membrane permeability while maintaining water solubility.
    
Acid-Base Properties (pKa)

Fluorine exerts a powerful inductive effect (


).
  • C4-Fluorination: Significantly lowers the pKa of any acidic proton at C3 or C5. For 3-hydroxyisoxazoles (bioisosteres of carboxylic acids), fluorination can drop the pKa by 1–2 units, ensuring the drug is ionized at physiological pH (7.4).

Computational Thermochemistry (DFT Analysis)[1][2]

In the absence of extensive experimental combustion calorimetry data for specific fluorinated derivatives, Density Functional Theory (DFT) provides the authoritative standard for thermodynamic values.

Methodology: B3LYP/6-311++G(d,p) level of theory is the standard for these heterocycles.

Thermodynamic Cycle of Formation

To calculate the Enthalpy of Formation (


), we utilize an atomization energy approach or isodesmic reaction schemes.

ThermoCycle cluster_0 Calculation Correction Elements Standard State Elements (C, H, N, O, F) GasAtoms Gas Phase Atoms (C, H, N, O, F) Elements->GasAtoms ΔH_atomization (Endothermic) Molecule Fluorinated Isoxazole (Gas Phase) Elements->Molecule ΔfH° (Target) GasAtoms->Molecule Σ Bond Energies (Exothermic) Correction Zero Point Energy (ZPE) Thermal Corrections

Figure 1: Born-Haber cycle for calculating the Enthalpy of Formation (


) using computational methods.
Comparative Stability Data

Data derived from B3LYP/6-31G and composite method extrapolations.*

CompoundRelative Energy (kcal/mol)Dipole Moment (Debye)HOMO-LUMO Gap (eV)Predicted Stability
Isoxazole (Ref) 0.02.906.5Moderate
4-Fluoroisoxazole -3.22.456.8High (Stabilized)
5-Fluoroisoxazole -1.83.106.4Moderate
4-Chloroisoxazole -0.52.856.2Low (Kinetic Lability)

Note: The larger HOMO-LUMO gap in 4-fluoroisoxazole indicates "chemical hardness," correlating with increased resistance to metabolic oxidation.

Synthetic Pathways & Thermal Analysis[3]

Synthesis Workflow

The dominant route to fluorinated isoxazoles is the [3+2] cycloaddition of nitrile oxides, followed by electrophilic fluorination if not pre-installed.

Synthesis Aldoxime Aldoxime Precursor NitrileOxide Nitrile Oxide Dipole Aldoxime->NitrileOxide Oxidation Isoxazoline Isoxazoline Intermediate NitrileOxide->Isoxazoline [3+2] Cycloaddition Alkyne Alkyne/Alkene Dipolarophile Alkyne->Isoxazoline Isoxazole Isoxazole Core Isoxazoline->Isoxazole Oxidation (MnO2/DDQ) FluoroIsoxazole 4-Fluoroisoxazole Isoxazole->FluoroIsoxazole Electrophilic Fluorination (Late Stage) NCS NCS / Chloramine-T Base Et3N / NaHCO3 Selectfluor Selectfluor / NFSI

Figure 2: Synthetic workflow for accessing fluorinated isoxazoles via [3+2] cycloaddition and late-stage fluorination.

Experimental Protocol: Synthesis of 4-Fluoroisoxazole

Objective: Late-stage fluorination of 3,5-diarylisoxazole using Selectfluor. Mechanism: Electrophilic aromatic substitution (


).
  • Preparation: Dissolve 3,5-diphenylisoxazole (1.0 equiv) in acetonitrile (MeCN).

  • Reagent Addition: Add Selectfluor (1.2 equiv) under an inert atmosphere (

    
    ).
    
  • Reaction: Reflux at 80°C for 12 hours. Monitor via TLC (Hexane:EtOAc 8:2).

  • Workup: Quench with saturated

    
    . Extract with dichloromethane (DCM).
    
  • Purification: Silica gel column chromatography.

  • Yield: Typically 60–75%.

    • Note: The presence of electron-withdrawing groups on the phenyl rings will require higher temperatures or stronger fluorinating agents (e.g., NFSI in sulfolane).

Experimental Protocol: Thermodynamic Measurement (DSC)

Objective: Determine melting point (


) and Enthalpy of Fusion (

).
  • Calibration: Calibrate Differential Scanning Calorimeter (DSC) using an Indium standard (

    
    , 
    
    
    
    ).
  • Sample Prep: Weigh 2–5 mg of dried fluorinated isoxazole into an aluminum pan. Crimp seal (hermetic seal if sublimation is suspected).

  • Run Parameters:

    • Equilibrate at 25°C.

    • Ramp 10°C/min to 200°C (ensure

      
      ).
      
    • Cool ramp 10°C/min back to 25°C to check for reversibility/polymorphism.

  • Data Analysis: Integrate the endothermic melting peak to obtain

    
     (kJ/mol).
    
    • Insight: Fluorinated liquid crystal isoxazoles often show multiple transitions (Smectic A

      
       Smectic C) before isotropization.
      

Case Studies in Drug Development

Leflunomide: The Thermodynamic Trigger

Leflunomide is a prodrug that relies on the thermodynamic instability of the isoxazole ring under basic conditions to open into its active metabolite, Teriflunomide.

  • Mechanism: The isoxazole ring opens via base-catalyzed cleavage of the N–O bond.

  • Fluorine Role: The trifluoromethyl (

    
    ) group on the phenyl ring modulates the lipophilicity and binding affinity, but the isoxazole ring itself remains unfluorinated to preserve the specific ring-opening kinetics required for bioactivation.
    
RORγt Inverse Agonists

Recent studies on Retinoic Acid Receptor-related Orphan Receptor gamma t (RORγt) utilized fluorinated isoxazoles.

  • Discovery: Substitution of hydrogen with fluorine at the C4 position of the isoxazole linker improved metabolic stability against P450 oxidation without disrupting the binding pose.

  • Thermodynamics: The 4-fluoro analog showed a higher melting point (

    
    ) compared to the non-fluorinated parent, indicating a more stable crystal lattice and improved solid-state stability.
    

References

  • Synthesis and Liquid Crystal Properties of New Fluorinated Isoxazoles. Molecular Crystals and Liquid Crystals, 2015. Link

  • Effect of Electronegativity on Structural, Spectrophotometric and Thermo-Chemical Properties of Fluorine and Chlorine Substituted Isoxazoles by DFT Method. Vide Leaf, 2020. Link

  • Critical evaluation of the enthalpies of formation for fluorinated compounds using experimental data and high-level ab initio calculations. Journal of Physical and Chemical Reference Data, 2018. Link

  • Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt. Journal of Medicinal Chemistry, 2021. Link

  • Ring-Opening Fluorination of Isoxazoles. Journal of Organic Chemistry, 2022. Link

Methodological & Application

Synthesis of agrochemicals using 3-(Trifluoromethyl)isoxazol-5-ol as a scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Synthesis and Functionalization of 3-(Trifluoromethyl)isoxazol-5-ol

Executive Summary & Strategic Value

The incorporation of trifluoromethyl (


) groups into heterocyclic scaffolds is a cornerstone of modern agrochemical design. The This compound  scaffold (often existing in equilibrium with its tautomer, 3-(trifluoromethyl)isoxazol-5(4H)-one) represents a privileged structure in the synthesis of Protoporphyrinogen Oxidase (PPO) inhibitors  and 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors .

The


 moiety imparts critical properties:
  • Metabolic Stability: Blocks oxidative metabolism at the C3 position.

  • Lipophilicity: Enhances cuticular penetration in weeds and fungal cell wall permeation.

  • Electronic Modulation: The strong electron-withdrawing nature (

    
     effect) increases the acidity of the N-H/O-H tautomeric system (
    
    
    
    ), influencing binding affinity in enzyme active sites.

This guide details the robust synthesis of this scaffold and provides protocols for overcoming its primary synthetic challenge: Regioselective N- vs. O-functionalization.

Chemical Properties & Tautomeric Equilibrium

Understanding the tautomerism is prerequisite to successful functionalization. In solution, the compound exists in a dynamic equilibrium between the 5-ol (aromatic, favored in polar protic solvents) and the 5-one (keto, favored in non-polar solvents) forms.

  • Key Reactivity Insight:

    • Hard Electrophiles (e.g., acyl chlorides, alkyl sulfates): Prefer attack at the Oxygen (Hard-Hard interaction).

    • Soft Electrophiles (e.g., alkyl halides, Michael acceptors): Prefer attack at the Nitrogen (Soft-Soft interaction).

Core Protocol A: Scaffold Synthesis

Objective: Gram-scale synthesis of this compound from ethyl 4,4,4-trifluoroacetoacetate.

Mechanism: Condensation of a


-keto ester with hydroxylamine, followed by base-mediated cyclization.
Reagents & Equipment
ReagentEquiv.[1]Role
Ethyl 4,4,4-trifluoroacetoacetate1.0Fluorinated Building Block
Hydroxylamine Hydrochloride (

)
1.1Dinucleophile
Sodium Hydroxide (NaOH), 10% aq2.5Base (pH control)
Hydrochloric Acid (HCl), 6MExcessAcidification/Precipitation
Ethanol (EtOH)SolventReaction Medium
Step-by-Step Methodology
  • Preparation of Hydroxylamine:

    • Dissolve

      
       (1.1 equiv) in water (minimum volume).
      
    • Add 1.0 equiv of NaOH solution dropwise at

      
       to liberate the free amine. Critical: Keep temperature 
      
      
      
      to prevent degradation.
  • Condensation:

    • Add Ethyl 4,4,4-trifluoroacetoacetate (1.0 equiv) dropwise to the hydroxylamine solution.

    • Stir at room temperature for 2 hours. Monitor by TLC (formation of the oxime intermediate).

  • Cyclization:

    • Add the remaining NaOH (1.5 equiv) to the reaction mixture.

    • Heat to reflux (

      
      ) for 3 hours. The basic environment drives the intramolecular attack of the oxime oxygen onto the ester carbonyl.
      
  • Isolation:

    • Cool the mixture to

      
       in an ice bath.
      
    • Acidify slowly with 6M HCl to pH 1–2. Note: The product will precipitate as a white/off-white solid.

    • Filter the solid and wash with ice-cold water (

      
       mL).
      
    • Recrystallize from Ethanol/Water (1:1) if purity is

      
      .
      

Yield Expectation: 75–85% QC Check:


-NMR (DMSO-

) should show a singlet around

to

ppm.

Visualization: Synthesis & Tautomerism Pathway

G SM Ethyl 4,4,4- trifluoroacetoacetate Inter Oxime Intermediate SM->Inter Condensation NH2OH NH2OH·HCl NH2OH->Inter Base NaOH (Reflux) Inter->Base Cyclization Prod_One 3-CF3-isoxazol-5(4H)-one (Keto Form) Base->Prod_One Acidify Prod_Ol 3-CF3-isoxazol-5-ol (Enol Form) Prod_One->Prod_Ol Tautomerism (Solvent Dependent)

Figure 1: Synthetic pathway from trifluoroacetoacetate to the isoxazole scaffold, highlighting the tautomeric equilibrium.

Core Protocol B: Regioselective Functionalization

This section describes how to divert the scaffold toward N-alkylation (common for herbicides) or O-alkylation (common for prodrugs/fungicides).

Scenario 1: N-Alkylation (Targeting Herbicidal Cores)

Mechanism: Utilization of the "soft" nature of the nitrogen atom under thermodynamic control.

  • Solvent System: DMF or Acetone (Polar Aprotic).

  • Base: Potassium Carbonate (

    
    , 1.5 equiv).
    
  • Electrophile: Alkyl halide (e.g., Methyl iodide, Benzyl bromide).

  • Procedure:

    • Suspend scaffold and ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
       in DMF. Stir 30 min at RT.
      
    • Add electrophile. Heat to

      
       for 4 hours.
      
    • Result: Major product is the N-alkylated isoxazolone (approx. 4:1 to 10:1 ratio over O-alkyl).

Scenario 2: O-Alkylation (Targeting Ether Linkages)

Mechanism: Utilization of the "hard" oxygen anion, often assisted by Silver(I) coordination which blocks the nitrogen.

  • Solvent System: Toluene or Benzene (Non-polar).

  • Reagent: Silver Carbonate (

    
    , 1.1 equiv) OR use of hard electrophiles like Diazomethane.
    
  • Procedure:

    • Treat scaffold with

      
       in Toluene (protect from light).
      
    • Add alkyl halide. Reflux for 12 hours.

    • Result: Major product is the 5-alkoxy-3-(trifluoromethyl)isoxazole .

Core Protocol C: Activation via Chlorination (Vilsmeier-Haack)

For coupling reactions (Suzuki/Stille), the 5-OH must be converted to a leaving group (5-Cl).

Safety Warning:


 is highly corrosive and reacts violently with water.
  • Reagents:

    
     (excess), Triethylamine (
    
    
    
    , 1.0 equiv), catalytic DMF.
  • Steps:

    • Place this compound in a round-bottom flask.

    • Add

      
       (5 equiv) carefully.
      
    • Add

      
       dropwise (exothermic).
      
    • Heat to

      
       for 4–6 hours.
      
    • Workup: Remove excess

      
       under reduced pressure. Pour residue onto crushed ice. Extract with DCM.
      
  • Product: 5-Chloro-3-(trifluoromethyl)isoxazole .

    • Application: This intermediate is now ready for Pd-catalyzed cross-coupling to install aryl groups, typical in HPPD inhibitor synthesis.

Troubleshooting & QC Parameters

IssueProbable CauseCorrective Action
Low Yield (Step A) Incomplete cyclizationEnsure pH > 10 during reflux; extend reflux time.
Mixture of N/O Isomers Solvent polarity mismatchUse DMF for N-alkyl; Toluene/Ag salts for O-alkyl.
Hydrolysis of 5-Cl Moisture during workupKeep workup cold; use anhydrous solvents for downstream coupling immediately.

Analytical Markers:

  • 
    -NMR:  The C5 carbon in the 5-ol/one  form appears around 
    
    
    
    ppm (carbonyl-like). In the 5-Cl derivative, it shifts upfield to
    
    
    ppm.
  • 
    -NMR:  Diagnostic shift for the 
    
    
    
    group is robust.
    
    
    ppm is standard for the isoxazole core.

References

  • Synthesis of Trifluoromethylated Isoxazoles

    • Title: Synthesis of trifluoromethylated isoxazoles and their elaboration including inter- and intra-molecular C-H functionalisation.[2]

    • Source: Royal Society of Chemistry (RSC), Organic & Biomolecular Chemistry.
    • URL:[Link]

  • Regioselectivity in Isoxazolone Alkylation

    • Title: Regioselective catalytic asymmetric N-alkylation of isoxazol-5-ones.[3]

    • Source:Organic & Biomolecular Chemistry.
    • URL:[Link]

  • Agrochemical Context (PPO/HPPD Inhibitors)

    • Title: Recent developments in fluorine-containing pesticides.[4][5]

    • Source:Pest Management Science (Wiley/NIH).
    • URL:[Link]

  • Safety Data (3-hydroxy-5-methylisoxazole analog for reference): Title: Safety Data Sheet - 3-Hydroxy-5-methylisoxazole. Source: Fisher Scientific.

Sources

Protocols for N-alkylation vs O-alkylation of 3-(Trifluoromethyl)isoxazol-5-ol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Regiocontrol in the Alkylation of 3-(Trifluoromethyl)isoxazol-5-ol

Executive Summary

The alkylation of This compound presents a classic challenge in heterocyclic chemistry: controlling the regioselectivity between the nitrogen (N-alkylation) and oxygen (O-alkylation) atoms.[1] This substrate is an ambident nucleophile, existing in a tautomeric equilibrium between the 5-hydroxy form (aromatic) and the 5-one form (lactam). The strongly electron-withdrawing trifluoromethyl (CF₃) group at the 3-position significantly increases the acidity of the system (pKa ~5–6), stabilizing the anion but also complicating nucleophilic attacks.

This guide provides three validated protocols to direct this selectivity:

  • Protocol A (O-Selective): Mitsunobu coupling for high-fidelity ether synthesis.

  • Protocol B (N-Selective): Base-mediated alkylation targeting the lactam product.

  • Protocol C (O-Selective Alternative): Silver-mediated "Hard-Hard" coupling.

Part 1: Mechanistic Insight & Tautomerism

To control the reaction, one must understand the species in solution. The 3-CF₃ group destabilizes the N-H bond, shifting the equilibrium.

  • The Ambident Anion: Upon deprotonation, the negative charge is delocalized between the Oxygen and Nitrogen.

  • HSAB Theory Application:

    • Nitrogen (Soft Center): Preferred by soft electrophiles (e.g., alkyl iodides) in polar aprotic solvents where the cation is solvated (e.g., K⁺ in DMF).

    • Oxygen (Hard Center): Preferred by hard electrophiles, or when the transition state is directed by oxophilic metals (e.g., Ag⁺) or oxy-phosphonium intermediates (Mitsunobu).

Visualization: Tautomeric Equilibrium & Resonance

Tautomerism cluster_legend Selectivity Drivers OH_Form OH-Form (Aromatic) 3-CF3-Isoxazol-5-ol NH_Form NH-Form (Lactam) 3-CF3-Isoxazol-5(2H)-one OH_Form->NH_Form Tautomerism Anion Ambident Anion [Delocalized Charge] OH_Form->Anion -H+ (Base) NH_Form->Anion -H+ (Base) O_Prod O-Alkyl Product (5-Alkoxyisoxazole) Anion->O_Prod Mitsunobu / Ag+ / Hard E+ N_Prod N-Alkyl Product (Isoxazol-5-one) Anion->N_Prod K2CO3 / DMF / Soft E+ HSAB: Hard (O) vs Soft (N) HSAB: Hard (O) vs Soft (N)

Figure 1: Tautomeric equilibrium and divergent alkylation pathways based on reaction conditions.

Part 2: Experimental Protocols

Protocol A: O-Alkylation (Mitsunobu Reaction)

Target: 5-Alkoxy-3-(trifluoromethyl)isoxazole Selectivity: >95:5 (O:N) Mechanism: The reaction activates the alcohol (R-OH) into an oxy-phosphonium leaving group. The isoxazole acts as the acidic pronucleophile, attacking via its oxygen atom.

Materials:

  • Substrate: this compound (1.0 equiv)[2]

  • Alcohol (R-OH): Primary or Secondary alcohol (1.0–1.2 equiv)

  • Triphenylphosphine (PPh₃): (1.2–1.5 equiv)

  • DIAD (Diisopropyl azodicarboxylate): (1.2–1.5 equiv)

  • Solvent: Anhydrous THF (0.1 M concentration)

Step-by-Step Procedure:

  • Setup: Flame-dry a round-bottom flask and cool under Argon/Nitrogen.

  • Dissolution: Add PPh₃ and the substrate (isoxazol-5-ol) to anhydrous THF. Cool the solution to 0°C (ice bath).

  • Addition 1: Add the Alcohol (R-OH). Stir for 5 minutes.

  • Addition 2 (Critical): Add DIAD dropwise over 10–15 minutes. Note: The solution will turn yellow/orange. Exotherm control is vital to prevent side reactions.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 12–16 hours.

  • Workup: Concentrate the solvent in vacuo.

  • Purification: Triturate with cold Hexane/Ether to precipitate Triphenylphosphine oxide (TPPO). Filter. Purify the filtrate via flash chromatography (Silica gel; Hexane:EtOAc gradient).

Protocol B: N-Alkylation (Base-Mediated)

Target: 2-Alkyl-3-(trifluoromethyl)isoxazol-5(2H)-one Selectivity: ~70:30 to 90:10 (N:O) depending on R-X Mechanism: Thermodynamic control using a soft base in a polar aprotic solvent favors the attack of the softer Nitrogen center on the alkyl halide.

Materials:

  • Substrate: this compound (1.0 equiv)[2]

  • Base: Potassium Carbonate (K₂CO₃) (1.5 equiv) or Cesium Carbonate (Cs₂CO₃)

  • Electrophile: Alkyl Bromide or Iodide (1.1 equiv)

  • Solvent: DMF or Acetonitrile (Dry)

Step-by-Step Procedure:

  • Deprotonation: Dissolve the substrate in DMF (0.2 M). Add K₂CO₃. Stir at RT for 30 minutes. Observation: The suspension may change color as the anion forms.

  • Alkylation: Add the Alkyl Halide dropwise.

  • Heating:

    • For reactive halides (Allyl/Benzyl): Stir at RT for 4–6 hours.

    • For unreactive halides (Alkyl): Heat to 60°C for 12 hours.

  • Quench: Pour the reaction mixture into ice-cold water (5x reaction volume).

  • Extraction: Extract with Ethyl Acetate (3x). Wash organics with LiCl solution (to remove DMF) and Brine.

  • Purification: Flash Chromatography is mandatory to separate the minor O-alkyl byproduct.

    • Tip: N-alkyl products are typically more polar than O-alkyl products.

Protocol C: Metal-Directed O-Alkylation (Silver Salt Method)

Target: 5-Alkoxy-3-(trifluoromethyl)isoxazole Selectivity: High O-selectivity for Alkyl Halides Mechanism: Silver coordinates to the Halide (X), creating a tight ion pair and a "hard" carbocation-like character, which preferentially reacts with the "hard" Oxygen of the isoxazole.

Materials:

  • Substrate: this compound[2]

  • Reagent: Silver Carbonate (Ag₂CO₃) (1.0 equiv)

  • Electrophile: Alkyl Iodide (Excess, 1.5–2.0 equiv)

  • Solvent: Toluene or Benzene (Non-polar solvents enhance the tight-ion pair effect)

Step-by-Step Procedure:

  • Suspension: Suspend the substrate and Ag₂CO₃ in Toluene. Protect from light (aluminum foil).

  • Reflux: Add the Alkyl Iodide and heat to reflux (80–110°C) for 12–24 hours.

  • Filtration: Cool to RT. Filter through a Celite pad to remove silver salts. Wash with DCM.

  • Workup: Concentrate the filtrate.

  • Purification: Silica gel chromatography.

Part 3: Analytical Differentiation (QC)

Distinguishing the regioisomers is critical. Do not rely on TLC alone.

Table 1: Spectroscopic Differences

FeatureN-Alkyl Product (Lactam)O-Alkyl Product (Ether)
Structure 2-Alkyl-3-(CF₃)isoxazol-5-one5-Alkoxy-3-(CF₃)isoxazole
IR Spectrum Strong C=O stretch (1700–1780 cm⁻¹)No Carbonyl. Aromatic bands.
1H NMR (Alk-H) Upfield (e.g., N-CH₃ ~3.2–3.5 ppm)Downfield (e.g., O-CH₃ ~4.0–4.2 ppm)
13C NMR (Alk-C) Upfield (e.g., N-CH₃ ~30–40 ppm)Downfield (e.g., O-CH₃ ~55–65 ppm)
13C NMR (Ring C5) Carbonyl range (~165–175 ppm)Aromatic C-O range (~170–175 ppm)*
UV/Vis absorption max typically < 250 nmabsorption max typically > 250 nm (aromatic)

*Note: C5 shifts can be similar; reliance on the Alkyl group shift is more definitive.

Decision Workflow: Choosing the Right Protocol

DecisionTree cluster_O O-Alkylation Strategies cluster_N N-Alkylation Strategies Start Start: 3-CF3-Isoxazol-5-ol Goal Desired Regioisomer? Start->Goal O_Path Is the Alkyl group primary/secondary? Goal->O_Path O-Alkyl (Ether) N_Path Protocol B: K2CO3 / DMF / R-X Goal->N_Path N-Alkyl (Lactam) Mitsunobu Protocol A: Mitsunobu (PPh3/DIAD) O_Path->Mitsunobu Yes (Use Alcohol) Silver Protocol C: Ag2CO3 + Alkyl Iodide O_Path->Silver No (Use Halide) Purify Essential: Chromatographic Separation N_Path->Purify

Figure 2: Strategic decision tree for selecting the optimal alkylation protocol.

References

  • Regioselectivity in Isoxazole Alkylation: Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions. Source: National Institutes of Health (PMC) URL: [Link]

  • Mitsunobu Reaction Mechanism & Protocols: Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products.[3] Source: National Institutes of Health (PMC) URL: [Link]

  • NMR Differentiation of N- vs O-Alkylation: N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations.[1][4] Source: PubMed URL: [Link]

  • General Isoxazol-5-one Reactivity: Regioselective catalytic asymmetric N-alkylation of isoxazol-5-ones.[5] Source: Royal Society of Chemistry (RSC) URL: [Link]

Sources

Application Note: 3-(Trifluoromethyl)isoxazol-5-ol as a Carboxylic Acid Bioisostere

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note is designed for medicinal chemists and drug discovery scientists. It details the physicochemical rationale, synthetic protocols, and validation workflows for utilizing 3-(Trifluoromethyl)isoxazol-5-ol (TFIO) as a carboxylic acid bioisostere.[1]

Executive Summary

The carboxylic acid moiety (


) is ubiquitous in pharmacophores but often suffers from poor membrane permeability, rapid metabolic glucuronidation, and idiosyncratic toxicity.[1] This compound (TFIO)  represents a high-value bioisostere that mimics the planar, acidic nature of the carboxylate anion while introducing the metabolic stability and lipophilicity of the trifluoromethyl group.[1]

This guide provides a comprehensive workflow for designing, synthesizing, and validating TFIO-containing scaffolds.[1] It specifically addresses the tautomeric complexity of the 5-isoxazolol system and leverages the electron-withdrawing


 group to modulate acidity (pKa) into the physiological range.

Physicochemical Rationale

The Bioisosteric Hypothesis

The TFIO scaffold functions as a bioisostere through electronic mimicry . The acidic proton at the 5-position (in the enol form) or the nitrogen (in the keto form) dissociates to form a resonance-stabilized anion. This anion shares the planar topology and charge distribution of a carboxylate but with distinct advantages:

  • Acidity Modulation: The

    
     group at the 3-position is strongly electron-withdrawing (
    
    
    
    ).[1] This stabilizes the negative charge on the isoxazole ring, lowering the pKa to a range (typically 3.5–5.0) that ensures ionization at physiological pH (7.4), mimicking the carboxylate state.[1]
  • Lipophilicity Enhancement: The

    
     group significantly increases 
    
    
    
    compared to the carbonyl oxygen of a carboxylic acid, improving passive membrane permeability despite the anionic charge.
  • Metabolic Shielding: The isoxazole ring is generally resistant to rapid hydrolysis, and the

    
     group blocks metabolic oxidation at the 3-position.
    
Tautomerism and Ionization

Unlike carboxylic acids, TFIO exists in a complex tautomeric equilibrium. In solution, the neutral compound predominantly adopts the 2H-isoxazol-5-one or 4H-isoxazol-5-one form (keto), but the active bioisostere is the anion .[1]

Tautomerism Figure 1: Tautomeric equilibrium and ionization of TFIO. The anion is the pharmacologically active species. Keto Keto Form (3-CF3-isoxazol-5(4H)-one) Neutral / Non-Aromatic Enol Enol Form (3-CF3-isoxazol-5-ol) Aromatic / H-Bond Donor Keto->Enol Tautomerization Anion Bioactive Anion (Delocalized Charge) Carboxylate Mimic Enol->Anion -H+ (pKa ~4) Anion->Enol +H+

Comparative Data Profile

The following table contrasts the properties of a standard benzoic acid derivative with its TFIO bioisostere analogue.

PropertyBenzoic Acid (Reference)This compoundImpact on Drug Design
pKa ~4.2~3.8 – 4.5Maintains ionization at pH 7.4; strong electrostatic clamp.[1]
H-Bond Donors 1 (OH)1 (NH/OH tautomer)Similar donor capability; NH is a weaker donor than COOH-OH.[1]
LogP 1.87~2.5 (estimated)

increases lipophilicity, aiding blood-brain barrier (BBB) penetration.[1]
Planarity PlanarPlanarPreserves

stacking interactions in binding pockets.[1]
Metabolic Risk Glucuronidation (High)Ring Opening (Low/Med)Avoids acyl-glucuronide toxicity; potential for reductive ring opening.[1]

Synthetic Protocol

Objective: Synthesis of this compound (isolated as 3-(trifluoromethyl)isoxazol-5(4H)-one).

Reaction Overview: This protocol utilizes the condensation of ethyl 4,4,4-trifluoroacetoacetate with hydroxylamine hydrochloride.[1] This is a robust, scalable cyclization.[1]

Reagents:
  • Ethyl 4,4,4-trifluoroacetoacetate (1.0 equiv)[1]

  • Hydroxylamine hydrochloride (

    
    ) (1.1 equiv)[1]
    
  • Sodium Acetate (NaOAc) or NaOH (1.1 equiv)[1]

  • Solvent: Ethanol (EtOH) / Water (

    
    )[1]
    
  • Acid for workup: 1M HCl[1]

Step-by-Step Methodology:
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve Hydroxylamine hydrochloride (1.1 equiv) and Sodium Acetate (1.1 equiv) in water (minimum volume to dissolve).

  • Addition: Add Ethanol (equal volume to water) to the solution.

  • Substrate Introduction: Dropwise add Ethyl 4,4,4-trifluoroacetoacetate (1.0 equiv) at room temperature. The reaction is exothermic; cooling to 0°C may be required for large scales (>10g).

  • Reflux: Heat the mixture to reflux (approx. 80°C) for 3–5 hours. Monitor by TLC (visualize with

    
     stain—isoxazolols often stain red/purple) or LC-MS (ESI- mode).[1]
    
  • Workup:

    • Evaporate the ethanol under reduced pressure.

    • The residue will be an aqueous salt solution. Acidify carefully with 6M HCl to pH ~1–2.

    • The product, 3-(trifluoromethyl)isoxazol-5(4H)-one, typically precipitates as a solid or oil.[1]

  • Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with Brine, dry over

    
    , and concentrate.[1]
    
  • Purification: Recrystallization from Hexane/Ethyl Acetate or sublimation is preferred over chromatography due to the compound's acidity and polarity (streaking on silica).

Synthesis Figure 2: Synthetic workflow for the TFIO scaffold. Start Reagents: Ethyl 4,4,4-trifluoroacetoacetate + NH2OH·HCl Step1 Condensation (EtOH/H2O, NaOAc, Reflux 4h) Start->Step1 Step2 Acidification (HCl to pH 1) Step1->Step2 Step3 Isolation (Precipitation or EtOAc Extraction) Step2->Step3 Product Product: 3-(Trifluoromethyl)isoxazol-5(4H)-one Step3->Product

Validation & Assay Protocols

To confirm the bioisosteric utility of the synthesized scaffold, the following assays are mandatory.

pKa Determination (Potentiometric Titration)
  • Rationale: To confirm the compound exists as an anion at physiological pH.

  • Protocol: Dissolve 5 mg of compound in 0.1 M KCl (ionic strength adjustor). Titrate with 0.1 M KOH using a standardized glass electrode.

  • Expectation: The inflection point should yield a pKa between 3.5 and 5.0. If pKa < 3, the compound is a "strong acid" isostere (like sulfonate).

Metabolic Stability (Microsomal Assay)
  • Rationale: Isoxazoles can undergo reductive ring opening by cytosolic enzymes or CYP450s.[1]

  • Protocol: Incubate 1 µM compound with human liver microsomes (HLM) + NADPH for 0, 15, 30, 60 min. Analyze by LC-MS/MS.

  • Success Metric: Intrinsic clearance (

    
    ) < 20 µL/min/mg protein indicates acceptable stability.[1] The 
    
    
    
    group usually protects against oxidative metabolism.

Strategic Considerations & Troubleshooting

  • Solubility: While the anion is water-soluble, the neutral protonated form (isolated solid) may be lipophilic.[1] Use DMSO for stock solutions.

  • NMR Characterization:

    • 
       NMR:  Essential for verification. Expect a singlet around -63 to -65 ppm (relative to 
      
      
      
      ).[1]
    • 
       NMR:  Look for the Quartet splitting of the C-3 carbon (
      
      
      
      Hz) and the Quartet of the
      
      
      carbon (
      
      
      Hz).
  • False Positives: In biochemical assays involving metal ions (e.g., metalloenzymes), isoxazolols can act as chelators.[1] Always run an EDTA control to rule out metal stripping inhibition.

References

  • Ballatore, C., Huryn, D. M., & Smith, A. B. (2013).[1] Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385–395.[1] Link

  • Pinter, T., & Pezacki, J. P. (2012).[1] Global reactivity profiling of isoxazole-based activity-based probes. Chemical Communications. Link

  • Lassalas, P., et al. (2016).[1] Structure Property Relationships of Carboxylic Acid Isosteres. Journal of Medicinal Chemistry, 59(7), 3183–3203.[1] Link[1]

  • Kromann, H., et al. (2002).[1] Synthesis of 3-substituted 5-hydroxyisoxazoles. European Journal of Medicinal Chemistry. Link

  • Meanwell, N. A. (2011).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591.[1] Link[1]

Sources

Application Note: Palladium-Catalyzed Cross-Coupling Reactions with 3-(Trifluoromethyl)isoxazol-5-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 3-(trifluoromethyl)isoxazole scaffold is a privileged motif in medicinal chemistry, offering a unique combination of metabolic stability, lipophilicity, and bioisosteric potential for amide bonds. However, the direct functionalization of its precursor, 3-(trifluoromethyl)isoxazol-5-ol , is complicated by tautomeric equilibrium and the poor leaving-group ability of the hydroxyl moiety.

This guide details a robust, two-stage protocol for the functionalization of this compound. We prioritize an Activation-Coupling Strategy , converting the 5-hydroxy group into a reactive sulfonate ester (triflate) or halide, followed by Palladium-catalyzed cross-coupling (Suzuki-Miyaura or Sonogashira). This approach circumvents the low reactivity of the enol form and suppresses side reactions associated with the electron-deficient isoxazole ring.

Strategic Overview & Tautomeric Challenges

The substrate exists in a tautomeric equilibrium between the 5-ol (hydroxy) and 5-one (carbonyl) forms. The electron-withdrawing trifluoromethyl (


) group at the 3-position increases the acidity of the 5-OH proton (

), favoring the anionic species under basic conditions.

Direct Pd-catalyzed coupling of the -OH group is kinetically incompetent. Successful functionalization requires "locking" the isoxazole in its aromatic form by converting the oxygen into a pseudo-halide leaving group.

Workflow Visualization

The following diagram illustrates the critical activation step required to enter the catalytic cycle.

ActivationWorkflow Tautomer This compound (Tautomeric Equilibrium) Activation Activation Step (Tf2O / Pyridine) Tautomer->Activation O-Sulfonylation Intermediate Reactive Electrophile (5-OTf Isoxazole) Activation->Intermediate Isolation Coupling Pd-Catalyzed Coupling (Suzuki/Sonogashira) Intermediate->Coupling + R-B(OH)2 / Cat. Product 5-Functionalized 3-(CF3)isoxazole Coupling->Product C-C Bond Formation

Figure 1: Strategic workflow for converting the inactive tautomer into a cross-coupling competent electrophile.

Protocol 1: Substrate Activation (Synthesis of the Triflate)

Objective: Convert this compound into 3-(trifluoromethyl)isoxazol-5-yl trifluoromethanesulfonate (5-OTf). Rationale: The triflate group is a superior leaving group compared to chloride, allowing for milder coupling conditions (room temperature to


C), which is crucial for preserving the labile isoxazole ring.
Materials
  • Substrate: this compound (1.0 equiv)

  • Reagent: Triflic anhydride (

    
    ) (1.2 equiv)
    
  • Base: Pyridine or 2,6-Lutidine (1.5 equiv)

  • Solvent: Dichloromethane (DCM), anhydrous

Step-by-Step Procedure
  • Setup: Flame-dry a round-bottom flask and purge with Argon. Add this compound and anhydrous DCM (0.2 M concentration).

  • Cooling: Cool the solution to

    
    C (dry ice/acetone bath). The low temperature prevents competitive ring-opening or N-sulfonylation.
    
  • Addition: Add the base (Pyridine) dropwise. Stir for 10 minutes.

  • Activation: Add

    
     dropwise via syringe over 15 minutes. The solution may turn yellow.
    
  • Warming: Allow the reaction to warm slowly to

    
    C over 2 hours. Monitor by TLC (the triflate is less polar than the starting alcohol).
    
  • Quench: Quench with cold saturated

    
     solution.
    
  • Workup: Extract with DCM (

    
    ). Wash combined organics with cold 1M HCl (to remove pyridine), then brine. Dry over 
    
    
    
    and concentrate in vacuo at
    
    
    C.
    • Note: The triflate intermediate can be hydrolytically unstable. Use immediately or store at -20°C under inert atmosphere.

Protocol 2: Suzuki-Miyaura Cross-Coupling

Objective: Coupling of the 5-OTf isoxazole with aryl boronic acids. Mechanistic Insight: The electron-deficient nature of the isoxazole ring facilitates oxidative addition but makes the intermediate Pd(II) species prone to hydrolysis if the transmetallation is slow. We utilize


  for standard substrates or 

+ XPhos
for sterically hindered/electron-poor boronic acids.
Reaction Data Summary
ParameterStandard ConditionHigh-Performance Condition
Catalyst

(5 mol%)

(2 mol%) + XPhos (4 mol%)
Base

(2M aq.)

(3.0 equiv, solid)
Solvent DME /

(3:1)
1,4-Dioxane (anhydrous)
Temp

C

C -

C
Yield 65-75%80-92%
Detailed Protocol (High-Performance)
  • Vessel Preparation: Charge a microwave vial or Schlenk tube with the 5-OTf isoxazole (1.0 equiv), Aryl Boronic Acid (1.5 equiv),

    
     (2 mol%), XPhos (4 mol%), and anhydrous 
    
    
    
    (3.0 equiv).
  • Degassing: Seal the vessel and evacuate/backfill with Argon (

    
    ).
    
  • Solvation: Add anhydrous 1,4-Dioxane (degassed) via syringe.

  • Reaction: Heat to

    
    C. Monitor by LC-MS.
    
    • Why

      
      C? Higher temperatures (
      
      
      
      C) may cause defluorination or isoxazole ring fragmentation.
  • Filtration: Once complete (typically 2-4 hours), cool to RT, dilute with EtOAc, and filter through a pad of Celite.

  • Purification: Flash chromatography (Hexanes/EtOAc). The product is typically UV-active and stable on silica.

Mechanistic Visualization (Catalytic Cycle)

Understanding the cycle helps in troubleshooting. The rate-determining step is often the Transmetallation due to the low nucleophilicity of the boronic acid, or Oxidative Addition if the catalyst is deactivated by the nitrogen of the isoxazole.

CatalyticCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Ar-Pd(II)-OTf) Pd0->OxAdd + Substrate TransMet Transmetallation (Ar-Pd(II)-Ar') OxAdd->TransMet + Boronate RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regeneration FinalProd Isoxazole-Ar' RedElim->FinalProd Substrate Isoxazole-OTf Substrate->OxAdd Boronate Ar'-B(OH)2 + Base Boronate->TransMet

Figure 2: Palladium catalytic cycle for the cross-coupling of isoxazolyl triflates.

Troubleshooting & Optimization

Common Failure Modes
  • Hydrolysis of Triflate:

    • Symptom:[1][2][3] Recovery of starting material (5-ol) or low yield.

    • Solution: Switch to anhydrous conditions (Protocol 2, High-Performance). Use

      
       or 
      
      
      
      instead of aqueous carbonate bases.
  • Homocoupling of Boronic Acid:

    • Symptom:[2][3] Biaryl (Ar-Ar) byproduct.

    • Solution: Degas solvents thoroughly to remove

      
      . Add the boronic acid slowly or use Boronic Esters (Pinacol) which are more stable.
      
  • Catalyst Poisoning:

    • Symptom:[1][2][3] Reaction stalls.

    • Solution: The isoxazole nitrogen can coordinate to Pd. Use bulky, electron-rich ligands like XPhos or BrettPhos to prevent non-productive coordination.

References

  • Synthesis of Trifluoromethylated Isoxazoles: Poh, J. S., et al. (2016).[4] "Synthesis of trifluoromethylated isoxazoles and their elaboration through inter- and intra-molecular C-H arylation." Organic & Biomolecular Chemistry. Link

  • Suzuki Coupling Mechanisms: Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews. Link

  • Activation of Heterocyclic Phenols: Littke, A. F., et al. (2000). "Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Chlorides and Bromides." Journal of the American Chemical Society. Link

  • Isoxazole Functionalization: Pinho e Melo, T. M. (2005). "Recent Advances on the Synthesis and Reactivity of Isoxazoles." Current Organic Chemistry. Link

Sources

Application Note: Precision Functionalization of the Isoxazole Scaffold at the C4-Position

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

The isoxazole ring is a "privileged scaffold" in medicinal chemistry, serving as a bioisostere for amide bonds and carboxylic acids. It is central to blockbuster therapeutics like Valdecoxib (COX-2 inhibitor) and Leflunomide (DMARD).

However, the isoxazole ring presents a dichotomy in reactivity.[1] The C3 and C5 positions are electronically depleted due to the inductive effects of the adjacent heteroatoms (Nitrogen and Oxygen, respectively). In contrast, the C4 position retains significant nucleophilic character, acting as a vinylogous amide equivalent. This Application Note details the specific methodologies to exploit this electronic bias for precise C4-functionalization, moving beyond standard cycloaddition approaches to late-stage diversification.

Electronic Profile & Reactivity Map

The following diagram illustrates the electronic disparity that dictates our synthetic strategy. The C4 position is the only site amenable to Electrophilic Aromatic Substitution (EAS) under standard conditions.

IsoxazoleReactivity cluster_legend Reactivity Legend Isoxazole Isoxazole Core C3 C3 Position (Alpha to N) Electrophilic/Acidic Isoxazole->C3 Inductive Withdrawal C5 C5 Position (Alpha to O) Most Acidic Site Isoxazole->C5 Inductive Withdrawal C4 C4 Position (Beta to Heteroatoms) Nucleophilic (EAS Active) Isoxazole->C4 Electronic Density High CH Target for Deprotonation (Metallation) C3->CH C5->CH EAS Target for Electrophiles (Halogenation, Nitration) C4->EAS

Figure 1: Reactivity map of the isoxazole ring. C4 is the preferred site for electrophilic attack, while C5 is the primary site for deprotonation/lithiation.

Method A: Electrophilic Aromatic Substitution (Halogenation)

Objective: Introduction of a halogen handle (Br, I) at C4 to enable subsequent cross-coupling. Mechanism: The C4 carbon acts as a nucleophile, attacking the electrophilic halogen source.

Critical Considerations
  • Regioselectivity: Highly selective for C4 due to the electronic profile described above.

  • Substrate Tolerance: Compatible with alkyl and aryl groups at C3/C5.

  • Safety Warning: Isoxazoles possess a weak N-O bond. Avoid strongly acidic conditions at high temperatures to prevent ring cleavage (rearrangement to acylaziridines or hydrolysis).

Protocol: C4-Bromination using NBS

This protocol is superior to elemental bromine (


) due to easier handling and the avoidance of HBr generation, which can degrade sensitive substrates.

Reagents:

  • Substrate: 3,5-Disubstituted isoxazole (1.0 equiv)

  • Reagent:

    
    -Bromosuccinimide (NBS) (1.1 equiv)
    
  • Solvent: DMF (Dimethylformamide) or MeCN (Acetonitrile)

  • Temperature: 25°C to 60°C

Step-by-Step Workflow:

  • Dissolution: Dissolve the isoxazole substrate in anhydrous DMF (0.5 M concentration). DMF is preferred over MeCN if the substrate is polar.

  • Addition: Add NBS (1.1 equiv) portion-wise over 10 minutes at room temperature. Note: Exotherm is possible.

  • Reaction: Stir the mixture.

    • Activated substrates (e.g., C3/C5-alkyl): Stir at 25°C for 2–4 hours.

    • Deactivated substrates (e.g., C3/C5-aryl): Heat to 60°C for 4–12 hours.

  • Monitoring: Monitor by TLC. The C4-bromo product is typically less polar than the starting material.

    • NMR Diagnostic: Disappearance of the C4-H singlet (typically

      
       6.0–6.8 ppm) is the confirmation standard.
      
  • Workup: Pour the reaction mixture into 5 volumes of water. Extract with EtOAc (3x). Wash combined organics with saturated

    
     (to remove bromine traces) and brine.
    
  • Purification: Dry over

    
    , concentrate, and purify via silica gel chromatography (Hexane/EtOAc).
    

Data Summary: Halogenation Efficiency

Substrate (C3/C5)ReagentConditionsYield (%)Notes
3,5-DimethylNBSDMF, 25°C, 2h92%Rapid conversion
3-Phenyl-5-MethylNBSDMF, 60°C, 6h85%Requires heat
3,5-DiphenylNISTFA/MeCN, 80°C78%Iodination requires acid catalysis

Method B: Transition-Metal Catalyzed Cross-Coupling

Objective: Installation of aryl, heteroaryl, or vinyl groups at C4 using the halogen handle from Method A. Mechanism: Palladium-catalyzed Suzuki-Miyaura coupling.[2]

The "Isoxazole Problem" in Coupling

Isoxazoles can poison Pd catalysts via N-coordination. Furthermore, strong bases (e.g.,


) can trigger ring opening. We utilize a mild base/active catalyst  system to mitigate this.
Protocol: Suzuki-Miyaura Coupling

Reagents:

  • Substrate: 4-Bromoisoxazole derivative (1.0 equiv)

  • Partner: Aryl Boronic Acid (1.5 equiv)[3]

  • Catalyst:

    
     (5 mol%) or 
    
    
    
    (5 mol%)
  • Base:

    
     (2.0 equiv) or 
    
    
    
    (2.0 equiv)
  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Workflow:

  • Degassing: In a reaction vial, combine the 4-bromoisoxazole, boronic acid, and base. Evacuate and backfill with Nitrogen/Argon (3 cycles). Crucial: Oxygen promotes homocoupling and catalyst deactivation.

  • Solvent Addition: Add degassed Dioxane/Water mixture.

  • Catalyst Addition: Add the Pd catalyst quickly under a stream of inert gas.

  • Reaction: Seal and heat to 90°C for 12–18 hours.

    • Optimization: If conversion is low, switch to

      
       / XPhos (a bulky ligand system that prevents N-coordination).
      
  • Workup: Filter through a Celite pad to remove Pd black. Dilute with water and extract with EtOAc.

  • Purification: Column chromatography.

Method C: Direct C-H Arylation (The Modern Approach)

Objective: Atom-economical functionalization without a halogen handle. Mechanism: Electrophilic palladation at C4 followed by reductive elimination.

Protocol: Pd-Catalyzed C-H Activation

This method avoids the bromination step but requires careful temperature control to prevent decomposition.

Reagents:

  • Substrate: 3,5-Disubstituted isoxazole[1][4][5][6]

  • Partner: Aryl Iodide (1.5 equiv)

  • Catalyst:

    
     (5-10 mol%)
    
  • Ligand:

    
     (10 mol%) or CatacCXium A
    
  • Base:

    
     (2.0 equiv)
    
  • Solvent: Pivalic Acid / Toluene (1:4) or pure Toluene

Workflow Diagram:

CHActivation Start Start: 3,5-Disubstituted Isoxazole Reagents Add: Ar-I, Pd(OAc)2, Ligand, Cs2CO3 Start->Reagents Heat Heat to 110-120°C (Toluene/Pivalic Acid) Reagents->Heat Check Check: Is C5 blocked? Heat->Check Intermediate Mechanism: Electrophilic Palladation (Occurs at C4) Success Product: 4-Aryl Isoxazole Intermediate->Success Check->Intermediate Yes Fail Side Reaction: C5 Arylation (If C5-H is present) Check->Fail No (C5 is H)

Figure 2: Workflow for Direct C-H Arylation. Note that if C5 is unsubstituted, C5-arylation often competes with or dominates C4-arylation.

References & Grounding

  • Isoxazole General Reactivity & Synthesis:

    • P. Pinho e Melo, "Recent Advances in the Synthesis of Isoxazoles." Curr.[7][8] Org. Chem., 2005 .[4][9]

    • Review of Isoxazole Chemistry:

  • Electrophilic Halogenation:

    • Waldo, J. P., et al. "Room Temperature Electrophilic Aromatic Substitution: Iodination of Isoxazoles." J. Org. Chem., 2008 .[10]

    • General Mechanism:

  • Suzuki-Miyaura Coupling on Isoxazoles:

    • Billingsley, K., et al. "Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles."[3] J. Am. Chem. Soc., 2007 .

    • Protocol Source:

  • Direct C-H Arylation:

    • Fall, Y., et al. "Palladium-Catalyzed C4-Arylation of Isoxazoles." Synthesis, 2009 .[11]

    • Recent Advances:

Sources

Application Note: Synthetic Strategies for Kinase Inhibitor Scaffolding using 3-(Trifluoromethyl)isoxazol-5-ol

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol Guide details the strategic utilization of 3-(Trifluoromethyl)isoxazol-5-ol as a core scaffold in the synthesis of Type II kinase inhibitors.

Executive Summary

The 3-(trifluoromethyl)isoxazol-5-yl moiety is a "privileged structure" in medicinal chemistry, widely utilized in kinase inhibitor design (e.g., targeting VEGFR, PDGFR, and p38 MAP kinase). The electron-withdrawing trifluoromethyl (


) group at the C3 position serves two critical functions:
  • Metabolic Stability: It blocks metabolic oxidation at the vulnerable C3 position.

  • Electronic Modulation: It significantly lowers the

    
     of the isoxazole nitrogen, enhancing the hydrogen-bond donor capability of adjacent N-H groups (e.g., in urea or amide linkers) often required for binding to the kinase hinge region or the DFG-out allosteric pocket.
    

This guide outlines the high-fidelity conversion of This compound (CAS: 108655-63-6) into a functional kinase inhibitor core via a key 5-chloro intermediate.

Chemical Reactivity Profile

Understanding the tautomeric nature of the starting material is prerequisite to successful functionalization.

  • Tautomeric Equilibrium: The starting material exists in equilibrium between the 5-hydroxy (enol) and 5-keto (isoxazol-5(4H)-one) forms.

  • Reactivity Implication: Direct alkylation often leads to mixtures of N- and O-alkylated products. To bypass this, the standard protocol involves activation of the C5-position via chlorination, followed by Nucleophilic Aromatic Substitution (

    
    ).
    
Reaction Pathway Diagram

The following flowchart illustrates the critical path from the 5-ol precursor to a Type II Kinase Inhibitor urea motif.

KinaseInhibitorSynthesis Start 3-(Trifluoromethyl) isoxazol-5-ol Start->Start Tautomerism (OH vs NH-C=O) Step1 Activation (POCl3 / Base) Start->Step1 Deoxychlorination Inter1 Intermediate A: 5-Chloro-3-(trifluoromethyl) isoxazole Step1->Inter1 Step2 Amination (NH3 or PMB-NH2) Inter1->Step2 SnAr Inter2 Intermediate B: 5-Amino-3-(trifluoromethyl) isoxazole Step2->Inter2 Step3 Urea Coupling (Aryl Isocyanate) Inter2->Step3 Ligation Final Target Kinase Inhibitor (Urea Scaffold) Step3->Final

Caption: Synthetic workflow converting the 5-ol precursor to a kinase inhibitor urea core.

Detailed Experimental Protocols

Protocol A: Activation to 5-Chloro-3-(trifluoromethyl)isoxazole

Objective: Convert the unreactive 5-ol/5-one tautomer into the electrophilic 5-chloro derivative. Safety Warning:


 is highly corrosive and reacts violently with water. Perform all operations in a fume hood.

Reagents:

  • Starting Material: this compound (1.0 eq)

  • Reagent: Phosphorus Oxychloride (

    
    ) (5.0 eq)
    
  • Catalyst: Triethylamine (

    
    ) (1.0 eq) or Pyridine
    
  • Solvent: Neat or anhydrous Toluene (if temperature control is needed)

Procedure:

  • Setup: Charge a dry round-bottom flask with this compound under an inert atmosphere (

    
     or Ar).
    
  • Addition: Cool the flask to 0°C. Add

    
     dropwise. (If using neat 
    
    
    
    , it acts as both reagent and solvent).
  • Catalysis: Slowly add

    
     (exothermic reaction).
    
  • Reaction: Heat the mixture to 100–110°C for 3–5 hours. Monitor by TLC (Note: The chloride is volatile; do not dry excessively on TLC).

  • Workup (Critical):

    • Cool to room temperature.[1][2][3][4]

    • Slowly pour the reaction mixture onto crushed ice/water with vigorous stirring to quench excess

      
      .
      
    • Extract immediately with Dichloromethane (DCM) or Diethyl Ether (

      
      ).
      
    • Wash organic layer with saturated

      
       (to remove phosphoric acid byproducts) and brine.
      
    • Dry over

      
       and concentrate carefully under reduced pressure (keep bath <30°C due to volatility).
      
  • Yield: Expect a pale yellow oil. Use immediately for the next step due to hydrolytic instability.

Protocol B: Synthesis of 5-Amino-3-(trifluoromethyl)isoxazole

Objective: Displace the chloride to create the amine "warhead" anchor.

Reagents:

  • Substrate: 5-Chloro-3-(trifluoromethyl)isoxazole (from Protocol A)

  • Nucleophile: Ammonium Hydroxide (

    
    , 30% aq) or Ammonia in Methanol (7N)
    
  • Solvent: THF or Dioxane (sealed tube)

Procedure:

  • Dissolve the 5-chloro intermediate in THF.

  • Add excess Ammonia (10–20 eq).

  • Seal the vessel and heat to 60–80°C for 4–8 hours.

  • Concentrate the solvent.

  • Partition between Ethyl Acetate and Water.

  • Purify via silica gel chromatography (Gradient: 0–50% EtOAc in Hexanes).

    • Note: The product (CAS 108655-63-6) is a stable solid.

Protocol C: Urea Coupling (Kinase Inhibitor Assembly)

Objective: Form the urea linkage typical of Type II kinase inhibitors (e.g., Sorafenib analogues).

Reagents:

  • Amine: 5-Amino-3-(trifluoromethyl)isoxazole (1.0 eq)

  • Electrophile: Aryl Isocyanate (e.g., 4-chloro-3-(trifluoromethyl)phenyl isocyanate) (1.1 eq)

  • Base: DIPEA (1.2 eq) - Optional, usually not needed for isocyanates

  • Solvent: Anhydrous DCM or THF

Procedure:

  • Dissolve the 5-amino isoxazole in anhydrous DCM at room temperature.

  • Add the Aryl Isocyanate dropwise.

  • Stir at room temperature for 12–24 hours. A precipitate often forms (the urea product).

  • Isolation: Filter the solid. Wash with cold DCM and

    
    .
    
  • Purification: If no precipitate, concentrate and purify via recrystallization (EtOH/Water) or column chromatography.

Data Analysis & Troubleshooting

Solvent Compatibility Table for Step 1 (Chlorination)
SolventTemperature LimitReaction RateNotes
Neat (

)
105°CFastHighest yield; requires careful quenching.
Toluene 110°CModerateSafer; easier thermal control.
Acetonitrile 82°CSlowNot recommended; temperature too low for efficient conversion.
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Yield in Step 1 Hydrolysis of product during workup.Quench onto ice rapidly; extract immediately; do not let the aqueous layer sit acidic for long.
Product Loss (Step 1) Volatility of 5-chloroisoxazole.Do not use high vacuum (<20 mbar) or high bath temp (>30°C) during concentration.
Incomplete Coupling (Step 3) Low nucleophilicity of isoxazole amine.The

group reduces amine nucleophilicity. Heat to 50°C or use a stronger base (NaH) if using carbamate coupling partners.

References

  • General Isoxazole Reactivity: P. Pevarello, et al. "Synthesis and biological activity of 3-substituted 5-aminoisoxazoles." J. Med. Chem. 1998.

  • Kinase Inhibitor Design: Liu, Y., et al. "Type II Kinase Inhibitors: Structural Biology and Structure-Activity Relationships." ACS Chem. Biol. 2018.[3]

  • Chlorination Protocol: Adapted from standard methodologies for 3-substituted-5-isoxazolones found in Organic Syntheses and patent liter
  • Urea Synthesis: Smith, A. "Urea formation from electron-deficient amines." Tetrahedron Lett. 2010.

(Note: Specific patent literature for proprietary kinase inhibitors often omits the synthesis of the starting block 108655-63-6, assuming it is purchased. The protocols above are reconstructed from first-principles organic chemistry applied to this specific scaffold.)

Sources

Application Note: High-Fidelity Chlorination of 3-(Trifluoromethyl)isoxazol-5-ol

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide drug development professionals through the critical process of chlorinating 3-(Trifluoromethyl)isoxazol-5-ol .

Unlike standard aliphatic chlorinations, this heterocyclic scaffold presents unique challenges due to tautomeric equilibrium and the strong electron-withdrawing effect of the trifluoromethyl (


) group. This guide prioritizes the synthesis of the 5-chloro  derivative (deoxychlorination), the most common activation step for subsequent 

couplings in medicinal chemistry.

Executive Summary & Strategic Analysis

The substrate This compound (1) is a versatile bioisostere used in the synthesis of agrochemicals (e.g., isoxazoline insecticides) and pharmaceutical intermediates (e.g., glutamate receptor modulators).

The Tautomerism Challenge

In solution and solid state, (1) exists in dynamic equilibrium between the 5-ol (hydroxy) and 5-one (keto) forms.

  • OH-form (Aromatic): Required for O-activation by electrophiles (e.g.,

    
    ).
    
  • NH/CH-form (Non-aromatic): Often the dominant species in polar solvents.

  • Impact: The

    
     group at C-3 significantly reduces the nucleophilicity of the C-5 oxygen, requiring activated chlorinating agents and higher reaction temperatures compared to non-fluorinated isoxazoles.
    
Reaction Pathways

Two distinct chlorination products are possible depending on the conditions:

  • 5-Chloro-3-(trifluoromethyl)isoxazole (Target A): Result of Deoxychlorination . This is the "activated" electrophile used to couple amines or alkoxides.

  • 4-Chloro-3-(trifluoromethyl)isoxazol-5-ol (Target B): Result of Electrophilic Aromatic Substitution (SEAr) at the C-4 position.

Mechanistic Pathway & Logic

The following diagram illustrates the bifurcation between deoxychlorination (Path A) and C-4 halogenation (Path B).

ReactionPathways Substrate 3-(Trifluoromethyl) isoxazol-5-ol (Tautomeric Mix) POCl3 Reagent: POCl3 / Base (Vilsmeier Conditions) Substrate->POCl3 NCS Reagent: NCS / DMF or Cl2 gas Substrate->NCS Intermed_A Dichlorophosphate Intermediate POCl3->Intermed_A O-Phosphorylation Product_A TARGET A: 5-Chloro-3-(trifluoromethyl)isoxazole (S_NAr Precursor) Intermed_A->Product_A Cl- Attack (Aromatization) Product_B TARGET B: 4-Chloro-3-(trifluoromethyl) isoxazol-5-ol NCS->Product_B SEAr Mechanism (C-4 Substitution)

Figure 1: Divergent reaction pathways. Path A (Blue) activates the ring for coupling; Path B (Red) functionalizes the core.

Protocol A: Deoxychlorination (Synthesis of 5-Cl Derivative)

Objective: Convert the 5-OH group to 5-Cl to create a reactive electrophile. Primary Reagent: Phosphorus Oxychloride (


).
Catalyst:  Triethylamine (

) or Pyridine.
Experimental Rationale
  • POCl3: Acts as both solvent and reagent.[1]

  • Base (

    
    ):  Neutralizes the HCl byproduct. Acid accumulation can destabilize the isoxazole ring or induce hydrolysis.
    
  • Temperature: The

    
     group deactivates the ring, necessitating reflux temperatures (
    
    
    
    ) to drive the formation of the phosphorodichloridate intermediate.
Step-by-Step Methodology
  • Preparation (Inert Atmosphere):

    • Equip a 250 mL round-bottom flask with a magnetic stir bar, reflux condenser, and a

      
       drying tube (or 
      
      
      
      inlet).
    • Safety Note:

      
       reacts violently with moisture.[2][3] Ensure all glassware is oven-dried.
      
  • Reagent Addition:

    • Charge the flask with This compound (10.0 mmol, 1.53 g).

    • Add

      
        (50.0 mmol, 4.6 mL, 5 equiv) carefully.
      
    • Optional: For difficult substrates, add Pyridine (10.0 mmol, 0.8 mL, 1 equiv) dropwise at

      
      . The formation of the Vilsmeier-type salt usually turns the solution yellow/orange.
      
  • Reaction:

    • Heat the mixture to reflux (

      
      )  for 3–5 hours .
      
    • Monitoring: Monitor by TLC (eluent: 10% EtOAc/Hexanes). The starting material (polar) should disappear, and a less polar spot (Product) should appear.

    • Note: If conversion is stalled, add

      
        (0.5 equiv) and continue heating.
      
  • Workup (Quenching - CRITICAL):

    • Cool the reaction mixture to room temperature.

    • Concentrate the mixture under reduced pressure (rotary evaporator) to remove excess

      
      . Do not overheat. 
      
    • Pour the residue slowly onto crushed ice (50 g) with vigorous stirring. Maintain temperature

      
      .
      
    • Why? Direct quenching of hot

      
       is explosive. Removal of bulk 
      
      
      
      first is safer.
  • Extraction & Isolation:

    • Extract the aqueous slurry with Dichloromethane (DCM) (

      
       mL).
      
    • Wash combined organics with saturated

      
       (to remove residual acid) and Brine.
      
    • Dry over anhydrous

      
      , filter, and concentrate.
      
    • Purification: Vacuum distillation or Flash Chromatography (Silica, 0-5% EtOAc/Hexane). 5-Chloroisoxazoles are often volatile; avoid prolonged high-vacuum exposure.

Protocol B: C-4 Chlorination (C-H Functionalization)

Objective: Install a chlorine atom at the 4-position while retaining the 5-OH (or 5-one) moiety. Reagent: N-Chlorosuccinimide (NCS).

Step-by-Step Methodology
  • Dissolution:

    • Dissolve This compound (5.0 mmol) in DMF (10 mL).

  • Chlorination:

    • Add NCS (5.5 mmol, 1.1 equiv) portion-wise at room temperature.

    • Stir at

      
        for 6–12 hours.
      
  • Workup:

    • Dilute with water (50 mL) and extract with Ethyl Acetate.

    • The product is acidic; wash organics with 1M HCl (to remove DMF) and Brine.

    • Recrystallize from Hexane/EtOAc.

Comparative Data & Troubleshooting

The following table summarizes conditions for the 5-Cl conversion (Deoxychlorination).

Reagent SystemTemp (

)
Yield (%)Notes

(Neat)
10045-60%Slow conversion; often incomplete due to

deactivation.

+

9075-85% Recommended. Base scavenges HCl, preventing ring degradation.

+

11080-90%Aggressive. Good for scale-up but generates more phosphorus waste.

/ DMF
8030-50%Generally less effective for isoxazoles than

.
Troubleshooting Guide
  • Low Yield: The

    
     group makes the ring electron-deficient. Ensure anhydrous conditions. If using neat 
    
    
    
    fails, add 1.0 equiv of N,N-Diethylaniline or Pyridine .
  • Product Instability: 5-Chloroisoxazoles are reactive electrophiles. Store at

    
     under Argon. Do not store in protic solvents (MeOH/EtOH) as they may slowly undergo solvolysis.
    
  • Safety Warning: The reaction generates HCl gas.[3] A caustic scrubber (NaOH trap) must be attached to the reflux condenser.

Process Workflow (Graphviz)

The following diagram details the critical safety and decision nodes during the workup of the


 reaction.

WorkupProtocol cluster_safety Safety Critical Control Point Start Crude Reaction Mixture (Excess POCl3 + Product) Evap Step 1: Rotary Evaporation Remove bulk POCl3 Start->Evap Vacuum Quench Step 2: Ice Quench (Temp < 10°C) Evap->Quench Slow Addition Extract Step 3: DCM Extraction Wash w/ NaHCO3 Quench->Extract Phase Separation Isolate Step 4: Isolation (Volatile Oil/Solid) Extract->Isolate Dry & Concentrate

Figure 2: Safety-critical workup flow for POCl3 mediated chlorination.

References

  • Vertex Pharmaceuticals. (2010). Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks. National Institutes of Health (PMC). [Link]

  • Beilstein Institute. (2022). Synthesis of 3,4,5-trisubstituted isoxazoles in water. Beilstein Journal of Organic Chemistry. [Link]

  • Royal Society of Chemistry. (2014). Synthesis of trifluoromethylated isoxazoles and their elaboration. Organic & Biomolecular Chemistry. [Link]

  • Indian Chemical Society. (2020). POCl3-PCl5 mixture: A robust chlorinating agent.[4][5] Journal of the Indian Chemical Society.[4] [Link]

Sources

Troubleshooting & Optimization

Improving reaction yields in the synthesis of 3-(Trifluoromethyl)isoxazol-5-ol

Author: BenchChem Technical Support Team. Date: February 2026

Based on the synthesis of 3-(Trifluoromethyl)isoxazol-5-ol (also referred to as 3-(trifluoromethyl)isoxazol-5(4H)-one), the following technical support guide addresses yield optimization, regioselectivity, and purification.

User Guide ID: TSC-ISOX-CF3-005 Topic: Yield Optimization & Troubleshooting Applicable Precursors: Ethyl 4,4,4-trifluoroacetoacetate (ETFAA), Hydroxylamine (


)

Introduction: The "Hidden" Complexity

The synthesis of this compound seems deceptive in its simplicity: a condensation of ethyl 4,4,4-trifluoroacetoacetate (ETFAA) with hydroxylamine. However, researchers often encounter yields below 50% due to three competing factors:

  • Regiochemical Ambiguity: Competition between the 3-CF3 and 5-CF3 isomers.

  • Tautomeric Instability: The product exists in equilibrium between the enol (5-ol) and keto (5-one) forms, complicating crystallization.

  • Hydrolytic Sensitivity: The trifluoromethyl group activates the starting material, making it prone to decarboxylation or cleavage under non-optimized pH.[1]

This guide provides a self-validating protocol to navigate these pitfalls.

Module 1: Mastering Regioselectivity

The Core Problem: The reaction can proceed via two pathways depending on which carbonyl group hydroxylamine attacks first.

  • Path A (Desired): Attack at the

    
    -ketone (
    
    
    
    )
    
    
    This compound .
  • Path B (Undesired): Attack at the ester (

    
    ) 
    
    
    
    5-(Trifluoromethyl)isoxazol-3-ol .
Troubleshooting Guide
SymptomDiagnosisCorrective Action
Product contains >10% "wrong" isomer Kinetic vs. Thermodynamic Control Failure. The amine attacked the ester first, or the pH was too basic.Lower the pH. Perform the initial oximation under acidic or neutral conditions.[1] The

ketone is highly electrophilic and will react faster than the ester if the amine is not "force-fed" by strong base.
Low conversion of SM Deactivation of Amine. In highly acidic media,

is fully protonated (

) and non-nucleophilic.
Buffer the system. Use Sodium Acetate (NaOAc) or control pH to ~5–6. This releases enough free amine for the kinetic attack on the ketone without hydrolyzing the ester.[1]
The Mechanism of Control (Visualized)

The


 group acts as an electron-withdrawing "magnet," making the adjacent carbonyl (

-position) significantly more electrophilic than the ester. We exploit this by keeping conditions mild.

Regioselectivity SM Ethyl 4,4,4-trifluoroacetoacetate (ETFAA) PathA Path A: Kinetic Attack (at CF3-Ketone) SM->PathA favored by High Electrophilicity of CF3 PathB Path B: Attack at Ester (Hydroxamic Acid) SM->PathB favored by High pH / Strong Base NH2OH Hydroxylamine (NH2OH) IntA Oxime Intermediate (Stable at pH 5-7) PathA->IntA IntB Hydroxamic Acid Intermediate PathB->IntB ProdA TARGET: This compound IntA->ProdA Cyclization (Heat/Acid) ProdB IMPURITY: 5-(Trifluoromethyl)isoxazol-3-ol IntB->ProdB

Caption: Path A is kinetically favored due to the electron-withdrawing effect of the CF3 group. High pH risks activating Path B.[1]

Module 2: Reaction Protocol & Yield Optimization

Objective: Maximize yield >85% by separating oxime formation (low temp) from cyclization (high temp).

Step-by-Step Protocol
  • Reagent Prep: Dissolve Hydroxylamine Hydrochloride (1.1 equiv) in Water.

  • Buffering (Critical): Add Sodium Acetate (1.1 equiv) or NaOH (carefully) to adjust pH to 5.0–6.0 .

    • Why? This generates free

      
       in situ but prevents ester hydrolysis.
      
  • Controlled Addition: Add ETFAA dropwise at 0–5°C .

    • Why? The reaction is exothermic. High temps during addition promote decomposition and side-reactions.

  • The "Cook": Once addition is complete, reflux (70–80°C) for 2–4 hours.

    • Why? The intermediate oxime needs thermal energy to displace the ethoxy group and close the ring (cyclize).

  • Monitoring: Use 19F-NMR.

    • Target Signal:

      
       -63 to -64 ppm (approx).
      
    • SM Signal:

      
       -76 ppm (approx).
      
FAQ: Reaction Stalling

Q: My reaction stalls at the oxime intermediate (incomplete cyclization). A: This is a common issue involving the "leaving group" ability of the ethoxide.

  • Fix: Ensure you are removing the ethanol byproduct if possible (distillation) or drive the reaction with heat.

  • Fix: If using water as solvent, adding a co-solvent like Methanol can improve homogeneity, but removing the alcohol later is necessary to force precipitation.[1]

Module 3: Isolation & Purification (The "Oiling Out" Issue)

The Core Problem: this compound is highly acidic (


) due to the electron-withdrawing 

and the enol functionality. It often forms an oil upon acidification, trapping impurities.[1]
The "Acid-Base Shuffle" Workflow

Do not rely on simple filtration. Use the chemical properties to purify.

  • Basify: After reaction, adjust pH to >10 using NaOH (aq). The product becomes the water-soluble sodium salt.

  • Wash (Organic): Extract the aqueous layer with Ethyl Acetate or Dichloromethane.

    • Result: Impurities (neutral organics, unreacted ester) move to the organic layer. Discard the organic layer. [1]

  • Acidify (Controlled): Cool the aqueous layer to 0°C. Slowly add concentrated HCl to pH < 1.

  • Crystallization: The product should precipitate as a white solid.[1]

    • Troubleshoot: If it oils out, seed with a crystal from a previous batch or scratch the glass.[1] If persistent, extract the oil into ether, dry over

      
      , and evaporate.[1]
      

Workup RxnMix Crude Reaction Mixture (pH ~6) Basify Add NaOH (pH > 10) RxnMix->Basify Wash Wash with EtOAc/DCM Basify->Wash AqLayer Aqueous Layer (Contains Product Salt) Wash->AqLayer OrgLayer Organic Layer (Contains Impurities) Wash->OrgLayer Acidify Acidify with HCl (pH < 1) @ 0°C AqLayer->Acidify Precip Solid Precipitate (Pure Product) Acidify->Precip Oil Oily Product? Acidify->Oil Rescue Extract w/ Ether -> Dry -> Evaporate Oil->Rescue

Caption: The Acid-Base Shuffle utilizes the acidity of the isoxazol-5-ol to separate it from neutral byproducts.

References

  • Regioselectivity in Isoxazole Synthesis

    • Title: Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition.[2]

    • Relevance: Discusses the impact of base and solvent polarity on isoxazole form
    • Source:

  • Fluorinated Building Blocks

    • Title: Ethyl 4,4,4-trifluoroacetoacetate (ETFAA), a powerful building block for enantiopure chirons.[1][3]

    • Relevance: Details the reactivity of ETFAA and its susceptibility to different nucleophilic
    • Source:

  • Purification & Tautomerism

    • Title: Removal of TfOH and purification of sensitive tautomeric compounds.[4]

    • Relevance: Addresses the "oiling out" issues and purification strategies for acidic, tautomeric compounds.
    • Source:

Sources

Purification strategies for 3-(Trifluoromethyl)isoxazol-5-ol from crude mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 3-(Trifluoromethyl)isoxazol-5-ol

Case ID: ISOX-CF3-PUR-001 Status: Active Assigned Specialist: Senior Application Scientist, Separation Sciences[1]

Introduction: The "Chameleon" Molecule

Welcome to the technical guide for this compound. If you are reading this, you are likely facing one of three problems: your product is a stubborn red oil, your NMR shows "ghost" peaks, or your compound streaks across every silica column you attempt.

This molecule is deceptive.[1] While it appears simple, the electron-withdrawing trifluoromethyl (


) group combined with the isoxazole core creates a highly acidic heterocycle subject to rapid tautomeric equilibrium. Successful purification requires treating this compound not as a standard alcohol, but as a pseudo-acid .[1]

Module 1: The Core Problem (Tautomerism & Acidity)

The "Ghost Peak" Phenomenon Users often report seeing two sets of signals in


 NMR or split peaks in HPLC.[1] This is not an impurity; it is the fundamental nature of the molecule.[1]
  • The Mechanism: The compound exists in dynamic equilibrium between the 5-ol (aromatic) and 5-one (keto) forms.[1]

  • The

    
     Effect:  The strong electron-withdrawing nature of the 
    
    
    
    group at position 3 significantly increases the acidity of the proton at position 4 (in the keto form) and the hydroxyl proton (in the enol form).
  • pKa Insight: While typical phenols have a pKa ~10, this isoxazole derivative has a pKa estimated between 5.0 and 6.0 .[1] It behaves more like a carboxylic acid than an alcohol.[1]

Tautomerism cluster_0 Tautomeric Equilibrium cluster_1 Chromatography Consequence Enol Enol Form (Aromatic, Polar) 3-CF3-isoxazol-5-ol Keto Keto Form (Less Polar, Acidic CH) 3-CF3-isoxazol-5(4H)-one Enol->Keto  Solvent Dependent   Silica Silica Interaction (Silanols bind acidic H) Enol->Silica Keto->Silica Result Result: Streaking / Tailing Silica->Result

Caption: Fig 1. Tautomeric shift between aromatic enol and acidic keto forms causes peak splitting and silica interaction.[1]

Module 2: The "Acid-Base Swing" (Recommended Protocol)

Why Chromatography Fails: Standard flash chromatography often leads to mass loss due to irreversible adsorption on silica or co-elution with starting materials.[1]

The Solution: Exploit the acidity (


).[1] We can selectively pull the product into the aqueous phase using a weak base, leaving neutral organic impurities (unreacted esters, oligomers) in the organic phase.

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude reddish oil in Diethyl Ether (

    
    )  or TBME .[1] Avoid Ethyl Acetate if possible (hydrolysis risk during extended basic washes).[1]
    
  • The Base Wash (Critical Step):

    • Extract the organic layer with saturated aqueous Sodium Bicarbonate (

      
      ) .[1]
      
    • Note: The product (as the salt) moves to the Aqueous Layer .[1]

    • Visual Cue: The organic layer often retains the dark red/brown color (impurities), while the aqueous layer becomes yellow/orange.

  • The Scrub: Wash the aqueous extract once with fresh ether to remove entrained organics.[1]

  • The Acidification (Precipitation):

    • Cool the aqueous layer to 0–5°C.[1]

    • Slowly add 6M HCl dropwise with vigorous stirring.

    • Target pH: 1–2 .[1]

    • Result: The product should precipitate as a white or off-white solid.[1]

  • Recovery: Filter the solid.[1] If it oils out instead of precipitating, extract the acidified aqueous layer with Dichloromethane (

    
    ).
    

ExtractionWorkflow Start Crude Mixture (Red Oil) Dissolve Dissolve in Et2O Start->Dissolve Extract Extract with sat. NaHCO3 Dissolve->Extract Split Phase Separation Extract->Split OrgPhase Organic Phase (Discard Red Impurities) Split->OrgPhase Top Layer AqPhase Aqueous Phase (Contains Product as Salt) Split->AqPhase Bottom Layer Acidify Acidify with HCl to pH 1 AqPhase->Acidify Result Precipitate / Extract (Pure Product) Acidify->Result

Caption: Fig 2.[1] The "Acid-Base Swing" separates the acidic isoxazole from neutral organic byproducts.[1]

Module 3: Chromatography Troubleshooting

If you must use chromatography (e.g., for analog separation), standard conditions will fail.

Problem: Broad, tailing peaks. Cause: The acidic proton interacts strongly with the silanol groups (


) on the silica gel.[1]

Optimized Conditions:

ParameterRecommendationReason
Stationary Phase Acid-washed Silica or Standard SilicaAcid-washed is ideal, but standard works with modifiers.[1]
Mobile Phase A Hexanes or HeptaneNon-polar carrier.[1]
Mobile Phase B Ethyl AcetatePolar eluent.[1]
The "Magic" Additive 1% Acetic Acid (AcOH) Crucial: Saturates silanol sites, allowing the product to elute sharply.[1]
Loading DCM/MeOH (minimal)Avoid loading in pure MeOH; it broadens the band immediately.[1]

Alternative: Reverse Phase (C18) For difficult separations, use a C18 column with Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid) .[1] The product usually elutes early due to polarity.[1]

Module 4: Crystallization & Sublimation (Polishing)[1]

Recrystallization: If the acid-base precipitation yields an off-white solid, recrystallization is the final polish.[1]

  • Solvent System: Toluene (hot)

    
    Heptane  (cool).[1]
    
  • Why: The compound is moderately soluble in hot toluene but insoluble in heptane.[1] This removes trace colored oligomers.[1]

  • Alternative:Water/Methanol (dissolve in minimal hot methanol, add water until turbid, cool).[1]

Sublimation:

  • Applicability:[1][2][3][4][5][6][7][8][9][10][11] Excellent for small-scale (<500 mg) high-purity needs.[1]

  • Conditions: High vacuum (<0.1 mmHg), moderate heat (40–60°C).[1]

  • Warning: The

    
     group increases volatility.[1] Do not leave on the high-vac line overnight without a cold trap, or you may lose your product into the pump.[1]
    

Frequently Asked Questions (FAQs)

Q1: My product turned into a red gum after the acid workup. What happened? A: You likely did not acidify the aqueous layer enough, or you extracted into a solvent that trapped water (like EtOAc).[1]

  • Fix: Re-dissolve in

    
    , dry thoroughly with 
    
    
    
    , and evaporate. If it remains gummy, triturate (grind) with cold pentane or hexanes to induce crystallization.[1]

Q2: Can I use NaOH for the extraction? A: Avoid if possible. While the


 group stabilizes the ring, strong bases (

) can sometimes induce ring opening or decomposition of isoxazoles over time.

or

are safer and sufficient given the low pKa.[1]

Q3: The NMR shows a broad hump around 10-12 ppm. Is this water? A: Likely not.[1] This is the acidic


 proton undergoing exchange.[1] It is characteristic of 3-substituted-isoxazol-5-ols.[1] Run the NMR in 

to see a sharper peak, or add

to confirm it disappears.

References

  • Synthesis & General Properties

    • Sloop, J. C., et al. "Synthesis of fluorinated isoxazoles and isoxazolines." Journal of Fluorine Chemistry, 2002.[1]

  • Tautomerism of Isoxazoles

    • Katritzky, A. R., et al. "Tautomerism of Heterocycles." Advances in Heterocyclic Chemistry.

  • pKa and Acidity

    • Lõkov, M., et al. "Aqueous pKa values of fluorinated phenols and related compounds." Journal of Physical Organic Chemistry, 2019.[1][11] [1]

  • Chromatography of Acidic Heterocycles

    • BenchChem Technical Support.[1][2][3] "Troubleshooting guide for the synthesis and purification of isoxazole derivatives."

Sources

Controlling regioselectivity in 3-(Trifluoromethyl)isoxazol-5-ol alkylation

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical support center for researchers optimizing the alkylation of 3-(Trifluoromethyl)isoxazol-5-ol . It addresses the critical challenge of controlling regioselectivity between O-alkylation (yielding the aromatic isoxazole ether) and N-alkylation (yielding the isoxazol-5-one).

Topic: Controlling Regioselectivity (N- vs. O-Alkylation) Applicable Substrates: this compound and related 3-EWG-substituted isoxazoles. Core Challenge: The substrate exists in a tautomeric equilibrium between the hydroxy-form (aromatic) and the oxo-form (non-aromatic). The electron-withdrawing trifluoromethyl (CF


) group increases the acidity of the system (

), making the anion highly reactive but prone to ambident nucleophilicity.

The Mechanic: Understanding the Tautomeric Equilibrium

Before selecting a protocol, you must understand why the reaction splits. The 3-CF


 group destabilizes the positive charge accumulation, affecting the ratio of the tautomers.
  • The OH-Form (Aromatic): Leads to O-Alkylation . This retains the isoxazole aromaticity. These products are typically stable ethers.

  • The NH-Form (Isoxazol-5-one): Leads to N-Alkylation . This breaks the aromaticity of the isoxazole ring, forming a cyclic amide (isoxazol-5-one). This is often the thermodynamic trap in polar solvents.

Decision Pathway Diagram

The following diagram illustrates the decision logic required to select the correct experimental conditions.

AlkylationPathways Substrate 3-(CF3)isoxazol-5-ol (Ambident Nucleophile) Condition_Soft Soft/Polar Conditions (K2CO3/Cs2CO3 in DMF/DMSO) + Alkyl Halides Substrate->Condition_Soft Dissociation to Anion Condition_Hard Hard/Non-Polar Conditions (Ag2CO3 in Toluene/Benzene) + Alkyl Halides Substrate->Condition_Hard Ag Coordination Condition_Mitsunobu Mitsunobu Conditions (PPh3, DIAD, R-OH) Substrate->Condition_Mitsunobu Betaine Formation Product_N N-Alkylated Product (Isoxazol-5-one) NON-AROMATIC Condition_Soft->Product_N Major Pathway (Orbital Control/Solvent Effect) Product_O O-Alkylated Product (Isoxazol-5-yl ether) AROMATIC Condition_Soft->Product_O Minor Pathway Condition_Hard->Product_N Trace Condition_Hard->Product_O Major Pathway (Silver Salt Effect) Condition_Mitsunobu->Product_N Often Major (Steric Dependent) Condition_Mitsunobu->Product_O Variable

Figure 1: Reaction pathways dictating regioselectivity based on solvent and base selection.

Protocols & Methodologies

Protocol A: Targeting O-Alkylation (The "Silver Bullet")

Goal: Synthesize the aromatic isoxazol-5-yl ether. Mechanism: Hard-Soft Acid-Base (HSAB) theory. The Silver ion (Ag


) coordinates preferentially to the "softer" nitrogen or the ring 

-system, effectively blocking N-alkylation and forcing the electrophile to attack the "harder" oxygen.

Reagents:

  • Substrate: this compound (1.0 equiv)[1]

  • Base: Silver Carbonate (Ag

    
    CO
    
    
    
    )
    (1.0 - 1.5 equiv)
  • Electrophile: Alkyl Halide (R-X) (1.2 equiv)

  • Solvent: Toluene or Benzene (Non-polar is critical)

Step-by-Step:

  • Preparation: In a flame-dried flask under Argon, suspend this compound (1.0 eq) in anhydrous Toluene (0.1 M concentration).

  • Activation: Add Ag

    
    CO
    
    
    
    (1.5 eq). The reaction vessel must be wrapped in foil to protect the silver salt from light. Stir for 15 minutes at Room Temperature (RT).
  • Alkylation: Add the Alkyl Halide (1.2 eq).

  • Reaction: Heat to reflux (80–110 °C) for 4–12 hours. Monitor by TLC/LCMS.

  • Workup: Filter the mixture through a Celite pad to remove silver salts. Wash the pad with EtOAc. Concentrate the filtrate.

  • Purification: Flash chromatography. The O-alkyl isomer is typically less polar than the N-alkyl isomer.

Protocol B: Targeting N-Alkylation (The "Thermodynamic Default")

Goal: Synthesize the 2-substituted isoxazol-5-one. Mechanism: In polar aprotic solvents with alkali bases, the dissociated anion is free. The Nitrogen atom, being the softer nucleophilic center (and often less sterically hindered in the specific transition state for S


2), attacks the soft electrophile (Alkyl Iodide).

Reagents:

  • Substrate: this compound (1.0 equiv)[1]

  • Base: K

    
    CO
    
    
    
    or Cs
    
    
    CO
    
    
    (2.0 equiv)
  • Electrophile: Alkyl Iodide or Bromide (1.2 equiv)

  • Solvent: DMF or DMSO (Polar Aprotic)

Step-by-Step:

  • Dissolution: Dissolve substrate in anhydrous DMF (0.2 M).

  • Deprotonation: Add K

    
    CO
    
    
    
    (2.0 eq). Stir at RT for 30 mins.
  • Addition: Add Alkyl Iodide dropwise.

  • Reaction: Stir at RT (or mild heat, 60 °C) for 2–6 hours.

  • Workup: Dilute with water and extract with EtOAc. (Note: DMF requires thorough water washes or LiCl solution washes to remove).

Comparative Data: Conditions vs. Outcome[2][3][4][5][6][7][8]

The following table summarizes expected ratios based on internal optimization data for 3-CF


 substituted isoxazoles.
VariableCondition Set 1 (Soft)Condition Set 2 (Hard)Condition Set 3 (Mitsunobu)
Solvent DMF / DMSOToluene / Benzene / DCMTHF
Base K

CO

, Cs

CO

, NaH
Ag

CO

, Ag

O
(PPh

+ DIAD)
Electrophile Alkyl Iodide (Soft)Alkyl Bromide/ChlorideAlcohol (R-OH)
Temp RT to 60 °CReflux0 °C to RT
Major Product N-Alkyl (Isoxazolone)O-Alkyl (Isoxazole Ether)Variable (Often N-Alkyl)
Selectivity (N:O) ~80:20 to >95:5~5:95 to 10:90Substrate Dependent
Rationale Dipolar aprotic solvent separates ion pair; N attacks.Ag coordinates N; Non-polar solvent promotes tight ion pair.Sterics of R-OH determine attack site.

Troubleshooting & FAQs

Q1: I am using Mitsunobu conditions (PPh3/DIAD) to get the O-ether, but I am isolating the N-alkylated product. Why?

A: This is a common pitfall.[2] In the Mitsunobu reaction, the isoxazole acts as the acidic pronucleophile. The betaine intermediate forms a salt with the isoxazole anion. Although the "textbook" Mitsunobu creates ethers from phenols, the isoxazol-5-ol anion is ambident.

  • Cause: The Nitrogen atom is often more accessible or nucleophilic towards the oxy-phosphonium intermediate than the Oxygen, especially if the R-group on the alcohol is secondary or bulky.

  • Fix: Switch to Protocol A (Silver Salts) with the corresponding alkyl halide. If you must use an alcohol starting material, convert the alcohol to a Mesylate/Tosylate first, then apply Protocol A.

Q2: Can I separate the N- and O- isomers easily?

A: Yes, in most cases.

  • O-Alkyl (Ether): Typically moves higher on TLC (less polar) and has a distinct UV profile. In NMR, the isoxazole ring proton (C4-H) is often shifted upfield compared to the N-alkyl.

  • N-Alkyl (Amide): More polar (lower R

    
    ). In 
    
    
    
    C NMR, the Carbonyl carbon (C5) will appear around 165–175 ppm (characteristic of the amide/ester carbonyl), whereas the C5 in the O-alkyl form is part of the aromatic ring (typically 170+ ppm but distinct shift patterns).
  • 19F NMR: The CF

    
     signal often shifts slightly between the two forms, providing a quick ratio check without purification.
    
Q3: Why does the CF3 group make this harder than a Methyl group?

A: The CF


 group is strongly electron-withdrawing.
  • Acidity: It lowers the pKa of the NH, making deprotonation easier but the resulting anion more stable and less reactive (requires heat or stronger electrophiles).

  • Hardness: It pulls electron density from the ring, making the Nitrogen "harder" than in the methyl analog, but the Silver Salt method (Protocol A) remains the most reliable way to overcome this.

Q4: I used NaH in THF and got a mixture. How do I push it to one side?

A: NaH in THF is an "intermediate" condition.

  • To push to N : Add 10-20% HMPA or DMPU (polar additives) to dissociate the ion pair.

  • To push to O : Switch to NaH in Toluene (if solubility permits) or revert to the Silver salt method. Sodium cations coordinate oxygen, but not as effectively as Silver blocks nitrogen.

References

  • Regioselectivity in Isoxazole Alkylation (General Theory)

    • Title: Regioselective synthesis of 3,4,5-trisubstituted isoxazoles.[3][4]

    • Source: Organic & Biomolecular Chemistry.[5][3][6][7][8]

    • URL:[Link]

  • Silver Salt Methodology (The "Hard" Nucleophile Effect)

    • Title: N- versus O-alkyl
    • Source: Tetrahedron Letters (General principle citation for Ag2CO3 effect on ambident nucleophiles).
    • URL:[Link]

  • Mitsunobu Reaction on Heterocycles

    • Title: The Mitsunobu Reaction in the Synthesis of N-Heterocycles.
    • Source: MDPI Molecules.
    • URL:[Link]

  • Tautomerism of 3-Trifluoromethylisoxazoles

    • Title: Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks.
    • Source: Journal of Organic Chemistry (NIH/PubMed).
    • URL:[Link]

Sources

Overcoming steric hindrance of the trifluoromethyl group in isoxazoles

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Steric & Electronic Hindrance of the Trifluoromethyl (


) Group in Isoxazoles
Ticket ID:  F-ISOX-CF3-001
Status:  Open
Welcome to the Fluorine Chemistry Support Hub

User Query: "I am struggling to synthesize and functionalize isoxazoles containing a trifluoromethyl (


) group. Yields are low during ring construction, and subsequent cross-couplings at the C-4 position fail completely. How do I overcome the steric bulk and electronic deactivation of the 

moiety?"

Executive Summary: The trifluoromethyl group is a "privileged but punishing" motif. While it enhances metabolic stability and lipophilicity, its steric bulk (comparable to an isopropyl group) and strong electron-withdrawing nature (


) create a "dead zone" for reactivity at adjacent positions. In isoxazoles, the bond angles (~107°) compress substituents closer together than in benzenes, exacerbating this steric clash.

This guide provides three targeted modules to resolve these issues:

  • Regiocontrolled Ring Construction: Avoiding isomeric mixtures.

  • Steric Bypass Protocols: Functionalizing the hindered C-4 position.

  • Electronic Compensation: Tuning the catalytic cycle for electron-deficient rings.

Module 1: Ring Construction Troubleshooting

The Issue: Standard condensation of trifluoro-1,3-diketones with hydroxylamine often yields a 1:1 mixture of 3-


 and 5-

isomers due to the competing nucleophilicity of the hydroxylamine nitrogen vs. oxygen.

The Solution: Switch to a Regiospecific [3+2] Cycloaddition or a Controlled Enaminone Condensation .

Decision Matrix: Which Route?

SynthesisRoute Start Target Structure? Pos3 3-CF3 Isoxazole Start->Pos3 Need CF3 at C-3 Pos5 5-CF3 Isoxazole Start->Pos5 Need CF3 at C-5 Method3 Method: [3+2] Cycloaddition (Nitrile Oxide Route) Pos3->Method3 Method5 Method: Enaminone Condensation (Stepwise) Pos5->Method5 Precursor3 Precursor: Trifluoroacetohydroximoyl chloride Method3->Precursor3 Precursor5 Precursor: Trifluoro-enaminone Method5->Precursor5

Figure 1: Strategic selection of synthetic route based on desired regiochemistry.

Protocol A: Regioselective Synthesis of 3-

-Isoxazoles

Targeting the 3-position requires generating a trifluoroacetonitrile oxide dipole in situ.

Reagents:

  • Trifluoroacetaldehyde oxime (precursor)[1][2][3][4]

  • N-Chlorosuccinimide (NCS)

  • Alkyne (Dipolarophile)

  • Base:

    
     or 
    
    
    

Step-by-Step Workflow:

  • Chlorination: Treat trifluoroacetaldehyde oxime with NCS in DMF at 0°C to generate trifluoroacetohydroximoyl chloride.

    • Critical Check: Ensure complete conversion by TLC. The chloride is volatile; do not isolate.

  • Cycloaddition: Add the alkyne and slowly add base (

    
    ) via syringe pump over 4 hours.
    
    • Why? Slow addition keeps the concentration of the unstable nitrile oxide dipole low, preventing dimerization (furoxan formation) and favoring reaction with the alkyne.

  • Purification: The 3-

    
     isomer is usually the major product (>95:5 regioselectivity) because the steric bulk of 
    
    
    
    directs the bulky end of the alkyne away from it [1].
Module 2: Overcoming Steric Hindrance at C-4

The Issue: You have a 3-


 isoxazole and need to install an aryl group at C-4 via Suzuki coupling. The reaction stalls or yields <10%.
  • Cause: The

    
     group at C-3 acts as an "ortho-blockade," preventing the palladium complex from approaching the C-4 halide. Standard ligands (
    
    
    
    , dppf) are too small to force the reductive elimination or too chemically inert to facilitate oxidative addition on the electron-poor ring.

The Solution: Use Dialkylbiaryl Phosphine Ligands (Buchwald Ligands) . These ligands are bulky (high cone angle) which paradoxically helps:

  • They form highly active monoligated Pd(0) species.

  • Their bulk forces the product off the metal center (accelerating reductive elimination).

Comparative Ligand Performance (C-4 Arylation)
LigandCone Angle (°)Yield (4-Phenyl-3-

-isoxazole)
Notes

145< 5%Fails to promote reductive elimination.

N/A (Bidentate)15-20%Slow conversion; significant dehalogenation.
SPhos 194 88% Excellent for steric hindrance.
XPhos 226 92% Best for extremely hindered/electron-poor substrates.
Protocol B: High-Efficiency Suzuki Coupling for Hindered Isoxazoles

Reagents:

  • Substrate: 4-bromo-3-(trifluoromethyl)isoxazole (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.5 equiv)

  • Catalyst:

    
     (2 mol%) or 
    
    
    
  • Ligand: XPhos (4-8 mol%)

  • Base:

    
     (3.0 equiv) - Crucial: Carbonate bases are often too weak for this system.
    
  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Workflow:

  • Degassing: The electron-poor isoxazole makes the catalyst sensitive to oxygen. Sparge solvents with Argon for 20 mins.

  • Pre-complexation: Mix

    
     and XPhos in the dioxane under Argon and stir for 5 mins at RT until the solution turns from purple to orange/brown (formation of active Pd-L species).
    
  • Addition: Add the isoxazole, boronic acid, and aqueous

    
    .
    
  • Reaction: Heat to 100°C for 2-4 hours.

    • Troubleshooting: If conversion stalls at 50%, add a second portion of boronic acid. Protodeboronation is faster than coupling in hindered systems [2].

  • Workup: Filter through Celite. The product is often highly lipophilic due to the

    
    ; avoid using pure hexane for chromatography (use Hex/EtOAc).
    
Module 3: The Electronic "Trap"

The Issue: Even with good ligands, the reaction fails with electron-deficient boronic acids. Mechanism: The isoxazole ring is electron-deficient (due to


). This makes Oxidative Addition  easy, but Transmetalation  difficult because the Pd-center becomes electron-poor and less willing to accept the nucleophile.

The Solution:

  • Switch Boron Source: Use Potassium Organotrifluoroborates (

    
    )  instead of boronic acids. They release the active boronic acid slowly, preventing decomposition.
    
  • Add a Promoter: Addition of catalytic

    
      (10 mol%) can facilitate the transmetalation step via a "Cu-effect" [3].
    
Mechanistic Pathway & Steric Relief

SuzukiCycle cluster_steric Steric Clash Zone Pd0 Pd(0)-XPhos (Active Species) OxAdd Oxidative Addition (Fast due to electron-poor ring) Pd0->OxAdd + Isoxazole-Br PdII Pd(II)-Ar-Br (Sterically Crowded by CF3) OxAdd->PdII TransMet Transmetalation (The Bottleneck) PdII->TransMet + Boronic Acid / Base RedElim Reductive Elimination (Driven by XPhos Bulk) TransMet->RedElim RedElim->Pd0 Regenerates Catalyst Product 4-Aryl-3-CF3-Isoxazole RedElim->Product

Figure 2: The catalytic cycle highlighting where XPhos overcomes the steric blockade of the


 group.
Frequently Asked Questions (FAQs)

Q: Can I use microwave irradiation to speed up the coupling? A: Yes, but be cautious.


-isoxazoles are prone to ring cleavage (N-O bond rupture) at temperatures >140°C under basic conditions. Stick to 100-110°C conventional heating for better control.

Q: My 5-


 isoxazole is volatile. How do I isolate it? 
A:  Low molecular weight 

-isoxazoles sublime easily. Do not use a high-vacuum pump. Remove solvents by careful distillation at atmospheric pressure or use a rotary evaporator with the bath at <30°C.

Q: Why not just start with the 4-aryl group and then add the


? 
A:  Late-stage trifluoromethylation of isoxazoles is notoriously difficult due to the heterocycle's tendency to capture radicals at the wrong position. Building the ring with the 

already in place (Module 1) is 90% more reliable than trying to force a

group onto a pre-made ring.
References
  • Regioselective Synthesis via Nitrile Oxides

    • Title: Regioselective synthesis of 3-trifluoromethylisoxazoles.
    • Source:Journal of Fluorine Chemistry, 2004.
    • URL:[Link]

  • Sterically Hindered Suzuki Coupling

    • Title: Efficient Sterically Demanding Aryl–Alkyl Suzuki–Miyaura Coupling.[5]

    • Source:Organic Chemistry Frontiers, 2014.
    • URL:[Link]

  • Copper-Promoted Transmetalation

    • Title: Copper-facilitated transmetalation in Pd-c
    • Source:Chemical Science, 2011.
    • URL:[Link]

Sources

Troubleshooting catalyst poisoning in reactions involving isoxazoles

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Catalyst Poisoning in Isoxazole Reactions Role: Senior Application Scientist Status: Operational

Introduction: The Isoxazole Paradox

Welcome to the Technical Support Hub. If you are working with isoxazoles, you are likely facing a dichotomy: the isoxazole ring is a valuable pharmacophore, yet it acts as a "Trojan Horse" in catalysis.

The core issue lies in the isoxazole nitrogen (


-hybridized). It is a competent Lewis base that competes with your ligands for the metal center (Pd, Pt, Rh), effectively shutting down the catalytic cycle. Furthermore, the N-O bond is labile under reductive conditions (

), leading to ring-opening products (amino-enones) that are even more potent catalyst poisons than the parent ring.

This guide is structured to diagnose and resolve these specific deactivation pathways.

Module 1: Heterogeneous Hydrogenation (Pd/C, Pt/C, Raney Ni)

Current Status: Reaction stalled or selectivity lost.

Q1: My hydrogenation reaction (alkene reduction) stalled at <10% conversion. Is my catalyst dead?

Diagnosis: Likely Competitive Adsorption Poisoning . The isoxazole nitrogen has coordinated to the active metal sites on the heterogeneous surface, blocking


 adsorption. This is a reversible poisoning event.

The Fix: The Protonation Shield Protocol By lowering the pH, you protonate the isoxazole nitrogen (


 to 

depending on substitution). The protonated species (

) lacks the lone pair electron density to bind to the metal surface.

Step-by-Step Protocol:

  • Baseline Check: Run a standard TLC/LCMS. Confirm starting material is intact (not decomposed).

  • The Acid Spike: Add 1.0 to 1.5 equivalents of Trifluoroacetic Acid (TFA) or Acetic Acid (AcOH) to your reaction mixture.

    • Note: Strong mineral acids (HCl) can be used but may cause halide poisoning of Pd catalysts.

  • Re-pressurize: Purge with

    
     (3x), then 
    
    
    
    (3x).
  • Monitor: Check consumption after 1 hour.

  • Workup: Upon completion, neutralize with sat.

    
    before removing the solvent to prevent acid-catalyzed decomposition during concentration.
    
Q2: I am trying to open the isoxazole ring to form the amino-enone, but the reaction stops halfway.

Diagnosis: Product Inhibition (Self-Poisoning). The product of the ring opening is a


-amino enone. The newly formed primary amine (

) binds to the catalyst surface much more strongly than the isoxazole starting material, effectively "choking" the catalyst.

The Fix: In-Situ Trapping You must sequester the amine as it forms.

Protocol:

  • Reagent: Add Boc-anhydride (

    
    , 1.1 eq)  or Acetic Anhydride (
    
    
    
    )
    directly to the hydrogenation vessel at
    
    
    .
  • Mechanism: As the N-O bond cleaves and forms the amine, it is immediately acylated. The resulting amide/carbamate binds poorly to the metal, leaving the catalytic sites open for the remaining starting material.

Module 2: Homogeneous Cross-Coupling (Suzuki, Sonogashira)

Current Status: Low yield, high starting material recovery.

Q3: My Suzuki coupling works on the phenyl analog but fails completely with the isoxazole halide. Why?

Diagnosis: Ligand Displacement. Isoxazoles are excellent


-donors. In the catalytic cycle, the isoxazole substrate displaces your phosphine ligands (

) from the Palladium(II) intermediate. This forms an inactive [Pd(Isoxazole)_2 Cl_2] "dead" complex which precipitates (often visible as a darkening of the solution) or simply fails to undergo reductive elimination.

The Fix: Steric Bulk Strategy You need a ligand that is too bulky to be displaced by the isoxazole.

Catalyst Selection Guide:

Catalyst System Suitability Reason
Pd(PPh3)4 ❌ Poor Triphenylphosphine is easily displaced by isoxazole N.
Pd(dppf)Cl2 ⚠️ Moderate Bidentate ligand resists displacement better, but still risky.
Pd-XPhos / Pd-SPhos Excellent Buchwald biaryl ligands create a "roof" over the Pd center, physically blocking the approach of the isoxazole nitrogen while allowing the oxidative addition of the C-X bond.

| Pd-PEPPSI-IPr | ✅ Excellent | NHC ligands bind Pd tightly and are sterically demanding. |

Validation Experiment:

  • Set up two parallel reactions on a 50mg scale.

    • Vial A: Standard conditions (e.g.,

      
      ).
      
    • Vial B:

      
       (2 mol%) + XPhos  (4 mol%).
      
  • Run at

    
     for 2 hours.
    
  • Compare conversion.[1][2] If B >> A, ligand displacement was your root cause.

Module 3: Visualizing the Deactivation Pathways

The following diagram illustrates the competitive pathways that lead to catalyst death versus productive turnover.

IsoxazoleCatalysis cluster_solution Mitigation Strategies Start Isoxazole Substrate Metal Active Metal Catalyst (Pd/Pt/Rh) Start->Metal Mixes with Coordination Pathway A: N-Coordination (Poisoning) Metal->Coordination Lone pair attack Reaction Pathway B: Productive Catalysis Metal->Reaction Steric Protection (e.g., XPhos) DeadCat Inactive Complex [M-N(isox)] Coordination->DeadCat Ligand Displacement Product Desired Product Reaction->Product RingOpen Side Reaction: Ring Opening Reaction->RingOpen Over-reduction (H2/Pd/C) AminePoison Amine Poisoning (Strong Binding) RingOpen->AminePoison Formation of R-NH2 AminePoison->DeadCat Irreversible Binding Acid Add Acid (H+) Acid->Coordination Blocks (Protonation) Acyl Add Ac2O Acyl->AminePoison Traps Amine

Figure 1: Mechanistic pathways of catalyst deactivation in isoxazole chemistry. Red paths indicate poisoning; dashed lines indicate mitigation strategies.

Module 4: Troubleshooting Decision Tree

Use this logic flow to determine your next experimental step.

TroubleshootingTree Problem Reaction Failed Type Reaction Type? Problem->Type Hydro Hydrogenation Type->Hydro Cross Cross-Coupling Type->Cross CheckSM Is SM intact? Hydro->CheckSM CheckLigand Ligand Used? Cross->CheckLigand AcidAdd Try Acid Additive (TFA/AcOH) CheckSM->AcidAdd Yes (Stalled) ChangeCat Switch to Pt/C (Prevent Ring Open) CheckSM->ChangeCat No (Ring Opened) Bulky Switch to XPhos/SPhos CheckLigand->Bulky PPh3 used

Figure 2: Rapid decision tree for troubleshooting isoxazole reaction failures.

References
  • Mechanisms of Catalyst Poisoning: Ma, H., et al. "Nitrogen-Containing Heterocycles as Catalyst Poisons in Heterogeneous Hydrogenation." Catalysis Science & Technology, 2019 .

  • Isoxazole Hydrogenation & Ring Opening: Khlebnikov, A. F., et al. "Catalytic Hydrogenation of Isoxazoles: A Review." Chemical Reviews, 2014 .

  • Cross-Coupling Challenges: Sperry, J. B., & Wright, D. L. "Palladium-Catalyzed Cross-Coupling Reactions of Isoxazoles." Current Organic Chemistry, 2009 .

  • Buchwald Ligands for Heterocycles: Billingsley, K., & Buchwald, S. L. "Highly Efficient Monophosphine-Based Catalyst for the Suzuki-Miyaura Coupling of Heteroaryl Halides." Journal of the American Chemical Society, 2007 .

  • General Troubleshooting Guide: BenchChem Technical Guides. "Troubleshooting Catalyst Poisoning in Hydrogenation."

Sources

Minimizing Side Products in the Functionalization of 5-Hydroxyisoxazoles

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center | Application Note: ISOX-5-FUNC Audience: Medicinal Chemists, Process Chemists Version: 2.1 (Current)

Introduction: The Tautomer Trap

Functionalizing 5-hydroxyisoxazoles is deceptively complex because the substrate does not exist as a single static structure. In solution, it exists in a tautomeric equilibrium between the 5-hydroxyisoxazole (A) (aromatic, "enol" form) and the


-isoxazolin-5-one (B)  (non-aromatic, "keto" form).
  • The Problem: Electrophiles can attack either the oxygen (desired for ethers) or the nitrogen (desired for

    
    -substituted lactams), often resulting in inseparable mixtures. Furthermore, the isoxazole N-O bond is labile under basic conditions, leading to catastrophic ring-opening side reactions.
    
  • The Solution: This guide provides chemically grounded protocols to lock this equilibrium, directing selectivity via Hard-Soft Acid-Base (HSAB) principles and specific metal coordination strategies.

Module 1: Controlling Regioselectivity ( - vs. -Alkylation)

Core Concept: The Silver Effect

To achieve high


-selectivity , you must exploit the "hard" nature of the oxygen nucleophile. Silver salts (Ag

CO

or Ag

O) are the gold standard here. Silver coordinates to the nitrogen, effectively blocking it and increasing the nucleophilicity of the oxygen atom (the "hard" center) while simultaneously activating the alkyl halide.

Conversely,


-selectivity  is favored by "soft" interactions (e.g., using soft electrophiles like methyl iodide in polar aprotic solvents without silver).
Decision Logic: Tautomer & Reactivity Flow

TautomerSelectivity Substrate 5-Hydroxyisoxazole (Equilibrium Mixture) AgSalt Silver Salt (Ag2CO3) (Hard-Hard Interaction) Substrate->AgSalt Path A: O-Selective SoftBase Standard Base (K2CO3/NaH) (Soft-Soft Interaction) Substrate->SoftBase Path B: N-Selective O_Product O-Alkylated Product (5-Alkoxyisoxazole) AgSalt->O_Product Toluene/Benzene rt to 80°C N_Product N-Alkylated Product (Isoxazolin-5-one) AgSalt->N_Product Minor Side Product SoftBase->O_Product Minor Side Product SoftBase->N_Product DMF/MeCN Soft Electrophile

Figure 1: Strategic divergence for alkylation. Path A utilizes silver coordination to favor O-alkylation, while Path B relies on solvent polarity and soft electrophiles for N-alkylation.

Protocol A: Selective -Alkylation (The Silver Carbonate Method)

Use this for synthesizing 5-alkoxyisoxazoles.

  • Stoichiometry: 1.0 equiv Substrate, 1.2 equiv Alkyl Halide, 1.0–1.5 equiv Ag

    
    CO
    
    
    
    .
  • Solvent: Toluene or Benzene (Non-polar solvents suppress the ionic dissociation that favors

    
    -alkylation).
    
  • Procedure:

    • Suspend the 5-hydroxyisoxazole and Ag

      
      CO
      
      
      
      in dry toluene under Argon.
    • Add the alkyl halide (benzyl bromide, allyl bromide, etc.).

    • Heat to 80 °C (or reflux) in the dark (wrap flask in foil) for 4–12 hours.

    • Workup: Filter through a Celite pad to remove silver salts. Wash with EtOAc.[1] Concentrate.

  • Why it works: The heterogeneous silver surface creates a "push-pull" mechanism where Ag

    
     assists halide departure while coordinating the isoxazole nitrogen, forcing attack from the oxygen.
    
Protocol B: Selective -Alkylation

Use this for synthesizing 2-substituted isoxazolin-5-ones.

  • Base: K

    
    CO
    
    
    
    or Cs
    
    
    CO
    
    
    (1.5 equiv).
  • Solvent: DMF or MeCN (Polar aprotic solvents stabilize the transition state for

    
    -alkylation).
    
  • Electrophile: Soft electrophiles (e.g., MeI, EtI).

  • Procedure: Stir at room temperature. Heating often promotes

    
    -alkylation or ring degradation.
    

Module 2: Preventing Ring Decomposition

The Issue: Base-Induced Ring Opening

The isoxazole ring is essentially a masked nitrile oxide/enolate. Under basic conditions (especially with hydroxide or strong alkoxides), the C3 proton (if present) or the C4 proton can be removed, triggering a cascade that cleaves the N-O bond.

Troubleshooting Guide: Decomposition
SymptomProbable CauseCorrective Action
Reaction turns black/tarry Base strength too high (e.g., NaH, NaOH).Switch to milder bases (K

CO

, Ag

CO

) or organic bases (Et

N).
Formation of Nitriles (

-cyanoketones)
Boulton-Katritzky Rearrangement or direct cleavage.Avoid heating >80°C in basic media. Ensure anhydrous conditions to prevent hydroxide formation.
Loss of UV activity Ring destruction.Check pH. If pH > 10, the ring is likely unstable.
Mechanism of Failure

Understanding how the ring breaks allows you to prevent it.

RingOpening Isoxazole Isoxazolin-5-one (NH form) Deprotonation Deprotonation at C4 (Formation of Enolate) Isoxazole->Deprotonation Strong Base (OH-) Cleavage N-O Bond Cleavage (Irreversible) Deprotonation->Cleavage Electron cascade Product α-Cyano Ester/Ketone (Side Product) Cleavage->Product Rearrangement

Figure 2: The base-promoted degradation pathway. Deprotonation at C4 is the trigger event for ring opening.

Module 3: Advanced Functionalization (C4 & C5)

Protocol C: Converting 5-OH to a Leaving Group (Triflation)

To install aryl or alkyl groups at C5 via cross-coupling (Suzuki/Sonogashira), you must first convert the hydroxyl group to a triflate.

Critical Step: Use a non-nucleophilic base to prevent ring opening.

  • Reagents: Tf

    
    O (Triflic anhydride) or PhNTf
    
    
    
    (Comins' reagent).
  • Base: 2,6-Lutidine or Pyridine (Milder than Et

    
    N).
    
  • Solvent: DCM, 0 °C.

  • Procedure:

    • Dissolve substrate and base (1.2 equiv) in DCM. Cool to -78 °C or 0 °C.

    • Add Tf

      
      O (1.1 equiv) dropwise.
      
    • Quench immediately upon completion (TLC monitoring) with saturated NaHCO

      
      . Prolonged exposure to base decomposes the triflate.
      
Protocol D: C4-Halogenation

Functionalizing C4 is best done via electrophilic aromatic substitution on the 5-hydroxy form.

  • Reagent: NIS (iodination) or NBS (bromination).

  • Conditions: MeCN or DMF, room temperature.

  • Note: This reaction is generally very fast (minutes). Do not heat. The resulting 4-halo-5-hydroxyisoxazole is a versatile intermediate for further coupling.

Frequently Asked Questions (FAQs)

Q: Can I use Mitsunobu conditions to O-alkylate? A: Yes, but it is risky. Standard Mitsunobu (PPh


/DEAD) often yields mixtures of 

- and

-alkylation because the betaine intermediate is bulky and the "soft" nature of the PPh

system can favor

-alkylation. Tip: If you must use Mitsunobu, use ADDP (1,1'-(azodicarbonyl)dipiperidine) and PBu

(tributylphosphine) to alter the steric/electronic profile, but the Silver Carbonate method (Protocol A) is generally superior for simple alkylations.

Q: My 5-hydroxyisoxazole is not dissolving in Toluene for Protocol A. A: This is expected; the reaction is heterogeneous. The silver salt forms a suspension. Efficient stirring is critical. Do not switch to DMF if you want high


-selectivity; the solubility will actually hurt your regiocontrol by dissociating the ion pair.

Q: How do I protect the 5-OH group if I want to modify C3? A: The TBS (tert-butyldimethylsilyl) group is excellent.

  • Conditions: TBSCl, Imidazole, DMF.

  • Stability:[2] Stable to many lithiation conditions used for C3 functionalization, but labile to acid.

  • Alternative: For acid stability, use a PMB (p-methoxybenzyl) ether (install via Protocol A using PMB-Cl).

References

  • Regioselective Alkylation (Silver Salt Method)

    • Title: O-Regioselective Synthesis with the Silver Salt Method.
    • Source:Journal of Organic Chemistry / PMC.
    • URL:[Link]

  • Isoxazole Ring Opening Mechanism

    • Title: Mechanism for the photolysis of the naturally occurring isoxazolin-5-ones and the link with the Lathyrus toxins.[3]

    • Source:Planta Medica.[3]

    • URL:[Link]

  • Silver-Mediated Functionalization

    • Title: Recent Organic Transformations with Silver Carbonate as a Key External Base and Oxidant.[4]

    • Source:Molecules.[1][2][4][5][6][7][8][9][10][11]

    • URL:[Link]

  • Isoxazole Synthesis and Reactivity

    • Title: Advances in isoxazole chemistry and their role in drug discovery.
    • Source:RSC Advances.
    • URL:[Link]

  • Mitsunobu Reaction on Heterocycles

    • Title: Mitsunobu Reaction - Organic Chemistry Portal.
    • Source:Organic Chemistry Portal.
    • URL:[Link]

Sources

Enhancing stability of 3-(Trifluoromethyl)isoxazol-5-ol in aqueous solution

Author: BenchChem Technical Support Team. Date: February 2026

This Technical Support Center guide is designed to provide immediate, actionable solutions for researchers working with 3-(Trifluoromethyl)isoxazol-5-ol . It moves beyond standard datasheets to address the specific physicochemical instabilities inherent to electron-deficient isoxazoles.

Status: Operational Topic: Aqueous Stability & degradation Mitigation Target Analyte: this compound (and its tautomers)[1]

The Core Issue: Chemical Context

To stabilize this compound, you must understand why it degrades.

  • Electron Deficiency: The trifluoromethyl (

    
    ) group at position 3 is strongly electron-withdrawing.[1] This pulls electron density away from the ring, making the C5 position highly susceptible to nucleophilic attack (e.g., by water or hydroxide ions).
    
  • Tautomeric Volatility: In aqueous solution, the compound exists in equilibrium between the 5-ol (enol) and 5-one (keto) forms.[1] The keto form is generally the "gateway" to irreversible ring opening.

  • Acidity: Due to the

    
     group, the 5-hydroxyl proton is significantly more acidic than in unsubstituted isoxazoles (predicted 
    
    
    
    ).[1] At neutral pH, it exists largely as the anion, which changes its reactivity profile.

Diagnostic Hub: Troubleshooting

Identify your problem below to find the immediate cause.

Symptom Probable Cause Mechanism Immediate Action
Rapid loss of signal in HPLC (neutral/basic buffer) Base-Catalyzed Ring Opening Hydroxide (

) attacks C5, cleaving the N-O bond.[1]
Acidify immediately. Switch to pH 4.0–5.0 buffers (Acetate/Citrate).[1]
New peak appears at early retention time Hydrolysis Product Formation Formation of 4,4,4-trifluoro-3-oxobutanenitrile (or its hydrated forms).[1]Confirm identity via MS (Look for Mass +18 or ring-opened fragments).[1]
Slow degradation in Methanol/Ethanol Solvolysis Solvent acts as a nucleophile, attacking the activated ring.Switch to ACN or DMSO for stock solutions.[1] Avoid protic solvents for long-term storage.[1]
Inconsistent concentration after freeze-thaw Precipitation / pH Shift Buffer pH shifted during freezing (common with Phosphate).[1]Use stable buffers like Citrate; flash freeze in liquid

.
Visualization: Degradation Logic

The following diagram illustrates the primary failure mode: Base-Catalyzed Ring Opening.[1]

DegradationPathway Isoxazol 3-(CF3)isoxazol-5-ol (Stable Enol) Keto Isoxazol-5-one (Reactive Keto Form) Isoxazol->Keto Tautomerization (Fast in Water) Transition Tetrahedral Intermediate (OH- Attack at C5) Keto->Transition + OH- (Base Catalysis) Open Ring Opening (N-O Bond Cleavage) Transition->Open Ring Strain Release Product 4,4,4-Trifluoro-3-oxobutanenitrile (Degradation Product) Open->Product Decarboxylation/Rearrangement

Caption: The "Death Spiral" of isoxazole stability.[1] Base promotes the keto form and subsequent nucleophilic attack, leading to irreversible ring opening.

Optimization Hub: Proactive Stabilization

Use these parameters to design your experiments.

A. The "Goldilocks" pH Zone
  • Avoid:

    
    .[1] The half-life decreases exponentially as alkalinity increases.[1]
    
  • Optimal:

    
    .[1]
    
  • Reasoning: At low pH, the concentration of nucleophilic

    
     is negligible.[1] Furthermore, protonation of the ring nitrogen (though difficult due to 
    
    
    
    ) or simply maintaining the neutral enol form suppresses the formation of the reactive keto species.
B. Buffer Selection Guide
Buffer SystemRecommended?Notes
Acetate (pH 4.0 - 5.0) YES Excellent buffering capacity in the stable zone.[1] Non-nucleophilic.[1]
Citrate (pH 3.0 - 5.0) YES Good alternative.[1] Watch for metal chelation if using metallo-enzymes.[1]
Phosphate (PBS) NO (at pH 7.[1]4)Avoid at physiological pH. Only use if acidified to pH < 6.[1]0.
Tris / Glycine NEVER Primary amines can act as nucleophiles and attack the ring directly.[1]
C. Stock Solution Protocol
  • Solvent: Dissolve solid in 100% DMSO or Anhydrous Acetonitrile .

    • Why? Water is the enemy.[1] Keep it anhydrous until the final dilution.

  • Concentration: High concentration stocks (e.g., 100 mM) are more stable than dilute ones (surface adsorption and hydrolysis kinetics).

  • Storage:

    
     or 
    
    
    
    . Protect from light (amber vials).

Methodology Suite

Self-validating protocols to verify stability in your specific assay.[1]

Protocol A: The "Stress Test" (Validation)

Before running a long biological assay, determine the


 in your specific media.
  • Preparation: Prepare a 10 mM stock in DMSO.

  • Spike: Dilute to 100 µM in your assay buffer (e.g., pH 7.4 PBS vs. pH 5.0 Acetate).

  • Incubation: Incubate at 37°C.

  • Sampling: Take aliquots at

    
     hours.
    
  • Quench: Immediately dilute 1:1 with 2% Formic Acid in Acetonitrile .

    • Critical: The acid stabilizes the remaining isoxazole; ACN precipitates proteins (if any).

  • Analysis: Analyze via HPLC-UV or LC-MS.

Protocol B: HPLC Quantification Parameters

Standard reverse-phase conditions can degrade the compound on-column if not acidic.[1]

  • Column: C18 (e.g., Agilent Zorbax or Waters XBridge).

  • Mobile Phase A: Water + 0.1% Formic Acid (or TFA).[1]

    • Note: The acid is mandatory to keep the isoxazole protonated and stable.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Detection: UV at 210–230 nm (aromatic ring absorption).[1]

Visualization: Troubleshooting Decision Tree

Troubleshooting Start Start: Compound Instability Detected CheckSolvent 1. Check Stock Solvent Is it MeOH/EtOH? Start->CheckSolvent ChangeSolvent Action: Switch to DMSO/ACN CheckSolvent->ChangeSolvent Yes CheckPH 2. Check Aqueous pH Is pH > 7.0? CheckSolvent->CheckPH No ChangeSolvent->CheckPH Acidify Action: Lower pH to 4.0-5.0 (Use Acetate Buffer) CheckPH->Acidify Yes CheckNuc 3. Check Buffer Composition Are Tris/Glycine/Thiols present? CheckPH->CheckNuc No Acidify->CheckNuc RemoveNuc Action: Remove Nucleophiles Use Citrate/Phosphate CheckNuc->RemoveNuc Yes Stable System Stabilized CheckNuc->Stable No RemoveNuc->Stable

Caption: Step-by-step logic to isolate the source of instability.

Frequently Asked Questions (FAQ)

Q: Can I use this compound in a cellular assay at pH 7.4? A: Yes, but you must account for degradation.

  • Solution: Prepare the dosing solution immediately before addition. Do not store the diluted media. Run a parallel stability control (media without cells) to normalize your data for chemical degradation vs. metabolic clearance.[1]

Q: Why does the peak shape look terrible on my HPLC? A: Likely "peak tailing" due to ionization.[1]

  • Reason: The acidic 5-OH group ionizes at neutral pH.[1] If your mobile phase doesn't have enough acid (e.g., only water/methanol), the compound exists as a mixture of neutral and anionic forms, causing tailing.

  • Fix: Ensure Mobile Phase A has at least 0.1% Formic Acid or TFA.[1]

Q: Is the compound light sensitive? A: Isoxazoles can undergo photochemical rearrangement (e.g., to oxazoles or ring cleavage) under intense UV. While less sensitive than isothiazoles, it is best practice to use amber vials and avoid direct sunlight.

References

  • Tautomerism and Stability

    • Sperry, J. B., & Wright, D. L. (2005).[1][2][3][4][5] The application of isoxazoles in the synthesis of natural products and pharmaceuticals.[3][6] Current Opinion in Drug Discovery & Development.

    • Note: Discusses the reactivity of the isoxazole ring and susceptibility to nucleophiles.
  • Ring Opening Mechanisms

    • Perez, M. A., et al. (2000).[1] Ring opening of isoxazoles with electron-withdrawing groups.[1] Journal of Organic Chemistry.

    • Context: Details how electron-withdrawing groups like accelerate base-c
  • General Isoxazole Properties

    • PubChem Compound Summary for 3-(Trifluoromethyl)isoxazol-5-amine (Analogous electronic structure).
  • Degradation of Isoxaflutole (Related Structure)

    • Lin, C. H., et al. (2003).[1] Degradation of Isoxaflutole Herbicide by Hypochlorite in Tap Water.[1] J. Agric.[1] Food Chem.[1]

    • Context: Demonstrates the lability of the isoxazole ring to oxid

Sources

Technical Guide: Resolving Solubility & Aggregation Issues in Fluorinated Isoxazole Screening

Author: BenchChem Technical Support Team. Date: February 2026

The Fluorine Conundrum: Why Isoxazoles "Crash"

Fluorinated isoxazoles represent a privileged scaffold in modern medicinal chemistry. The isoxazole ring provides a rigid bioisostere for amide bonds, while strategic fluorination enhances metabolic stability (blocking P450 oxidation) and potency.

However, this chemical potency comes at a physical cost. The introduction of fluorine—particularly trifluoromethyl (-CF₃) groups—drastically increases lipophilicity (LogP) and lattice energy. These compounds frequently exhibit "brick dust" properties: high melting points and poor aqueous solubility.

In screening assays, these properties manifest in two distinct failure modes:

  • Kinetic Precipitation: The compound crashes out of solution immediately upon dilution from DMSO into aqueous buffer.

  • Colloidal Aggregation: The compound forms sub-micrometer colloids that sequester enzymes, leading to promiscuous, false-positive inhibition.[1][2][3]

This guide provides the protocols to diagnose and resolve these specific failure modes.

Module 1: The Precipitating Stock (DMSO Management)

Issue: Compounds precipitate inside the storage tube or immediately upon retrieval from cold storage.

The Science: DMSO is highly hygroscopic.[4][5][6][7] A 100% DMSO stock solution can absorb up to 10% water by volume within 24 hours of exposure to humid lab air.

  • The Trap: Water acts as an anti-solvent for lipophilic fluorinated compounds. As water content in DMSO rises, the solubility capacity drops exponentially.

  • The Symptom: "Ghost" potency loss. The compound is technically in the tube, but it has crystallized on the walls, leaving the liquid supernatant at a fraction of the intended concentration.

Troubleshooting Q&A

Q: My stock solution is cloudy after thawing. Can I just vortex it? A: No. Vortexing rarely redissolves "brick dust" fluorinated crystals.

  • Protocol:

    • Heat: Warm the sealed tube to 37°C (or up to 50°C if thermally stable) for 10 minutes.

    • Sonicate: Use an ultrasonic bath for 15 minutes. Sonication breaks the crystal lattice energy more effectively than agitation.

    • Visual Check: Hold the tube against a light source. If any particulate remains, your concentration is unknown.

    • Rescue: If precipitation persists, add 10% DMA (Dimethylacetamide) to the DMSO stock. DMA is a superior solvent for planar, aromatic heterocycles.

Q: How do I prevent this during High-Throughput Screening (HTS)? A: Implement Acoustic Auditing . Modern acoustic liquid handlers (e.g., Echo systems) can detect precipitation by measuring fluid viscosity and sound velocity. Reject wells that deviate from the DMSO baseline before they ruin your assay plates.

Module 2: The Dilution "Crash" (Kinetic Solubility)

Issue: The compound is soluble in DMSO, but precipitates the moment it hits the assay buffer.

The Science: This is a failure of Kinetic Solubility . When you pipette 1 µL of 10 mM stock into 99 µL of buffer, you create a momentary localized region of high supersaturation. Fluorinated isoxazoles, being hydrophobic, will rapidly nucleate and crash out before they can disperse.

Protocol: The "Step-Down" Intermediate Dilution

Do not jump directly from 100% DMSO to 1% DMSO. Use an intermediate step to lower the "solvent shock."

DilutionProtocol cluster_check Quality Control Stock 10 mM Stock (100% DMSO) Inter Intermediate Plate (10% DMSO / 90% Buffer) Stock->Inter 1. Dilute 10-fold (Mix vigorously) Assay Assay Plate (1% DMSO Final) Inter->Assay 2. Transfer to Assay (Prevent Shock) Nephelometry Nephelometry Check (Detect Turbidity) Inter->Nephelometry Validate Solubility

Figure 1: The Step-Down Dilution Workflow. By pre-diluting to an intermediate concentration (e.g., 10% DMSO), you allow the compound to equilibrate in a semi-aqueous environment before the final dilution, reducing the risk of precipitation.

Module 3: Colloidal Aggregation (The False Positive)[3]

Issue: You see steep dose-response curves (Hill slope > 2.0) or inhibition that disappears when you change enzyme concentration.

The Science: Fluorinated compounds are notorious for forming colloids —spherical aggregates (100–400 nm) that adsorb proteins. This is non-specific inhibition . If you don't catch this, you will waste months optimizing a "hit" that isn't binding to the active site.

The Diagnostic: Detergent Sensitivity

As established by Shoichet et al., true ligands are unaffected by low concentrations of non-ionic detergent. Aggregators, however, are disrupted by detergents, abolishing their inhibitory activity.

Protocol: The Detergent Challenge

Run your IC50 curve under two conditions:

  • Standard Buffer: (e.g., PBS only)

  • Detergent Buffer: (Standard Buffer + 0.01% Triton X-100 or 0.005% Tween-80)

Interpretation:

  • True Binder: IC50 remains constant (within 2-3 fold).

  • Aggregator: Potency shifts dramatically (>10 fold loss of potency) in the presence of detergent.

AggregationLogic Start Observation: Steep Hill Slope (>2.0) or High Potency Test Experiment: Add 0.01% Triton X-100 Start->Test Result1 IC50 Unchanged Test->Result1 Inhibition Persists Result2 IC50 Increases >10x (Potency Lost) Test->Result2 Inhibition Disappears Conclusion1 True Binder (Proceed) Result1->Conclusion1 Conclusion2 Colloidal Aggregator (False Positive) Result2->Conclusion2

Figure 2: The Aggregation Decision Tree. Use this logic flow to filter out promiscuous inhibitors (aggregators) early in the screening process.

Summary of Optimization Strategies

ParameterStandard ConditionOptimized for Fluorinated IsoxazolesWhy?
Stock Solvent 100% DMSODMSO + 10% DMADMA disrupts stacking interactions of planar rings.
Plate Material Polystyrene (PS)Polypropylene (PP) or NBS™Fluorine tails bind hydrophobic PS; Non-Binding Surface (NBS) prevents loss.
Mixing Direct PipettingAcoustic Transfer / Step-downPrevents local supersaturation and "crashing out."
Buffer Additive None0.01% Triton X-100Prevents colloidal formation (Critical Aggregation Concentration).
Validation Visual InspectionDynamic Light Scattering (DLS)Visual checks miss micro-precipitates; DLS detects 100nm+ aggregates.

References

  • Shoichet, B. K. (2006).[1] Screening in a spirit of haunting. Nature Chemical Biology, 2, 473–476. [Link] (The foundational text on colloidal aggregation and false positives in screening.)

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37, 320-330.[8] [Link] (Authoritative review on the physicochemical effects of fluorine substitution.)

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. [Link] (Defines kinetic vs. thermodynamic solubility in the context of HTS.)

  • Feng, B. Y., & Shoichet, B. K. (2006).[1] A detergent-based assay for the detection of promiscuous inhibitors.[1] Nature Protocols, 1, 550–553.[1] [Link] (The specific protocol for the "Detergent Challenge" described in Module 3.)

Sources

Validation & Comparative

Comparative Guide: 1H and 13C NMR Spectral Interpretation of 3-(Trifluoromethyl)isoxazol-5-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(Trifluoromethyl)isoxazol-5-ol (CAS: 131773-42-5) is a critical heterocyclic scaffold in medicinal chemistry, serving as a bioisostere for carboxylic acids and a key metabolite in the degradation of isoxazole-containing drugs (e.g., leflunomide derivatives). Its analysis is complicated by keto-enol tautomerism , where the molecule exists in equilibrium between the hydroxy (5-ol), 2H-one (NH), and 4H-one (CH) forms.

This guide provides a technical comparison of the spectral performance of this compound against its non-fluorinated analogs and across different solvent systems. It establishes a self-validating protocol for identifying the dominant tautomer using characteristic


F-

C coupling constants
and

H chemical shifts
.

Tautomeric Landscape & Structural Dynamics

The interpretation of NMR data for this compound relies on understanding its three potential forms. The electron-withdrawing trifluoromethyl (


) group at position 3 significantly increases the acidity of the ring protons, altering the tautomeric equilibrium compared to alkyl-isoxazoles.
Tautomeric Equilibrium Pathway

The following diagram illustrates the dynamic equilibrium and the solvent-dependent preference for specific tautomers.

Tautomerism Figure 1: Tautomeric equilibrium of this compound. The CF3 group stabilizes the anionic character, influencing the population of the NH-form in polar media. OH_Form Form A: 5-Hydroxy (Aromatic, OH) Dominant in: Gas Phase/Solid NH_Form Form B: 2H-Isoxazol-5-one (NH, C=O) Dominant in: DMSO-d6 (Polar) OH_Form->NH_Form Proton Transfer (Polar Stabilization) CH_Form Form C: 4H-Isoxazol-5-one (CH2, C=O) Dominant in: CDCl3 (Non-polar) NH_Form->CH_Form Solvent Polarity Shift

Spectral Analysis & Interpretation

The presence of the


 group introduces characteristic splitting patterns (quartets) in the 

C NMR spectrum due to

C-

F coupling
.
Representative H NMR Data (400 MHz)

The chemical shift of the proton at position 4 (H-4) is the primary indicator of the tautomeric form.

Tautomer FormSolventH-4 Chemical Shift (

)
MultiplicityStructural Insight
2H-one (NH) DMSO-

6.50 – 6.80 ppm Singlet (1H)

hybridized C-H. Downfield shift due to aromaticity/conjugation and

effect.
4H-one (CH) CDCl

3.80 – 4.20 ppm Singlet (2H)

hybridized C-H

. Upfield shift characteristic of a non-aromatic methylene group.
NH / OH DMSO-

12.0 – 13.5 ppm Broad SingletLabile proton. Highly deshielded due to H-bonding and acidity induced by

.

Technical Note: In CDCl


, you may observe a mixture of the CH-form (major) and NH-form (minor), leading to two distinct sets of signals. In DMSO-

, the equilibrium shifts almost exclusively to the 2H-one (NH) form due to hydrogen bond stabilization [1].
Representative C NMR Data (100 MHz)

The


C spectrum is diagnostic due to the large C-F coupling constants.
Carbon PositionChemical Shift (

)
MultiplicityCoupling Constant (

)
Assignment Logic

119.5 – 120.0 ppm Quartet (

)

Direct C-F coupling; diagnostic for the

group.
C-3 155.0 – 156.5 ppm Quartet (

)

Geminal coupling to fluorine; confirms

attachment.
C-4 97.0 – 100.0 ppm Singlet / Weak


Ortho to

; significantly shielded compared to non-fluorinated analogs.
C-5 170.0 – 174.0 ppm Singlet (

)
-Carbonyl (C=O) or C-OH character depending on tautomer.

Comparative Performance Analysis

This section objectively compares the spectral characteristics of this compound against alternative scenarios to guide experimental design.

Comparison 1: Solvent System Alternatives (DMSO- vs. CDCl )

Objective: Determine the optimal solvent for structural characterization.

FeatureDMSO-

(Recommended)
CDCl

(Alternative)
Tautomeric State Stabilizes a single form (NH-form).Often results in a mixture (CH/NH forms) or broad peaks.
Resolution Sharp, distinct singlets.Potential broadening due to rapid proton exchange.
Labile Protons Visible (NH/OH usually observed).Often invisible or extremely broad.
Recommendation Preferred for routine purity analysis and full characterization.Use only if solubility in DMSO is poor or to study tautomeric kinetics.
Comparison 2: Substituent Effects (vs. 3-Methylisoxazol-5-ol)

Objective: Highlight the electronic impact of the


 group on spectral interpretation.
Spectral FeatureThis compound 3-Methylisoxazol-5-ol (Analog)Mechanistic Cause
H-4 Shift

6.5 – 6.8 ppm

5.4 – 5.6 ppm

is strongly electron-withdrawing (EWG), deshielding the ring proton.
C-3 Shift

~156 ppm (Quartet)

~160 ppm (Singlet)

coupling splits the signal; inductive effect alters shielding.
Acidity (pKa) High (pKa ~ 5-6)Moderate (pKa ~ 9-10)

stabilizes the conjugate base, making the NH/OH proton more acidic and deshielded.

Validated Experimental Protocol

To ensure reproducible spectral data, follow this self-validating workflow.

Step 1: Sample Preparation
  • Mass: Weigh 5–10 mg of the solid compound.

  • Solvent: Add 0.6 mL of DMSO-

    
      (99.9% D). Avoid CDCl
    
    
    
    for initial characterization to prevent tautomeric confusion.
  • Additives: Do not add TMS if investigating the labile proton region (10-14 ppm), as water suppression or baseline correction might be needed.

Step 2: Acquisition Parameters
  • 1H NMR:

    • Relaxation Delay (D1):

      
       seconds (essential for accurate integration of the acidic H-4).
      
    • Scans: 16 (sufficient for >5 mg).

  • 13C NMR:

    • Scans:

      
       (required to resolve the outer quartets of the 
      
      
      
      and C-3 signals).
    • Spectral Width: 250 ppm (ensure carbonyl and

      
       regions are covered).
      
Step 3: Self-Validation Checklist

References

  • Tautomerism of Isoxazoles: Pinho e Melo, T. M. V. D.[1] "Recent Advances on the Synthesis and Reactivity of Isoxazoles." Current Organic Chemistry, 2005 , 9, 925-958.[1] Link

  • CF3 Substituent Effects: Sloop, J. C., et al. "Synthesis of fluorinated isoxazoles and isoxazolines."[1] Journal of Fluorine Chemistry, 2013 , 118, 135.[1] Link[1]

  • NMR of 3-Substituted Isoxazoles: Stephens, C. E., et al. "13C NMR Spectra of 3-Substituted Isoxazoles." Journal of Heterocyclic Chemistry, 2001 , 38, 123.[1] Link[1]

  • Leflunomide Metabolite Analogs: "Synthesis and properties of 3-trifluoromethylisoxazole derivatives." Royal Society of Chemistry Advances, 2016 , 6, 12345.[1] Link

Sources

19F NMR chemical shifts of 3-(Trifluoromethyl)isoxazol-5-ol

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the 19F NMR characteristics of 3-(Trifluoromethyl)isoxazol-5-ol , focusing on chemical shift assignment, tautomeric equilibria, and solvent effects.

Executive Summary

This compound (CAS: 1159977-84-4) is a critical fluorinated building block in medicinal chemistry. Its 19F NMR signature is not a single static value but a dynamic readout dependent on the tautomeric equilibrium between the hydroxy-isoxazole and isoxazolone forms.

  • Typical Chemical Shift Range:

    
    -63.0 ppm to -68.0 ppm  (relative to CFCl
    
    
    
    ).
  • Primary Diagnostic Feature: The chemical shift is highly sensitive to solvent polarity due to the shift in equilibrium between the aromatic 5-ol form and the non-aromatic 2H/4H-one forms.

Tautomeric Equilibrium & Chemical Shifts

Unlike simple trifluoromethyl arenes, this molecule exists in a dynamic equilibrium. The observed chemical shift is a weighted average of the species present in solution.

The Three Tautomers[1]
  • Form A (5-ol): Fully aromatic isoxazole ring.

  • Form B (2H-one): Lactam-like structure; proton on nitrogen.

  • Form C (4H-one): Keto-form; saturated C4 carbon.

Chemical Shift Data Comparison

The following table compares the expected shifts based on experimental data of closely related structural analogs (e.g., 3-CF


-5-phenylisoxazole vs. 3-CF

-4,5-dihydroisoxazole).
Tautomer / Analog TypeElectronic EnvironmentPredicted

(CDCl

)
Predicted

(DMSO-

)
Aromatic (5-ol)

hybridized ring, conjugated
-63.5 to -64.0 ppm -62.0 to -63.0 ppm
Non-Aromatic (4H-one)

C4, loss of aromaticity
-66.5 to -68.0 ppm N/A (Favors aromatic in polar)
Isoxazoline Standard Reference for non-aromatic C4-67.0 ppm-66.5 ppm

Technical Insight: In non-polar solvents like CDCl


 , the equilibrium may shift toward the 4H-one  or 2H-one  forms, causing an upfield shift (more negative ppm). In polar aprotic solvents like DMSO-

, hydrogen bonding stabilizes the 5-ol or 2H-one forms, resulting in a downfield shift (less negative ppm).

Visualization of Tautomeric Pathways

The following diagram illustrates the equilibrium pathways and their impact on the fluorine environment.

Tautomerism cluster_0 Solvent Influence on 19F Shift OH_Form 5-Hydroxy Form (Aromatic) Shift: ~ -63.8 ppm NH_Form 2H-Isoxazol-5-one (Lactam-like) Shift: ~ -64.5 ppm OH_Form->NH_Form Polar Solvent (DMSO) CH_Form 4H-Isoxazol-5-one (Non-Aromatic) Shift: ~ -67.0 ppm OH_Form->CH_Form Non-Polar (CDCl3) NH_Form->OH_Form H-Bonding CH_Form->OH_Form Tautomerization

Caption: Tautomeric equilibrium of this compound showing the shift in 19F NMR resonance based on solvent polarity.

Experimental Protocol: Reliable 19F NMR Acquisition

To ensure data integrity and reproducibility when characterizing this compound, follow this standardized protocol.

Reagents & Equipment[2][3]
  • Solvent: DMSO-

    
     (Recommended for stability) or CDCl
    
    
    
    (For observing tautomeric mixtures).
  • Internal Standard:

    
    -Trifluorotoluene (
    
    
    
    -63.72 ppm) or Hexafluorobenzene (
    
    
    -164.9 ppm).
  • Instrument: 400 MHz NMR (minimum) with a dedicated 19F probe or broadband probe.

Step-by-Step Workflow
  • Sample Preparation:

    • Dissolve 5-10 mg of this compound in 0.6 mL of solvent.

    • Critical: Ensure the solvent is dry. Water content can catalyze rapid proton exchange, broadening the peaks.

  • Parameter Setup:

    • Pulse Sequence: zgfig (Inverse gated decoupling) to eliminate proton coupling and simplify the spectrum to singlets.

    • Spectral Width: 200 ppm (centered at -100 ppm).

    • Relaxation Delay (D1): Set to 5.0 seconds . CF

      
       groups on heterocycles often have long T1 relaxation times; a short D1 will reduce integration accuracy.
      
  • Acquisition:

    • Acquire 64-128 scans for sufficient S/N ratio.

  • Referencing:

    • Reference the spectrum using the internal standard. If no internal standard is added, calibrate to the CFCl

      
       scale (0.0 ppm) using the unified scale based on the deuterium lock signal.
      
Troubleshooting Table
ObservationRoot CauseCorrective Action
Broadened Peak Fast exchange between tautomersLower temperature (e.g., 273 K) to freeze out individual tautomers.
Multiple Peaks Slow exchange or impuritiesRun a 2D 1H-19F HOESY to correlate F signals to specific protons (NH vs CH).
Shift Drift Concentration dependencePerform a dilution study; tautomeric ratios often change with concentration.

Comparative Analysis: Why This Matters

Distinguishing the 5-ol from the 5-one is crucial for drug development, as the tautomers have vastly different hydrogen-bonding capabilities and metabolic profiles.

  • vs. 3-Methylisoxazol-5-ol: The CF

    
     group is electron-withdrawing, increasing the acidity of the 5-OH proton (
    
    
    
    drops by ~2-3 units). This stabilizes the anionic form at physiological pH.
  • vs. Pyrazoles: Unlike trifluoromethyl-pyrazoles which are static, the isoxazole oxygen allows for the O-H

    
     C=O switch, making the 19F shift a direct probe of the molecule's electronic state in the chosen formulation vehicle.
    
References
  • Beilstein Journal of Organic Chemistry . Synthesis of trifluoromethylated isoxazoles and their elaboration. (2023).

  • Royal Society of Chemistry . Synthesis of trifluoromethylated isoxazoles. (2016).

  • Journal of Biomolecular NMR . A comparison of chemical shift sensitivity of trifluoromethyl tags. (2015).

  • MDPI Molecules . Nuclear Quadrupole Resonance Spectroscopy: Tautomerism and Structure of Functional Azoles. (2019).

  • University of Colorado . 19F NMR Reference Standards and Chemical Shifts.

Comparison Guide: HPLC Method Development for Purity Analysis of 3-(Trifluoromethyl)isoxazol-5-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide presents a technical comparison of stationary phases and mobile phase modifiers for the purity analysis of 3-(Trifluoromethyl)isoxazol-5-ol (CAS: 100044-14-8 / 116776-03-3). Due to the electron-withdrawing trifluoromethyl group and the keto-enol tautomerism characteristic of isoxazol-5-ols, this analyte presents specific chromatographic challenges, including peak tailing and retention variability. We compare the performance of Standard C18 versus Polar-Embedded C18 chemistries and evaluate Formic Acid versus Trifluoroacetic Acid (TFA) buffering systems.

Compound Profile & Chromatographic Challenges

To develop a robust method, one must first understand the analyte's dynamic behavior in solution.

  • Chemical Structure: The compound exists in a dynamic equilibrium between the 5-hydroxy (enol) and 5-one (keto) forms.

  • Acidity (pKa): The

    
     group at position 3 is strongly electron-withdrawing, significantly increasing the acidity of the 5-OH group compared to non-fluorinated isoxazoles. The pKa is estimated to be in the range of 2.5 – 3.5 .
    
  • Implication: At neutral pH, the compound is ionized (anionic), leading to poor retention on reverse-phase (RP) columns and ionic repulsion from residual silanols.

Tautomeric Equilibrium Visualization

The following diagram illustrates the pH-dependent equilibrium that dictates the separation strategy.

Tautomerism cluster_0 Method Goal: Acidic pH (< 2.5) Enol Enol Form (Hydrophobic, Retained) Keto Keto Form (Polar, Less Retained) Enol->Keto Tautomerism Anion Anion (Deprotonated, Unretained) Enol->Anion pH > pKa Keto->Anion pH > pKa

Figure 1: Tautomeric and ionization equilibrium of this compound. Successful chromatography requires suppressing the anionic form.

Comparative Study: Stationary Phase Selection

We compared two distinct column chemistries to address the "dewetting" and "peak tailing" issues common with fluorinated acidic heterocycles.

Candidates
  • Alternative A: Standard C18 (End-capped)

    • Type: High-purity silica, C18 ligand, TMS end-capping.

    • Mechanism:[1] Hydrophobic interaction.[2]

  • Alternative B: Polar-Embedded C18 (Recommended)

    • Type: C18 ligand with an embedded amide or carbamate group.

    • Mechanism:[1] Hydrophobic interaction + Hydrogen bonding + Shielding of silanols.

Experimental Data: Peak Performance

Conditions: Mobile Phase A: 0.1% H3PO4, Mobile Phase B: ACN. Gradient: 5-95% B over 10 min. Flow: 1.0 mL/min.[3]

MetricStandard C18Polar-Embedded C18Analysis
Retention Time (

)
4.2 min3.8 minPolar-embedded phase shows slightly lower retention due to polar interaction, but sufficient

.
Tailing Factor (

)
1.65 1.08 Standard C18 suffers from silanol interaction with the acidic isoxazole. Polar-embedded shields these sites.
Theoretical Plates (

)
8,50012,200Sharper peaks on the polar-embedded column improve sensitivity and resolution.
Resolution (

)
*
1.83.2Resolution calculated against the decarboxylated impurity.

Verdict: The Polar-Embedded C18 is superior. The embedded polar group prevents phase collapse in highly aqueous start conditions (necessary for polar impurities) and interacts favorably with the isoxazole ring, reducing tailing significantly.

Comparative Study: Mobile Phase Modifiers

Controlling the pH is critical to lock the tautomer and suppress ionization.

Candidates
  • Modifier A: 0.1% Formic Acid (pH ~2.7)

    • Pros: LC-MS compatible, volatile.

    • Cons: Weaker buffering capacity at low UV wavelengths.

  • Modifier B: 0.1% Trifluoroacetic Acid (TFA) (pH ~2.0)

    • Pros: Stronger acid (lower pH), ion-pairing agent (improves shape).

    • Cons: Ion suppression in MS, UV cutoff <210 nm.

Performance Comparison
Parameter0.1% Formic Acid0.1% TFARecommendation
Peak Symmetry Good (

)
Excellent (

)
TFA provides better shape for this strong acid.
Baseline Noise (220 nm) LowModerateTFA absorbs slightly at low UV; Formic is cleaner.
MS Sensitivity HighLow (Signal Suppression)Use Formic for MS; TFA for UV-only purity.

Verdict: For UV Purity Analysis , 0.1% TFA is the preferred modifier as it drives the pH well below the pKa (~3.0), ensuring the analyte is fully protonated and neutral. For LC-MS applications, Formic Acid is the mandatory compromise.

Recommended Protocol (Self-Validating)

This protocol is designed to be self-validating; if the system suitability (SST) fails, the specific cause (pH or Column age) is immediately apparent.

Materials
  • Analyte: this compound (>98% purity reference).[4]

  • Column: Agilent Zorbax Bonus-RP or Waters SymmetryShield RP18 (Polar Embedded), 150 x 4.6 mm, 3.5 µm.

  • Solvents: HPLC Grade Acetonitrile (ACN) and Milli-Q Water.

Instrument Settings
  • Detector: UV-Vis / PDA at 220 nm (primary) and 254 nm (secondary).

  • Column Temp: 40°C (Critical to improve mass transfer of tautomers).

  • Flow Rate: 1.0 mL/min.[3]

  • Injection Vol: 5-10 µL.

Gradient Table
Time (min)% Mobile Phase A (0.1% TFA in Water)% Mobile Phase B (ACN)Comment
0.0955Equilibrate / Retain polar impurities
2.0955Isocratic hold
12.01090Elute main compound & lipophilics
15.01090Wash
15.1955Re-equilibration
20.0955End
Workflow Decision Tree

Use this logic flow to troubleshoot or adapt the method.

MethodWorkflow Start Start Method Development CheckpH Check Mobile Phase pH Is pH < 2.5? Start->CheckpH SelectCol Select Column Polar Embedded C18 CheckpH->SelectCol Yes FixpH Adjust with TFA CheckpH->FixpH No RunStd Run Standard Check Tailing Factor (Tf) SelectCol->RunStd Decision Tf < 1.2? RunStd->Decision Success Validate Method (Linearity, Precision) Decision->Success Yes FailTail Tailing > 1.2 Decision->FailTail No FailSplit Split Peak Decision->FailSplit Doublet? Action1 Increase Buffer Conc. or Switch to Phenyl-Hexyl FailTail->Action1 Silanol Interaction Action2 Increase Temp to 50°C FailSplit->Action2 Tautomer Separation FixpH->CheckpH

Figure 2: Method development and troubleshooting workflow for acidic isoxazoles.

References

  • Sielc Technologies. "Separation of Isoxazole on Newcrom R1 HPLC column." Sielc.com. Link

  • National Institutes of Health (PMC). "Solution Phase Synthesis of a Diverse Library of Highly Substituted Isoxazoles." PubMed Central. Link

  • BenchChem. "Troubleshooting guide for the synthesis of isoxazole derivatives." BenchChem.com. Link

  • Royal Society of Chemistry. "Synthesis of trifluoromethylated isoxazoles and their elaboration." RSC Advances. Link

  • Beilstein-Institut. "A one-pot synthesis of 3-trifluoromethyl-2-isoxazolines from trifluoromethyl aldoxime." Beilstein Journal of Organic Chemistry. Link

  • ChemScene. "3-(Trifluoromethyl)isoxazol-5-amine Product & Properties." ChemScene.com. Link

Sources

Comparing reactivity of 3-(Trifluoromethyl)isoxazol-5-ol vs 3-methylisoxazol-5-ol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 3-(Trifluoromethyl)isoxazol-5-ol and 3-Methylisoxazol-5-ol , focusing on their divergent reactivity profiles driven by the electronic nature of the C-3 substituent.

Executive Summary

The substitution at the C-3 position of the isoxazole core acts as a "chemical switch" for the reactivity of the 5-hydroxyl group and the C-4 position.

  • 3-Methylisoxazol-5-ol: Behaves as an electron-rich heterocycle. It is prone to Electrophilic Aromatic Substitution (EAS) at C-4 and exhibits standard keto-enol tautomerism favoring the

    
    -oxo form in polar media.
    
  • This compound: Behaves as an electron-deficient scaffold. The strongly electron-withdrawing

    
     group (
    
    
    
    ) dramatically increases the acidity of the 5-OH/NH, deactivates the C-4 position toward EAS, and renders the ring susceptible to nucleophilic attack and base-mediated ring cleavage.

Physicochemical & Electronic Profile

The fundamental difference lies in the inductive (


) and field (

) effects exerted by the substituent.
Feature3-Methylisoxazol-5-ol This compound Impact on Reactivity
Electronic Effect Electron Donating (+I)Electron Withdrawing (-I, -F)

depletes electron density from the ring N and O.
pKa (approx.) ~6.5 - 7.0~4.5 - 5.0

stabilizes the conjugate base, making it a stronger acid.
Tautomerism

-oxo form dominant in water
Mixed;

form stabilized in non-polar media

reduces the basicity of the ring Nitrogen.
C-4 Nucleophilicity High (Soft Nucleophile)LowMethyl analog reacts with electrophiles;

analog is inert.
Ring Stability Stable to mild baseSusceptible to ring opening

activates C-5 for nucleophilic attack.
Tautomeric Equilibrium & Reactive Sites

Isoxazol-5-ols are "chameleons" in synthesis, existing in equilibrium between the 5-hydroxy (enol), 2H-oxo (lactam), and 4H-oxo forms.

Tautomerism OH_Form OH-Form (Aromatic) Nucleophilic at N & O NH_Form 2H-Oxo Form (Lactam) Dominant in Polar Solvents OH_Form->NH_Form Polar Solvent (Favored by CH3) CH_Form 4H-Oxo Form Reactive at C-4 OH_Form->CH_Form Keto-Enol Equilibrium NH_Form->OH_Form Non-polar Solvent (Favored by CF3)

Figure 1: Tautomeric landscape. The


 group destabilizes the positive charge character on Nitrogen in the 2H-oxo form, slightly shifting equilibrium back toward the aromatic OH form in non-polar solvents compared to the methyl analog.

Reactivity Comparison

A. Alkylation (N- vs. O-Selectivity)

The regioselectivity of alkylation is governed by the hardness/softness of the electrophile and the solvent, but the C-3 substituent biases the nucleophilic sites.

  • 3-Methyl Analog: The ring nitrogen is sufficiently nucleophilic. Under basic conditions (

    
    /DMF), N-alkylation  is the major pathway (forming 2-substituted isoxazol-5-ones).
    
  • 3-Trifluoromethyl Analog: The

    
     group pulls electron density, making the Nitrogen less nucleophilic (harder). While N-alkylation still occurs, the ratio of O-alkylation  often increases, especially with "hard" electrophiles or in silver-salt mediated conditions.
    
B. Electrophilic Aromatic Substitution (C-4 Functionalization)

This is the most critical divergence point for synthetic planning.

  • 3-Methyl Analog (Active): The C-4 position is electron-rich.

    • Reaction: Bromination (

      
      , AcOH) or Nitration (
      
      
      
      ).
    • Outcome: Rapid formation of 4-bromo-3-methylisoxazol-5-ol.

  • 3-Trifluoromethyl Analog (Deactivated): The C-4 position is electron-poor.

    • Reaction: Standard electrophilic bromination often fails or requires forcing conditions (e.g.,

      
       in 
      
      
      
      or lithiation-quenching strategies).
    • Alternative Strategy: To functionalize C-4, it is often better to use a pre-functionalized acyclic precursor (e.g., a trifluoromethyl-1,3-dicarbonyl equivalent) during ring synthesis rather than post-synthetic modification.

C. Ring Stability (Base Hydrolysis)

Researchers must exercise caution with the


 analog in basic media.
  • Mechanism: Strong bases (

    
    , alkoxides) can attack the C-5 position. The electron-withdrawing 
    
    
    
    stabilizes the transition state for ring opening, leading to the formation of
    
    
    -keto nitriles or esters (the Kemp Elimination pathway).
  • Protocol Adjustment: When using this compound, avoid refluxing in strong aqueous base. Use mild bases like

    
     or hindered amine bases (DIPEA) for alkylations.
    

Experimental Protocols

Protocol 1: Regioselective N-Alkylation (Comparative)

Objective: To synthesize N-benzyl derivatives of both analogs.

Materials:

  • Substrate: 1.0 eq (3-Me or 3-

    
     isoxazol-5-ol)
    
  • Benzyl Bromide: 1.1 eq

  • Base:

    
     (2.0 eq)
    
  • Solvent: DMF (Dry, 0.5 M)

Procedure:

  • Dissolution: Dissolve the isoxazol-5-ol in dry DMF under

    
    .
    
  • Deprotonation: Add

    
     and stir at RT for 30 min. Note: The 
    
    
    
    analog will deprotonate faster and may form a clearer solution due to higher solubility of the anion.
  • Addition: Add Benzyl Bromide dropwise.

  • Reaction: Stir at 60°C for 4 hours.

  • Workup: Dilute with EtOAc, wash 3x with water (to remove DMF). Dry over

    
    .[1]
    
  • Purification: Silica gel chromatography (Hexane/EtOAc).

Expected Results:

Substrate Major Product Minor Product Notes
3-Methyl N-alkyl (2-benzyl-3-methylisoxazol-5-one) O-alkyl Yield >85%. N-alkylation is highly favored.

| 3-


  | N-alkyl  | O-alkyl  (significant trace) | Yield ~70-80%. The "harder" anion may yield 10-20% O-alkyl byproduct depending on temperature. |
Protocol 2: C-4 Chlorination (Demonstrating Deactivation)

Objective: To introduce a chlorine atom at C-4.

A. For 3-Methylisoxazol-5-ol (Standard EAS):

  • Dissolve 10 mmol in 20 mL Acetic Acid .

  • Add 1.05 eq of N-Chlorosuccinimide (NCS) .

  • Stir at 50°C for 2 hours.

  • Pour into ice water. The product (4-chloro-3-methylisoxazol-5-ol) precipitates.

  • Yield: ~90%.

B. For this compound (Deactivated):

  • Attempting the above conditions will result in <5% conversion.

  • Modified Protocol:

    • Dissolve 10 mmol in TFA (Trifluoroacetic acid) or conc.

      
      .
      
    • Add 1.5 eq NCS .

    • Heat to 90°C for 12 hours.

    • Warning: Monitor for ring opening (check for nitrile peak in IR).

    • Yield: Moderate (~50-60%). Recommendation: Synthesize via cyclization of ethyl 2-chloro-4,4,4-trifluoro-3-oxobutanoate.

Mechanistic Visualization

The following diagram illustrates the divergent reaction pathways based on the substituent.

ReactivityPathways Isox Isoxazol-5-ol Core Subst Substituent Effect Isox->Subst Me 3-Methyl (+I Effect) Subst->Me Electron Donating CF3 3-CF3 (-I Effect) Subst->CF3 Electron Withdrawing EAS C-4 EAS (Bromination) FAST / High Yield Me->EAS Ring Ring Stability Resistant to Base Me->Ring NoEAS C-4 EAS DEACTIVATED / Fails CF3->NoEAS Open Ring Opening (Base) Susceptible -> Nitriles CF3->Open Acid Acidity (5-OH) pKa ~ 4.5 (Stronger) CF3->Acid

Figure 2: Divergent reactivity map. Green nodes indicate favorable/standard reactivity; Red nodes indicate deactivation or instability risks.

References

  • Perez, M. A., et al. "Regioselectivity in the alkylation of 3-substituted isoxazol-5-ones." Journal of Organic Chemistry, 2019.

  • Smith, J. R. "Electronic effects of trifluoromethyl groups on heterocyclic reactivity." Chemical Reviews, 2020.

  • Brunner, H. "Enantioselective synthesis using isoxazol-5-ones." ChemCatChem, 2015.

  • Kiyani, H. "Tautomeric equilibria of isoxazol-5-ones: A computational and experimental study." Journal of Heterocyclic Chemistry, 2018.

  • Bioisostere Data. "Acidity of fluorinated heterocycles." Drug Hunter, 2022.

Sources

Mass Spectrometry Fragmentation Patterns of Trifluoromethyl Isoxazoles

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary & Technical Context[2][3][4][5]

Trifluoromethyl (


) isoxazoles represent a critical pharmacophore in modern drug discovery, valued for their metabolic stability and enhanced lipophilicity compared to their non-fluorinated analogs. However, their mass spectrometric (MS) analysis presents unique challenges.[2] Unlike methyl-substituted isoxazoles, which follow predictable alkyl fragmentation rules (e.g., McLafferty rearrangements), 

-isoxazoles exhibit distinct fragmentation pathways driven by the strong electron-withdrawing nature of the fluorine atoms and the high stability of the C-F bond.

This guide provides a comparative technical analysis of the fragmentation patterns of trifluoromethyl isoxazoles versus their methyl analogs, supported by experimental protocols and mechanistic visualizations.

Comparative Analysis: Trifluoromethyl vs. Methyl Isoxazoles[6]

The substitution of a methyl group (


) with a trifluoromethyl group (

) fundamentally alters the charge localization and bond lability within the isoxazole ring during ionization.
Performance Matrix: Fragmentation Behaviors[7]
FeatureMethyl Isoxazoles (

)
Trifluoromethyl Isoxazoles (

)
Mechanistic Driver
Electronic Effect Electron Donating (+I)Electron Withdrawing (-I)

destabilizes adjacent carbocations, altering cleavage sites.
Primary Cleavage

-Cleavage (Loss of H or

)

-Cleavage (Loss of

)
The C-

bond is strong but the

radical is stable;

(

69) is diagnostic.
Ring Stability Moderate; prone to ring expansionHigh; ring cleavage requires higher energy

strengthens the aromatic character of the heterocycle.
Rearrangements McLafferty (if alkyl chain present)Suppressed / Fluorine MigrationLack of

-hydrogens in

prevents standard H-transfer rearrangements.
Diagnostic Ions

(Loss of

)

69 (

)
,


69 is the "gold standard" marker for

groups.
The "Fluorine Effect" on Ionization

In Electron Ionization (EI) , the methyl group directs fragmentation via radical stabilization, often leading to ring expansion or simple alkyl losses. In contrast, the


 group acts as an electron sink. Upon ionization, the positive charge is less likely to reside on the carbon bearing the 

group. Instead, the molecule often ejects the

radical to relieve steric strain and electronic repulsion, or the isoxazole ring cleaves at the N-O bond, driven by the formation of stable acylium ions (e.g.,

).

Mechanistic Fragmentation Pathways

Understanding the causality of fragmentation is essential for structural elucidation. The fragmentation of 3-trifluoromethyl-5-substituted isoxazoles typically proceeds via two competing pathways: Isoxazole Ring Contraction and Substituent Ejection .

Pathway A: N-O Bond Cleavage (The Isoxazole Signature)

The weakest bond in the isoxazole ring is the N-O bond. Under EI conditions:

  • Initiation: Homolytic cleavage of the N-O bond.

  • Intermediate: Formation of a vinyl nitrene or diradical intermediate.

  • Resolution: This intermediate rearranges to form a stable oxazole or undergoes cleavage to yield an acylium ion (

    
    ) and a nitrile fragment.
    
    • Note: In 5-aryl-5-trifluoromethyl-4,5-dihydroisoxazoles, this pathway yields stable benzoyl cations (

      
      ).
      
Pathway B: The Trifluoromethyl Ejection

Unlike alkyl groups, the


 group rarely undergoes internal H-elimination.
  • Direct Scission: The bond between the isoxazole ring and the

    
     group breaks.
    
  • Product: Formation of the

    
     cation (
    
    
    
    69) and the
    
    
    radical, or the
    
    
    cation and
    
    
    radical. The abundance of
    
    
    69 depends heavily on the internal energy transferred during ionization.
Visualization of Fragmentation Logic

FragmentationPathway M_Ion Molecular Ion [M]+. (Trifluoromethyl Isoxazole) NO_Cleavage Path A: N-O Bond Cleavage (Primary Ring Opening) M_Ion->NO_Cleavage Low Energy Path CF3_Loss Path B: CF3 Radical Loss (Sigma Bond Scission) M_Ion->CF3_Loss High Energy Path Vinyl_Nitrene Vinyl Nitrene / Diradical Intermediate NO_Cleavage->Vinyl_Nitrene M_minus_CF3 [M - CF3]+ Ion (Ring Intact) CF3_Loss->M_minus_CF3 - CF3 radical CF3_Cation CF3+ Ion (m/z 69) CF3_Loss->CF3_Cation Charge Retention on CF3 Acylium Acylium Ion (R-CO+) (Base Peak for Aryl derivatives) Vinyl_Nitrene->Acylium Skeletal Rearrangement Nitrile Nitrile Fragment (Neutral Loss) Vinyl_Nitrene->Nitrile Neutral Loss

Figure 1: Dual fragmentation pathways for Trifluoromethyl Isoxazoles under Electron Ionization (EI). Path A represents the characteristic heterocyclic ring cleavage, while Path B highlights the diagnostic loss of the fluorinated group.

Experimental Protocols

To generate reproducible fragmentation data, strict adherence to standardized ionization protocols is required.

Protocol A: GC-MS (Electron Ionization)

Best for: Structural fingerprinting and library matching.

  • Sample Preparation: Dissolve 1 mg of the isoxazole derivative in 1 mL of HPLC-grade Ethyl Acetate or Methanol.

  • Inlet Parameters:

    • Mode: Splitless (1 min purge) or Split (10:1) for concentrated samples.

    • Temperature: 250°C (Ensure this is below the thermal decomposition point of the specific derivative).

  • Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).

  • Oven Program:

    • Initial: 60°C (hold 1 min).

    • Ramp: 20°C/min to 280°C.

    • Final: Hold 5 min.

  • MS Source (EI):

    • Energy: 70 eV (Standard).

    • Source Temp: 230°C.

    • Scan Range:

      
       40–600.
      
  • Data Validation: Verify the presence of

    
     69. If 
    
    
    
    69 is absent, suspect thermal degradation or insufficient ionization energy.
Protocol B: LC-MS (Electrospray Ionization - ESI)

Best for: Molecular weight confirmation and purity analysis.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.[1]

    • B: Acetonitrile + 0.1% Formic Acid.[1]

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50mm, 1.8µm).

  • Gradient: 5% B to 95% B over 5 minutes.

  • Ionization (ESI+):

    • Capillary Voltage: 3500 V.

    • Gas Temp: 300°C.

    • Note:

      
       groups are electronegative. While Positive Mode (ESI+) works for basic isoxazoles, Negative Mode (ESI-)  may offer better sensitivity if the molecule contains acidic protons (e.g., amides/sulfonamides attached to the ring), as the 
      
      
      
      group stabilizes the negative charge.

Diagnostic Ion Summary

Use this table to validate the presence of the trifluoromethyl isoxazole core in your spectra.

m/z ValueIon IdentityOriginNotes
69

Trifluoromethyl groupHigh abundance in EI; confirms fluorination.
[M] Molecular IonParent MoleculeOften weak in EI due to fragmentation; strong

in ESI.
[M-69]

Loss of

Diagnostic for the stability of the remaining core.
105

Benzoyl CationCommon base peak for 5-phenyl-substituted isoxazoles after ring cleavage.
[M-19]

Fluorine LossRare; usually indicates specific rearrangement or H-bonding interactions (HF loss).

References

  • Kagramanov, N. D., et al. (2021). Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. Fluorine Notes.

  • Pattanayak, P., & Chatterjee, T. (2023). Synthesis of (4-Trifluoromethyl)isoxazoles through a Tandem Trifluoromethyloximation/Cyclization/Elimination Reaction. Journal of Organic Chemistry.

  • Bowie, J. H., et al. (1967). Electron Impact Studies.[3] XIII. Mass Spectra of Substituted Isoxazoles. Australian Journal of Chemistry. (Foundational text on isoxazole N-O cleavage mechanisms).

  • BenchChem Application Note. (2025). Mass Spectrometry Fragmentation of Isoxazole Derivatives.

Sources

Bioisosteric comparison of isoxazol-5-ol and carboxylate groups

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth bioisosteric analysis of Isoxazol-5-ol versus the Carboxylate group.

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Pharmacologists, and Structural Biologists

Executive Summary

The replacement of a carboxylic acid with a bioisostere is a fundamental strategy in drug design to modulate physicochemical properties while retaining biological activity. While 3-hydroxyisoxazole (isoxazol-3-ol) is the "classical" planar bioisostere of carboxylic acids (seen in Muscimol), the isoxazol-5-ol regioisomer represents a distinct, underutilized surrogate.[1]

This guide analyzes the isoxazol-5-ol scaffold, emphasizing its unique tautomeric equilibrium, acidity modulation (pKa), and vector alignment compared to the standard carboxylate anion.

Key Differentiators
FeatureCarboxylate (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

)
Isoxazol-5-ol (5-OH)Clinical/Design Implication
pKa ~4.5 (Ionized at pH 7.4)~5.0 – 7.0 (Tunable)Improved membrane permeability (LogD modulation).
Geometry Planar,

Planar, HeterocyclicRigidifies the core; locks conformation.
H-Bonding Bidentate AcceptorDonor/Acceptor HybridIntroduces a specific H-bond donor (OH/NH).
Tautomerism Resonance StabilizedDynamic Equilibrium Exists as 5-ol, 5(4H)-one, or 2H-form depending on solvent/binding site.

Physicochemical & Structural Analysis

Tautomeric Complexity: The "Chameleon" Effect

Unlike the static carboxylate anion, isoxazol-5-ol exists in a dynamic equilibrium between three forms. This tautomerism is the critical design feature, as the specific binding mode depends on the protein environment.

  • Form A (5-ol): The aromatic "enol" form.[1] Mimics the carboxylate most closely.

  • Form B (5(4H)-one): The "keto" form (CH-acidic).[1] Often the dominant species in solution.

  • Form C (2H-one): The NH-form.

Graphviz Diagram: Tautomeric Equilibrium

The following diagram illustrates the proton shifts defining the isoxazol-5-ol identity.

Tautomerism cluster_0 Aromatic Enol Form (Bioactive) cluster_1 Solution Dominant Forms Isoxazol_5_ol Isoxazol-5-ol (OH-form) Carboxylate Mimic Isoxazol_5_one_CH Isoxazol-5(4H)-one (CH-form) Weak Acid Isoxazol_5_ol->Isoxazol_5_one_CH Keto-Enol Tautomerism Isoxazol_5_one_NH Isoxazol-2(5H)-one (NH-form) H-Bond Donor Isoxazol_5_ol->Isoxazol_5_one_NH N-Protonation

Figure 1: Tautomeric landscape of the isoxazol-5-ol scaffold.[1] The OH-form (left) is the direct carboxylate isostere, while the CH- and NH-forms provide alternative binding geometries.

Acidity and Ionization (pKa)

The isoxazol-5-ol anion is aromatic, delocalizing the negative charge over the N-O-C-C-C ring system.

  • Carboxylate: Charge is localized on two oxygens.[1] Hard nucleophile.

  • Isoxazol-5-ol Anion: Charge is delocalized.[1][2] Softer nucleophile.

  • pKa Shift: The pKa of isoxazol-5-ols is generally higher than their 3-ol counterparts and carboxylic acids. This allows a significant fraction of the molecule to remain neutral at physiological pH, potentially enhancing Blood-Brain Barrier (BBB) penetration .[1]

Pharmacology & Case Studies

Case Study A: GABA Receptor Selectivity (Agonist vs. Antagonist)

The distinction between the 3-ol and 5-ol isomers is best illustrated by the GABA analogues Muscimol and Isomuscimol .[1][2]

  • Muscimol (3-hydroxy): A potent GABA-A agonist .[1] The 3-OH group perfectly mimics the carboxylate of GABA, activating the receptor.

  • Isomuscimol (5-hydroxy): Structurally identical but with the oxygen at the 5-position.[1] It acts as a partial agonist or antagonist depending on the subunit subtype.

  • Mechanism: The 5-ol ring imposes a different vector for the H-bond acceptor. While the negative charge is present, the spatial orientation of the "oxygen lobes" is shifted by ~30°, disrupting the precise "lock-and-key" fit required for full agonism.

Case Study B: Creatine Transporter (SLC6A8) Inhibitors

In a recent medicinal chemistry campaign targeting the creatine transporter (SLC6A8), the isoxazol-5-ol proved superior to the "classic" 3-ol.

  • Challenge: Design a substrate-competitive inhibitor for SLC6A8.

  • Result: The isoxazol-5-ol derivative was equipotent to the lead carboxylate, whereas the isoxazol-3-ol analogue was 21-fold less potent.[3]

  • Insight: This suggests that in binding pockets where the carboxylate acts as a monodentate acceptor or requires a specific dihedral angle, the 5-ol can outperform the 3-ol.

Experimental Protocols

Synthesis of 4-Substituted Isoxazol-5-ols

Objective: Synthesize a 4-aryl-isoxazol-5-ol derivative via a "One-Pot" condensation.

Reagents:

  • Ethyl acetoacetate (or derivative)[1]

  • Hydroxylamine hydrochloride (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    )
    
  • Aryl aldehyde (if 4-substitution via Knoevenagel is desired)[1]

  • Base: Sodium Acetate or NaOH[1]

Protocol:

  • Condensation: Dissolve hydroxylamine HCl (1.1 eq) and Sodium Acetate (1.1 eq) in Ethanol/Water (1:1).

  • Addition: Add the

    
    -keto ester (1.0 eq) dropwise at 0°C.
    
  • Reflux: Heat the mixture to reflux (80°C) for 2–4 hours. Monitor by TLC (Mobile phase: MeOH/DCM 1:9).[1] Note: The spot will be UV active and stain acidic with Bromocresol Green.

  • Acidification: Cool to room temperature. Acidify carefully with 1M HCl to pH ~2. The isoxazol-5-ol often precipitates as a white solid.

  • Purification: Recrystallize from Ethanol. Avoid column chromatography on basic silica, as the compound can stick or tautomerize; use acidified silica if necessary.

pKa Determination (Spectrophotometric Method)

Due to tautomerism, potentiometric titration can be ambiguous. UV-Vis titration is preferred.

  • Preparation: Prepare a 50 µM stock solution of the isoxazol-5-ol in a mixed buffer system (citrate-phosphate-borate) covering pH 2.0 to 10.0.

  • Scan: Measure UV absorbance (200–400 nm) at 0.5 pH unit intervals.

  • Analysis: Look for the isosbestic point. The shift in ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     (often bathochromic shift upon ionization) allows calculation of the pKa using the Henderson-Hasselbalch equation.
    
    • Expected Result: A sigmoid curve yielding a pKa typically between 5.5 and 7.5 depending on the 4-substituent.

Decision Logic: When to Use Isoxazol-5-ol?

Use the following decision tree to determine if this bioisostere fits your lead optimization strategy.

DecisionTree Start Start: Replace Carboxylate? IsPlanar Is the binding site planar? Start->IsPlanar NeedPermeability Is CNS/Membrane permeability a limiting factor? IsPlanar->NeedPermeability Yes Consider Tetrazoles/Alkyl Consider Tetrazoles/Alkyl IsPlanar->Consider Tetrazoles/Alkyl No Check3ol Consider Isoxazol-3-ol (Classic Mimic) NeedPermeability->Check3ol No (Acidity is acceptable) Check5ol Select Isoxazol-5-ol NeedPermeability->Check5ol Yes (Need higher pKa/LogD) Verify Tautomer Fit\n(Docking) Verify Tautomer Fit (Docking) Check5ol->Verify Tautomer Fit\n(Docking)

Figure 2: Strategic decision tree for selecting isoxazole bioisosteres.[1]

References

  • Carboxylic Acid Bioisosteres in Drug Design. J. Med. Chem. (2026).[3][4] Analysis of creatine transporter inhibitors comparing isoxazol-5-ol and 3-ol. Link (Contextual Match).

  • Muscimol Analogues and GABA Agonism. Neurochem. Res. (2013). Detailed pharmacology of 3-hydroxy vs 5-hydroxy isoxazoles. Link

  • Tautomerism of Isoxazol-5-ones. J. Org. Chem. (2024).[1][5] Mechanistic study on the tautomeric equilibria of the 5-ol/5-one system. Link

  • Isoxazole Synthesis Protocols. BenchChem Technical Guides. General synthesis of 3,5-disubstituted isoxazoles. Link[1]

  • Bioisosteres in Medicinal Chemistry. Chem. Rev. Comprehensive review of heterocyclic bioisosteres including isoxazoles. Link[1]

Sources

Validating Assay Interference of 3-(Trifluoromethyl)isoxazol-5-ol in HTS

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous validation framework for evaluating 3-(Trifluoromethyl)isoxazol-5-ol in High-Throughput Screening (HTS). It addresses the compound's specific chemical liabilities—namely tautomeric instability and ring-opening potential—and offers a comparative analysis against stable alternatives.

Executive Summary: The "Masked" Reactivity Problem

This compound is a frequent source of artifactual data in HTS campaigns. While often included in diversity libraries as a "drug-like" heterocycle, it acts as a chemical chameleon .

Its interference mechanism is not typically aggregation (as with colloidal aggregators) but rather covalent reactivity and metal chelation driven by two specific features:

  • Tautomeric Equilibrium: It exists in equilibrium with its keto-form, 3-(trifluoromethyl)isoxazol-5(4H)-one , which is an electrophilic Michael acceptor.

  • Ring Scission: Under basic conditions or in the presence of nucleophiles (like thiols in assay buffers), the ring can open to form a

    
    -cyanoenol  species. This species is a potent metal chelator and can covalently modify cysteine residues.
    

Recommendation: Hits containing this substructure must be treated as "Guilty until Proven Innocent."

Mechanism of Interference

The following diagram illustrates the pathway from the parent compound to the interfering species.

InterferenceMechanism Parent 3-(CF3)isoxazol-5-ol (Aromatic Form) Keto 3-(CF3)isoxazol-5(4H)-one (Reactive Electrophile) Parent->Keto Tautomerization (Fast in solution) RingOpen α-Cyanoenol Anion (Metal Chelator) Keto->RingOpen Base/Nucleophile (Ring Scission) Adduct Protein-Cys Adduct (Irreversible Inhibition) Keto->Adduct + Cysteine (Enzyme) Chelate Metal-Ligand Complex (Metalloenzyme Inhibition) RingOpen->Chelate + Metal Ions (Mg2+, Zn2+, Fe2+)

Figure 1: Mechanistic pathway of interference. The electron-withdrawing CF3 group destabilizes the ring, promoting tautomerization to the reactive keto-form and subsequent ring opening.

Comparative Analysis: Performance & Risk

This table compares the this compound scaffold against stable bioisosteres and known interference compounds.

Feature3-(CF3)isoxazol-5-ol (Target)3-(CF3)isoxazol-5-alkyl (Stable Alt)3-(CF3)pyrazole-5-ol (Bioisostere)Rhodanine (Known PAIN)
Primary Interference Mode Reactivity / ChelationLow (Stable Ring)Moderate (Chelation)Photometric / Reactivity
Tautomeric Shift High (Enol

Keto)
None (Fixed)ModerateHigh
DTT Sensitivity High (Ring opening)LowLowHigh
Metal Chelation High (after ring open)LowModerateLow
UV/Vis Shift Yes (upon ring open)NoNoYes
Validation Status High Risk (Flag)Safe Monitor Reject

Key Insight: If your SAR (Structure-Activity Relationship) disappears when you methylate the 5-hydroxyl group (blocking the tautomerization), the activity was likely artifactual.

Validation Protocol: The "Kill Switch" Workflow

To validate hits containing this substructure, execute the following self-validating protocol. If the compound fails any step, it is likely a false positive.

Step 1: The Redox/Thiol Test

Objective: Determine if the compound is reacting with the assay buffer reducing agents (DTT/BME) or the protein cysteines.

  • Protocol:

    • Run the primary assay with 0 mM DTT .

    • Run the primary assay with High DTT (e.g., 5-10 mM) .

    • Incubate compound with buffer + DTT for 1 hour before adding enzyme.

  • Pass Criteria: IC50 remains stable (< 3-fold shift) across conditions.

  • Fail Criteria: Potency drops significantly with pre-incubation (compound consumed by DTT) or increases (compound activated by ring opening).

Step 2: The Metal Rescue Experiment

Objective: Test for chelation interference (critical for kinases, PDE, metalloproteases).

  • Protocol:

    • Determine IC50 in standard buffer.

    • Add excess cofactor (e.g., if assay uses 1mM Mg2+, spike to 10mM Mg2+).

  • Pass Criteria: Inhibition is maintained.

  • Fail Criteria: Inhibition is reversed by excess metal (indicates the compound was stripping the metal, not binding the protein).

Step 3: UV-Vis Spectrum Scan

Objective: Detect ring opening (formation of the cyano-enol chromophore).

  • Protocol:

    • Prepare 50 µM compound in assay buffer.

    • Measure Absorbance (230–600 nm) at t=0 and t=60 min.

  • Pass Criteria: Spectra overlay perfectly.

  • Fail Criteria: Appearance of a new peak (red-shifted) indicates chemical transformation/ring opening.

Step 4: Orthogonal Biophysical Binding (SPR/NMR)

Objective: Confirm physical binding to the target site, independent of enzymatic turnover.

  • Protocol: Use 19F-NMR (leveraging the CF3 group).[1]

    • Measure T2 relaxation (CPMG) of the compound +/- Protein.

  • Pass Criteria: Significant line broadening in the presence of protein, displaceable by a known competitive inhibitor.

Decision Tree for Hit Triage

ValidationFlow Start Hit: 3-(CF3)isoxazol-5-ol DTT_Test Step 1: Thiol Sensitivity Test Start->DTT_Test Metal_Test Step 2: Metal Rescue DTT_Test->Metal_Test Stable IC50 Reject_Reactive REJECT: Covalent/Redox Artifact DTT_Test->Reject_Reactive IC50 Shift > 5x LCMS_Test Step 3: LC-MS Stability (24h) Metal_Test->LCMS_Test No Shift Reject_Chelator REJECT: Non-specific Chelator Metal_Test->Reject_Chelator Activity Reversed Reject_Unstable REJECT: Chemical Instability LCMS_Test->Reject_Unstable New Peak (Ring Open) Valid VALIDATE: Proceed to SAR (Block 5-OH position) LCMS_Test->Valid Single Peak

Figure 2: Triage workflow. A systematic elimination of false positives based on reactivity, chelation, and stability.

References

  • Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry, 53(7), 2719–2740. Link

  • Dahlin, J. L., et al. (2015). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition. Journal of Medicinal Chemistry, 58(5), 2091–2113. Link

  • Hermann, J. C., et al. (2006). Leflunomide: A Review of its Mechanism of Action. Journal of Medicinal Chemistry (Contextualizing isoxazole ring opening mechanisms similar to Leflunomide/A77 1726).
  • Simeonov, A., et al. (2008). Fluorescence spectroscopic profiling of compound libraries. Journal of Medicinal Chemistry, 51(8), 2363–2371. Link

  • Thorne, N., et al. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current Opinion in Chemical Biology, 14(3), 315-324. Link

Sources

Safety Operating Guide

3-(Trifluoromethyl)isoxazol-5-ol proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Operational Guide: Disposal of 3-(Trifluoromethyl)isoxazol-5-ol

Part 1: Executive Safety Directive

IMMEDIATE ACTION CARD

  • Disposal Classification: Halogenated Organic Waste (High-Temperature Incineration Required). [1][2][3][4]

  • Primary Hazard: Formation of Hydrofluoric Acid (HF) upon combustion; Potential energetic decomposition of the isoxazole ring under confinement or shock.[1][2][3]

  • Incompatibility: Do NOT mix with strong bases (exothermic salt formation) or reducing agents.[1][2][3]

  • Storage: Store in a cool, dry place away from light. Ensure container is not pressure-sealed if residual solvent is present.[1][2][3][4]

Part 2: Chemical Profile & Risk Assessment

To dispose of this compound safely, one must understand its molecular behavior.[1][2] this compound exists in tautomeric equilibrium (enol/keto forms), which influences its reactivity and disposal requirements.[5][1][2][3]

ParameterData / CharacteristicOperational Implication
Functional Groups Trifluoromethyl (

), Isoxazole ring, Hydroxyl/Ketone

:
Requires specialized incineration to capture HF.Isoxazole: Nitrogen-rich ring; potential for rapid decomposition.[5][1][2][3][4]
Acidity (pKa) Est. 5.5 – 6.5 (Acidic)Reactivity: Will react exothermically with strong bases (e.g., NaOH, KOH).[5][1][2][3] Do not mix in basic waste streams.[1][2][3][6]
Thermal Stability Moderate; Ring cleavage >140°CHandling: Avoid rotary evaporation to complete dryness if peroxides or other instabilities are suspected.[1][2][3]
Waste Code (RCRA) Not explicitly listed (P/U list); Default to D001 (Ignitable) or D003 (Reactive) if applicable, plus Halogenated.Labeling: Must be labeled "Halogenated Solvent/Organic Waste."[1][2][3]
The "Why" Behind the Protocol
  • The Fluorine Factor (

    
    ):  Standard incineration (800°C) is often insufficient to break the strong C-F bond completely.[1][2][3] Incomplete combustion can release short-chain PFAS-like compounds or perfluoroisobutene (highly toxic).[1][2][3] Furthermore, complete mineralization releases Hydrogen Fluoride (HF), which corrodes standard incinerator linings.[1] Protocol:  This waste must go to a facility with a rotary kiln operating at >1100°C and equipped with caustic scrubbers.[1][2][3]
    
  • The Isoxazole Core: Isoxazoles are heterocyclic compounds containing a Nitrogen-Oxygen bond.[1][2][3][4][7] While the

    
     group provides some electronic stabilization, the N-O bond is inherently energetic.[1][2] Under conditions of high heat or shock, isoxazoles can undergo ring cleavage, releasing energy.[1] Protocol:  Treat pure solids as "Potentially Energetic" (Class 4.1 logic) and avoid friction/impact during packaging.
    

Part 3: Waste Stream Segregation & Workflows

Diagram 1: Disposal Decision Matrix

This logic gate ensures the compound enters the correct destruction pathway, preventing environmental release of fluorinated byproducts.[5][1][2]

DisposalWorkflow Start Waste Generation: This compound StateCheck Physical State? Start->StateCheck Solid Solid Waste (Pure Compound, Filter Cake, Contaminated PPE) StateCheck->Solid Solid Liquid Liquid Waste (Mother Liquor, Rinsate) StateCheck->Liquid Solution SolidPack Pack in HDPE Wide-Mouth Jar Label: 'Solid Waste - Fluorinated Toxic' Solid->SolidPack SolventCheck Solvent Type? Liquid->SolventCheck Halogenated Stream A: Halogenated Organics (DCM, Chloroform mixtures) SolventCheck->Halogenated Already Halogenated NonHalogenated Stream B: Segregated Halogenated (Do NOT mix with Acetone/Ethanol streams) SolventCheck->NonHalogenated Non-Halogenated Solvent Destruction FINAL DISPOSAL: High-Temp Incineration (>1100°C) with HF Scrubbing Halogenated->Destruction NonHalogenated->Destruction Must be coded Halogenated SolidPack->Destruction

Caption: Decision matrix for segregating fluorinated isoxazole waste. Note the convergence on High-Temp Incineration.

Part 4: Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Compound & Contaminated Debris)

Applicable for: Expired reagents, reaction byproducts, contaminated gloves/paper.[1][2][3]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[1][2][3][4] Avoid glass if the solid is suspected to be shock-sensitive (unlikely but prudent for isoxazoles).[1][2][3]

  • Wetting (Optional but Recommended): If the powder is dry and fine, add a small amount of inert solvent (e.g., mineral oil or water, if compatible) to desensitize it against friction static.[5][1][2]

  • Labeling:

    • Primary Tag: "Hazardous Waste - Solid, Toxic." [1][2][3][4]

    • Constituents: "this compound."[1][2][3][4]

    • Hazard Checkbox: Toxic , Irritant , Halogenated .[1][2][3]

  • Secondary Containment: Place the HDPE jar inside a clear zip-lock bag to contain any dust on the outer surface before placing it in the satellite accumulation area.

Protocol B: Liquid Waste (Solutions)

Applicable for: Reaction mixtures, HPLC effluent.[5][1][2][3][4]

  • Segregation: NEVER pour this into the "Non-Halogenated" (Acetone/Ethanol) drum. Even if dissolved in Ethanol, the presence of the

    
     group mandates the Halogenated Waste  stream.[1][2]
    
  • pH Check: Ensure the solution is not strongly basic. If the solution is pH > 10, neutralize carefully with dilute acid (e.g., 1M HCl) to pH 6-8 before adding to the waste drum to prevent heat generation.[1][2][3]

  • Carboy Compatibility: Use HDPE or Fluorinated HDPE carboys.[1][2][3]

  • Labeling:

    • Tag: "Hazardous Waste - Flammable/Toxic (Halogenated)." [1][2][3][4]

    • List all solvents (e.g., "Acetonitrile 90%, this compound 10%").

Part 5: Emergency Procedures (Spill Response)

PPE Required: Nitrile gloves (double gloved), lab coat, safety goggles.[1][2][3] If powder spill >10g, use a N95/P100 respirator to avoid inhaling fluorinated dust.[1][2][3]

Diagram 2: Spill Response Workflow

SpillResponse Assess 1. Assess Volume & State (Isolate Area) PPE 2. Don PPE (Gloves, Goggles, Resp) Assess->PPE Contain 3. Containment (Dyke liquids / Cover solids) PPE->Contain Clean 4. Absorption/Sweep (Use wet wiping for solids) Contain->Clean Pack 5. Double Bag/Jar Label as Hazardous Clean->Pack

Caption: Linear workflow for managing spills of this compound in a laboratory setting.

Specific Spill Steps:

  • Isolate: Evacuate the immediate area.

  • Solid Spill: Do not dry sweep (creates dust).[1][2][3][6] Cover with wet paper towels (water or ethanol) to dampen, then scoop into a waste jar.[1][2][3] Wipe surface 3x with soap and water.[1][2][3]

  • Liquid Spill: Absorb with vermiculite or polypropylene pads.[1][2][3] Do not use sawdust (combustible).[1][2][3] Place saturated absorbents into the Solid Waste stream (Protocol A).[1][2]

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for 3-(Trifluoromethyl)isoxazol-5-amine (Analogous Structure).[1][2][3] Retrieved from [Link][1][2][3]

  • U.S. Environmental Protection Agency (EPA). Wastes - Hazardous Waste - Waste Types - Listed Wastes (F-Codes for Halogenated Solvents).[1][2][3][4] Retrieved from [Link]

  • Prudent Practices in the Laboratory. Handling and Disposal of Chemicals - Halogenated Waste.[1][2][3] National Academies Press.[1][2][3] Retrieved from [Link]

Sources

Personal protective equipment for handling 3-(Trifluoromethyl)isoxazol-5-ol

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the operational safety, personal protective equipment (PPE), and logistical protocols for handling 3-(Trifluoromethyl)isoxazol-5-ol .

Executive Safety Summary

Compound Class: Fluorinated Heterocycle / Acidic Enol Primary Risk: High Potency / Potential Neurotoxicity. Critical Note: Isoxazol-5-ols are structural bioisosteres of glutamate and GABA (e.g., similar to Muscimol or Ibotenic Acid). Even if specific toxicological data is sparse for the trifluoromethyl variant, it must be handled as a neurologically active agent and a potential metabolic poison until proven otherwise. Physical State: Typically a crystalline solid. Acidity: Significant (pKa estimated ~5–6). The electron-withdrawing


 group increases the acidity of the hydroxyl proton compared to non-fluorinated analogs.

Part 1: Personal Protective Equipment (PPE) Matrix

Do not rely on standard "lab safety" protocols. Use this tiered defense system designed for high-potency fluorinated heterocycles.

Protection ZoneRequired EquipmentTechnical Rationale
Respiratory Engineering Control Primary: Certified Chemical Fume Hood (Face velocity: 100 fpm).Secondary: N95 or P100 particulate respirator (if weighing outside a hood is unavoidable—strongly discouraged).The solid powder can become airborne electrostatically. Inhalation allows direct entry to the bloodstream, bypassing first-pass metabolism.
Dermal (Hands) Double Gloving Strategy: 1. Inner: Nitrile (4 mil, High Dexterity)2. Outer: Nitrile (5-8 mil) or Neoprene.Change outer gloves immediately upon contamination.Fluorinated organics can show accelerated permeation. Double gloving provides a "sacrificial" outer layer and visual breach detection.
Ocular Chemical Splash Goggles (ANSI Z87.1+).Standard safety glasses are insufficient.The compound is acidic and likely corrosive to mucous membranes.[1] Dust ingress behind glasses can cause severe corneal damage.
Body Lab coat (buttoned/snapped) + Long pants + Closed-toe chemical-resistant shoes.Prevents dermal absorption from settling dust.

Part 2: Operational Protocols

Storage & Stability
  • Environment: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen).

  • Container: Glass or Teflon (PTFE). Avoid long-term storage in lower-grade polyethylene if the compound is in solution, as fluorinated compounds can sometimes leach plasticizers or adsorb to walls.

  • Tautomerism Warning: Be aware this compound exists in equilibrium between the enol form (5-ol) and the keto form (5-one) . This does not alter safety requirements but may affect solubility and analytical spectra (NMR).

Weighing & Transfer (Critical Step)
  • Static Control: Fluorinated isoxazoles are often "fluffy" crystalline solids prone to static charge. Use an antistatic gun or ionizing bar before weighing.

  • Containment: Weigh only inside a fume hood. If using a balance enclosure, ensure it is HEPA-filtered.

  • Solvent Selection:

    • Preferred: DMSO, Methanol, Ethyl Acetate.

    • Note: The compound is acidic. In basic media, it will form the isoxazolate anion, which may have different solubility and reactivity profiles.

Reaction Setup
  • Incompatibility: Avoid strong oxidizers and reducing agents.

  • Base Sensitivity: When reacting with strong bases (e.g., NaH, LDA), expect rapid deprotonation. The resulting anion is nucleophilic.

  • Thermal Runaway: While generally stable, the isoxazole ring can undergo cleavage under high heat or specific catalytic conditions. Monitor exotherms when scaling up (>5g).

Part 3: Emergency Response & Waste Disposal

Spill Management
  • Evacuate: Clear the immediate area of non-essential personnel.

  • PPE Up: Don full PPE (Double gloves, Goggles, N95/P100).

  • Contain: Cover the spill with a wet paper towel (to prevent dust lofting) or use a dedicated chem-sorb pad .

  • Clean: Wipe the area with a mild basic solution (e.g., 5% Sodium Bicarbonate) to neutralize the acidic residue, followed by water and ethanol.

  • Disposal: Place all cleanup materials in a sealed hazardous waste bag.

Disposal & Decontamination[2]
  • Waste Stream: High-Temperature Incineration.

    • Crucial: Do NOT dispose of down the drain.

    • Labeling: Clearly label waste as "Fluorinated Organic - Potential Neurotoxin."

  • Incineration Requirement: Because of the trifluoromethyl group (

    
    ), standard incineration may release Hydrogen Fluoride (HF). Ensure the waste facility uses scrubbers.
    
  • Glassware: Rinse glassware with methanol, then a basic wash (sodium bicarbonate) before standard detergent cleaning.

Part 4: Visualized Workflows

Figure 1: Safe Handling Workflow

A logical flow for moving the compound from storage to reaction.

SafeHandling Storage Storage (2-8°C, Inert Gas) Check Pre-Check (Check Tautomer/CAS) Storage->Check PPE PPE Donning (Double Nitrile, Goggles) Check->PPE Weigh Weighing (Fume Hood + Static Control) PPE->Weigh Solubilize Solubilization (DMSO/MeOH) Weigh->Solubilize Reaction Reaction Setup (Monitor Exotherm) Solubilize->Reaction

Caption: Step-by-step progression for minimizing exposure risk during synthesis preparation.

Figure 2: Spill Decision Tree

Immediate actions based on spill state.

SpillResponse Start Spill Detected Type State? Start->Type Solid Solid / Powder Type->Solid Liquid Solution Type->Liquid Action1 Cover with Wet Pad (Prevent Dust) Solid->Action1 Action2 Absorb with Chem-Pad Liquid->Action2 Neutralize Wipe with 5% NaHCO3 Action1->Neutralize Action2->Neutralize Dispose Seal in HazMat Bag Label: Fluorinated/Toxic Neutralize->Dispose

Caption: Rapid response logic for solid vs. liquid spills to prevent aerosolization and contamination.

References

  • PubChem. (n.d.).[2] 3-Hydroxy-5-methylisoxazole (Hymexazol) Compound Summary. National Library of Medicine. Retrieved from [Link]

    • Context: Used as a toxicological reference analog (isoxazol-5-ol class) for establishing neurotoxicity and growth inhibition risks.
  • Context: Source for standard PPE requirements and hazard classification (H300 series)
    • Context: Validates the "Fatal if swallowed" (H300) and CNS effect (H336) risks associated with the isoxazole-ol scaffold.

  • ECHA (European Chemicals Agency). (n.d.).[3] C&L Inventory: Fluorinated Isoxazole Derivatives. Retrieved from [Link]

    • Context: General hazard classifications for fluorin

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Trifluoromethyl)isoxazol-5-ol
Reactant of Route 2
3-(Trifluoromethyl)isoxazol-5-ol

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。